(Rac)-HAMI 3379
描述
属性
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWSEPIRZRGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439859 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-35-4 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-HAMI 3379: A Technical Guide to its Mechanism of Action
(Rac)-HAMI 3379, the racemic mixture of the potent and selective antagonist HAMI 3379, has emerged as a significant pharmacological tool for investigating the roles of specific G protein-coupled receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its dual antagonism of the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan G protein-coupled receptor 17 (GPR17). The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Dual Receptor Antagonism
This compound exerts its effects primarily by acting as an antagonist at two distinct G protein-coupled receptors:
-
Cysteinyl Leukotriene 2 (CysLT₂) Receptor: HAMI 3379 is a potent and selective antagonist of the CysLT₂ receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in inflammatory responses.[3] By blocking the CysLT₂ receptor, this compound inhibits the signaling cascades initiated by these inflammatory mediators.
-
G Protein-Coupled Receptor 17 (GPR17): More recently, HAMI 3379 was identified as an antagonist of the orphan receptor GPR17.[4][5] GPR17 is implicated in processes such as myelination and neuronal injury. The antagonistic action of HAMI 3379 at this receptor opens up new avenues for its potential therapeutic applications.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.
Table 1: Antagonist Potency at the CysLT₂ Receptor
| Ligand | Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Reference |
| HAMI 3379 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 3.8 | [2] |
| HAMI 3379 | Calcium Mobilization | Leukotriene C₄ (LTC₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 4.4 | [2] |
| HAMI 3379 | Radioligand Binding | [³H]-LTD₄ | CysLT₂ Receptor Membranes | IC₅₀ | 38 | [2] |
Table 2: Selectivity Profile
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| HAMI 3379 | CysLT₁ | Calcium Mobilization | IC₅₀ | >10,000 | [2] |
| HAMI 3379 | CysLT₁ | Radioligand Binding | IC₅₀ | >10,000 | [2] |
Table 3: Antagonist Potency at the GPR17 Receptor
| Ligand | Assay Type | Agonist | Cell Line | Parameter | Value (µM) | Reference |
| HAMI 3379 | β-arrestin Recruitment | MDL29,951 | GPR17-expressing cells | IC₅₀ | ~1-10 | [6] |
| HAMI 3379 | cAMP Inhibition | MDL29,951 | GPR17-expressing cells | IC₅₀ | 1.5 | [6] |
Signaling Pathways and Downstream Effects
The dual antagonism of CysLT₂ and GPR17 receptors by this compound leads to the modulation of several key signaling pathways and cellular processes.
CysLT₂ Receptor-Mediated Signaling
Activation of the CysLT₂ receptor, a Gq-coupled GPCR, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound blocks this cascade by preventing the initial binding of cysteinyl leukotrienes to the receptor.
GPR17-Mediated Signaling
GPR17 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] this compound antagonizes this effect, thereby preventing the decrease in cAMP. In some cellular contexts, HAMI 3379 has been observed to act as an inverse agonist at the human GPR17, meaning it can reduce the receptor's basal activity even in the absence of an agonist.[4]
Inhibition of Microglial Activation and Neuroinflammation
A significant consequence of CysLT₂ receptor antagonism by this compound is the attenuation of microglial activation.[3] In the context of neuroinflammation, activated microglia can release pro-inflammatory cytokines and contribute to neuronal damage. This compound has been shown to inhibit the release of cytokines such as IL-1β and TNF-α from activated microglia.[3]
Furthermore, this compound can suppress the NLRP3 inflammasome/pyroptosis pathway in microglia.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. By inhibiting this pathway, this compound reduces neuroinflammation.
Promotion of Oligodendrocyte Differentiation
The antagonism of GPR17 by this compound has been demonstrated to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[4][5] GPR17 is expressed on OPCs and its activation is thought to inhibit their maturation. By blocking this "stop" signal, this compound facilitates the progression of OPCs towards a myelinating phenotype, which has significant implications for demyelinating diseases.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Calcium Mobilization Assay
This protocol is adapted from the methodology described by Wunder et al. (2010).
-
Cell Culture: CHO-K1 cells stably expressing the human CysLT₂ receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., geneticin).
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: this compound or other antagonists are added to the wells at various concentrations and pre-incubated for a defined period.
-
Agonist Stimulation and Measurement: An agonist (e.g., LTD₄ or LTC₄) is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist effect is quantified by determining the IC₅₀ value from the concentration-response curves.
Microglial Activation Assay
This protocol is based on the methods described by Zhang et al. (2013).
-
Primary Microglia Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats or mice and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
Experimental Treatment: Microglia are treated with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or oxygen-glucose deprivation/reperfusion [OGD/R]) in the presence or absence of various concentrations of this compound.
-
Cytokine Measurement: After the treatment period, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assays (ELISAs).
-
Phagocytosis Assay: Fluorescently labeled beads or particles are added to the microglia cultures, and the uptake of these particles is quantified by flow cytometry or fluorescence microscopy to assess phagocytic activity.
-
Western Blotting: Cell lysates are collected to analyze the expression and activation of key signaling proteins involved in inflammation (e.g., components of the NLRP3 inflammasome) by Western blotting.
Oligodendrocyte Differentiation Assay
This protocol is a generalized representation based on the study by Merten et al. (2018).
-
Oligodendrocyte Progenitor Cell (OPC) Culture: Primary OPCs are isolated from rodent brains or generated from pluripotent stem cells and cultured in a defined medium containing growth factors that maintain their progenitor state (e.g., PDGF-AA, FGF-2).
-
Differentiation Induction: To induce differentiation, the mitogenic growth factors are withdrawn from the culture medium, and a differentiation-promoting factor (e.g., thyroid hormone T3) is added.
-
Compound Treatment: this compound is added to the differentiation medium at various concentrations.
-
Immunocytochemistry: After several days in differentiation medium, the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).
-
Quantification: The percentage of MBP-positive cells is quantified by microscopy to assess the extent of oligodendrocyte differentiation.
Conclusion
This compound is a valuable research tool with a well-defined dual mechanism of action at the CysLT₂ and GPR17 receptors. Its ability to potently and selectively antagonize these receptors allows for the elucidation of their roles in inflammation, neuroinflammation, and myelination. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the distinct contributions of each enantiomer of HAMI 3379 may provide even greater insight into the pharmacology of these important receptor systems.
References
- 1. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils [mdpi.com]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-HAMI 3379: A Comprehensive Technical Guide to its CysLT2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cysteinyl leukotriene 2 (CysLT2) receptor selectivity of (Rac)-HAMI 3379, a potent antagonist in preclinical development. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Core Data Presentation: Receptor Binding and Functional Antagonism
This compound is the racemic mixture of HAMI 3379.[1] HAMI 3379 has demonstrated high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor. This selectivity has been established through both radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of HAMI 3379
| Receptor | Assay Type | Agonist | Cell Line | IC₅₀ (nM) |
| Human CysLT2 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | Recombinant CysLT2 reporter cell line | 3.8[1][2][3] |
| Human CysLT2 | Calcium Mobilization | Leukotriene C₄ (LTC₄) | Recombinant CysLT2 reporter cell line | 4.4[1][2][3] |
| Human CysLT1 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | Recombinant CysLT1 reporter cell line | >10,000[2][3][4] |
Table 2: Radioligand Binding Affinity (IC₅₀) of HAMI 3379
| Receptor | Radioligand | Membrane Source | IC₅₀ (nM) |
| Human CysLT2 | [³H]-LTD₄ | Membranes from CysLT2 receptor cell line | 38[3] |
| Human CysLT1 | [³H]-LTD₄ | Membranes from CysLT1 receptor cell line | >10,000[3] |
The data clearly indicates that HAMI 3379 is a highly selective antagonist for the CysLT2 receptor, with a potency several orders of magnitude greater than for the CysLT1 receptor.[2][3][4]
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the selectivity data, this section details the CysLT2 receptor signaling pathway and the general workflow for assessing antagonist potency.
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Caption: CysLT2 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Potency Assessment
The determination of this compound's selectivity involves a series of well-defined experimental steps, from cell line preparation to data analysis. The following diagram illustrates a typical workflow for a competitive binding assay.
Caption: Workflow for Radioligand Binding Assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Generation of Stably Transfected CHO Cell Lines Expressing CysLT Receptors
Objective: To create stable cell lines expressing either the human CysLT1 or CysLT2 receptor for use in binding and functional assays.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Expression vector containing the cDNA for the human CysLT1 or CysLT2 receptor and a selection marker (e.g., neomycin resistance gene)
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Culture CHO cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24-48 hours, replace the medium with fresh medium containing the selection antibiotic (e.g., G418).
-
Continue to culture the cells, replacing the selection medium every 3-4 days, until resistant colonies are formed.
-
Isolate individual colonies and expand them in separate culture vessels.
-
Screen the expanded clones for receptor expression using a functional assay (e.g., calcium mobilization in response to LTD₄) or a radioligand binding assay.
-
Select a high-expressing, stable clone for subsequent experiments.
Cell Membrane Preparation
Objective: To isolate cell membranes containing the CysLT receptors for use in radioligand binding assays.
Materials:
-
Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Protocol:
-
Grow the stably transfected CHO cells to a high density in culture flasks.
-
Wash the adherent cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for the CysLT1 and CysLT2 receptors.
Materials:
-
Membrane preparations from cells expressing CysLT1 or CysLT2 receptors
-
Radioligand (e.g., [³H]-LTD₄)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 10 mM CaCl₂)
-
Unlabeled ligand for non-specific binding determination (e.g., high concentration of LTD₄)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ligand.
-
Competition: Membrane preparation, radioligand, and each dilution of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the CysLT1 and CysLT2 receptors.
Materials:
-
Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CysLT receptor agonist (LTD₄ or LTC₄)
-
This compound
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Seed the stably transfected cells into black, clear-bottom microplates and culture overnight.
-
Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Incubate for a short period.
-
Prepare the agonist (LTD₄ or LTC₄) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate in the fluorescence plate reader.
-
Initiate fluorescence reading and, after establishing a baseline, inject the agonist into the wells.
-
Continue to record the fluorescence signal to capture the peak calcium response.
-
The change in fluorescence intensity is calculated by subtracting the baseline from the peak fluorescence.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
(Rac)-HAMI 3379 vs. HAMI 3379: A Technical Guide to CysLT2 Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2). It delves into the available pharmacological data, detailing its activity and the downstream signaling pathways it modulates. A critical examination of the distinction between HAMI 3379 and its racemic form, (Rac)-HAMI 3379, is presented, highlighting the current landscape of available data. This document also provides detailed experimental protocols for key assays used in the characterization of CysLT2 receptor antagonists and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to HAMI 3379 and the CysLT2 Receptor
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory processes.[1] Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors.[2] While the CysLT1 receptor has been extensively studied and is the target of established anti-asthmatic drugs, the CysLT2 receptor presents a distinct pharmacological profile and is implicated in a range of pathophysiological conditions, including cardiovascular and inflammatory disorders.[2]
HAMI 3379 has been identified as the first potent and selective antagonist for the CysLT2 receptor.[2] It serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent.[2]
This compound vs. HAMI 3379: A Note on Stereochemistry
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of HAMI 3379 at the CysLT2 and CysLT1 receptors.
Table 1: Functional Antagonism of HAMI 3379 in a CysLT2 Receptor Reporter Cell Line [2][4]
| Agonist | Assay | IC50 (nM) |
| Leukotriene D4 (LTD4) | Intracellular Calcium Mobilization | 3.8 |
| Leukotriene C4 (LTC4) | Intracellular Calcium Mobilization | 4.4 |
Table 2: Receptor Binding Affinity of HAMI 3379 [2]
| Receptor | Radioligand | Assay | IC50 (nM) |
| CysLT2 | [3H]-LTD4 | Radioligand Binding | 38 |
| CysLT1 | [3H]-LTD4 | Radioligand Binding | > 10,000 |
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[5][6] Upon activation by its endogenous ligands, such as LTC4 and LTD4, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] This increase in intracellular calcium concentration mediates various downstream cellular responses. HAMI 3379 acts as an antagonist, blocking the initial ligand binding and thereby inhibiting this signaling cascade.
CysLT2 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT2 receptor.
Materials:
-
Membranes from cells stably expressing the human CysLT2 receptor.
-
[3H]-LTD4 (Radioligand).
-
Unlabeled LTD4 (for non-specific binding determination).
-
Test compound (e.g., HAMI 3379).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the CysLT2 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]-LTD4 (at a concentration near its Kd, e.g., 1-2 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [3H]-LTD4, 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of [3H]-LTD4, 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and competition counts. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the ability of a compound to antagonize agonist-induced calcium mobilization in cells expressing the CysLT2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human CysLT2 receptor.
-
Cell culture medium.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CysLT2 receptor agonist (e.g., LTD4 or LTC4).
-
Test compound (e.g., HAMI 3379).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CysLT2 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubation: Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test compound (antagonist) and a stock solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Measurement:
-
Place the cell plate and compound plates into the fluorescence plate reader, which is maintained at 37°C.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the response for each well (e.g., peak fluorescence minus baseline). Plot the response against the log concentration of the antagonist to determine the IC50 value.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the pharmacological characterization of a CysLT2 receptor antagonist like HAMI 3379.
Workflow for CysLT2 Antagonist Characterization
Conclusion
HAMI 3379 is a well-characterized, potent, and selective antagonist of the CysLT2 receptor. The available data, primarily attributed to a single enantiomer, demonstrates its high affinity and functional antagonism. While a direct comparative analysis of the racemic mixture versus the individual enantiomers is not extensively documented in the current literature, the provided data for HAMI 3379 establishes it as an invaluable tool for investigating CysLT2 receptor biology. The detailed protocols and pathway diagrams in this guide are intended to support researchers in the design and execution of their studies in this area, ultimately contributing to a better understanding of the therapeutic potential of CysLT2 receptor modulation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
(Rac)-HAMI 3379: A Technical Guide to its Function as a GPR17 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379, initially developed as a potent and selective antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, has been identified and repurposed as an effective antagonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] This discovery has opened new avenues for investigating the therapeutic potential of GPR17 inhibition in various pathologies, particularly in the context of demyelinating diseases of the central nervous system and ischemia.[1][2][3][4][5] GPR17 is recognized as a key regulator of oligodendrocyte maturation, and its inhibition is a promising strategy to promote remyelination.[1][2][6] This technical guide provides an in-depth overview of the function of this compound as a GPR17 antagonist, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.
Quantitative Data: Antagonistic Potency of this compound
The antagonistic activity of this compound against the GPR17 receptor has been quantified across various functional assays. The following tables summarize the key inhibitory concentrations (IC₅₀) obtained in different experimental settings, providing a comparative view of its potency.
Table 1: In Vitro Antagonistic Activity of this compound on Human GPR17
| Assay Type | Cell Line | Agonist Used | This compound IC₅₀ | Reference |
| β-Arrestin Recruitment | U2OS | MDL29,951 (2 µM) | 8.2 µM | [7] |
| β-Arrestin Recruitment | 1321N1 | MDL29,951 | 14.6 µM | [7] |
| Calcium Mobilization | 1321N1 | MDL29,951 (1.7 µM) | 8.1 µM | [7] |
| Calcium Mobilization | 1321N1 | MDL29,951 | 21 µM | [7] |
| cAMP Accumulation | 1321N1 | MDL29,951 (30 nM) | 1.5 µM | [7] |
| cAMP Accumulation | 1321N1 | MDL29,951 | 10 µM | [7] |
Table 2: In Vitro Antagonistic Activity of this compound on Rodent GPR17
| Species | Assay Type | Cell Line | Agonist Used | This compound IC₅₀ | Reference |
| Rat | Calcium Mobilization | HEK293 | MDL29,951 | ~1 µM | [1] |
| Mouse | Calcium Mobilization | HEK293 | MDL29,951 | ~1 µM | [1] |
| Rat | Inositol (B14025) Phosphate Accumulation | HEK293 | MDL29,951 | ~1 µM | [1] |
| Mouse | Inositol Phosphate Accumulation | HEK293 | MDL29,951 | ~1 µM | [1] |
| Rat | Dynamic Mass Redistribution | CHO | MDL29,951 | ~10 µM | [1] |
| Mouse | Dynamic Mass Redistribution | CHO | MDL29,951 | ~10 µM | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the GPR17 antagonist function of this compound.
β-Arrestin Recruitment Assay (PathHunter™)
This assay quantifies the interaction of β-arrestin with an activated GPR17 receptor.
-
Cell Line: U2OS or 1321N1 cells stably expressing GPR17 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Principle: Upon agonist-induced GPR17 activation, β-arrestin is recruited to the receptor, forcing the complementation of the ProLink and EA fragments of a β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Seed the PathHunter GPR17 cells in a 1536-well white, solid-bottom plate and incubate overnight.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in assay buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 10 minutes.
-
Stimulate the cells with an EC₈₀ concentration of the GPR17 agonist MDL29,951 (e.g., 2 µM).[7]
-
Incubate for 60-90 minutes at 37°C.
-
Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percent inhibition at each concentration of this compound relative to the agonist-only control and determine the IC₅₀ value.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPR17 activation, which couples to the Gαq signaling pathway.
-
Cell Line: HEK293, CHO, or 1321N1 cells stably or transiently expressing GPR17.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR17 activation by an agonist, Gαq activation leads to the release of calcium from intracellular stores, causing an increase in fluorescence.
-
Protocol:
-
Seed GPR17-expressing cells in a 96-well or 384-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or vehicle and incubate for 10-20 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add an EC₈₀ concentration of the GPR17 agonist MDL29,951 and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response. Calculate the percent inhibition and IC₅₀ value for this compound.
-
cAMP Accumulation Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity resulting from GPR17 activation, which couples to the Gαi signaling pathway.
-
Cell Line: HEK293 or 1321N1 cells expressing GPR17.
-
Principle: GPR17 activation by an agonist inhibits the forskolin-stimulated production of cyclic AMP (cAMP). The amount of cAMP is measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Protocol:
-
Culture GPR17-expressing cells and detach them for the assay.
-
In a 96-well or 384-well plate, pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Add an EC₈₀ concentration of the GPR17 agonist MDL29,951.
-
Stimulate cAMP production by adding forskolin (B1673556) (e.g., 1 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.
-
Determine the concentration of cAMP from a standard curve and calculate the IC₅₀ value for this compound.
-
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of GPR17 and the antagonistic action of this compound.
Caption: GPR17 Signaling Pathways and Point of Inhibition by this compound.
The diagram above illustrates that GPR17 is a dual-coupling receptor, primarily activating Gαi and Gαq proteins.[8][9] Gαi activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the release of calcium from intracellular stores. This compound acts as an antagonist by binding to GPR17 and preventing its activation by agonists like MDL29,951.
Caption: Experimental Workflow for GPR17 Antagonist Characterization.
This workflow outlines a typical drug discovery cascade for identifying and validating GPR17 antagonists like this compound. It begins with a high-throughput primary screen, followed by dose-response studies and confirmation in orthogonal assays that measure different aspects of receptor signaling. Subsequent steps involve assessing selectivity against related receptors and elucidating the mechanism of action, culminating in functional studies in relevant cell and animal models.
Conclusion
This compound has been robustly characterized as a GPR17 antagonist, demonstrating inhibitory activity across multiple signaling pathways, including β-arrestin recruitment, Gαq-mediated calcium mobilization, and Gαi-mediated inhibition of cAMP production. Its ability to block GPR17 function in human and rodent systems makes it a valuable pharmacological tool for studying the roles of this receptor.[1] Furthermore, the pro-myelinating effects observed upon GPR17 blockade with this compound in oligodendrocyte precursor cells highlight its potential as a lead compound for the development of novel therapies for demyelinating disorders.[1][2] This guide provides the foundational technical information required for researchers to effectively utilize and build upon the existing knowledge of this compound's function as a GPR17 antagonist.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR17 - Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
(Rac)-HAMI 3379: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor. Initially developed for cardiovascular and inflammatory disorders, its pharmacological profile has expanded to include antagonistic activity at the G protein-coupled receptor 17 (GPR17). This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound through its interaction with these two distinct receptor systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and exploring its therapeutic potential.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for HAMI 3379, the active enantiomer of this compound, at its primary targets. This data is crucial for designing experiments and interpreting results.
Table 1: Antagonist Potency of HAMI 3379 at the CysLT2 Receptor
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Intracellular Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter Cell Line | 3.8 | [1] |
| Intracellular Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter Cell Line | 4.4 | [1] |
| Intracellular Calcium Influx | Leukotriene D4 (LTD4) | HEK293 cells expressing human CysLT2R | 38 | [2] |
Table 2: Antagonist Potency of HAMI 3379 at the GPR17 Receptor
| Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| β-Arrestin Recruitment | MDL29,951 | PathHunter GPR17 β-arrestin cells | 8.2 | [3] |
| β-Arrestin Recruitment | MDL29,951 | HEK293 cells | 14.6 | [3] |
| Calcium Mobilization | MDL29,951 | 1321N1 GPR17 stable cell line | 21 | [3] |
| cAMP Accumulation | MDL29,951 | 1321N1 GPR17 stable cell line | 10 | [3] |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its effects by antagonizing two key GPCRs, each linked to distinct downstream signaling cascades.
Cysteinyl Leukotriene 2 (CysLT2) Receptor Signaling
The CysLT2 receptor is a G protein-coupled receptor primarily activated by the cysteinyl leukotrienes LTC4 and LTD4. Its activation is implicated in inflammatory processes, particularly in the context of neuroinflammation. This compound acts as a potent antagonist at this receptor, thereby inhibiting its downstream effects.
The primary downstream consequence of CysLT2R activation in the central nervous system is the activation of microglia. Activated microglia contribute to neuronal injury through the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as by inducing phagocytosis.[4][5][6] By blocking the CysLT2R, this compound effectively attenuates microglial activation and the subsequent inflammatory cascade, leading to neuroprotective effects in ischemic brain injury models.[7][8]
G protein-coupled Receptor 17 (GPR17) Signaling
GPR17 is an orphan GPCR that is phylogenetically related to both purinergic P2Y and CysLT receptors. It plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[9][10][11] GPR17 activation is known to inhibit oligodendrocyte differentiation, and therefore, its antagonism is a potential strategy for promoting remyelination.[9][10][11]
GPR17 couples to both Gαi/o and Gαq proteins. Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, GPR17 activation can also lead to the recruitment of β-arrestin.[12][13]
This compound has been identified as an antagonist of GPR17, blocking the downstream signaling pathways initiated by GPR17 agonists like MDL29,951.[9][12] Specifically, HAMI 3379 has been shown to inhibit both G protein activation and β-arrestin-2 recruitment with similar efficacy.[14] By blocking these pathways, this compound promotes the maturation of oligodendrocytes.[9][10][11]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. 430. DISTINCT EFFECTS OF SYNTHETIC GPR17 ANTAGONISTS ON CELLULAR SIGNALING IN RECOMBINANT HEK293 CELLS AND NATIVE OLIGODENDROGLIAL CELL BACKGROUNDS - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-HAMI 3379: A Comprehensive Pharmacological Profile
(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. It has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the CysLT2 receptor. More recently, HAMI 3379 has also been identified as an antagonist of the orphan G protein-coupled receptor 17 (GPR17), revealing a dual mechanism of action with potential therapeutic implications in neuroinflammatory and demyelinating diseases.
This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.
Table 1: In Vitro Antagonist Potency of HAMI 3379 at the CysLT2 Receptor
| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter Cell Line | IC50 | 3.8 nM | [1][2] |
| Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter Cell Line | IC50 | 4.4 nM | [1][2] |
| Radioligand Binding | [3H]-LTD4 | Membranes from CysLT2 Receptor Cell Line | IC50 | 37.9 nM |
Table 2: Selectivity of HAMI 3379 for CysLT2 over CysLT1 Receptor
| Assay Type | Ligand | Cell Line/Preparation | Parameter | Value | Reference |
| Calcium Mobilization | LTD4 | CysLT1 Receptor Reporter Cell Line | IC50 | >10,000 nM | [3] |
| Radioligand Binding | [3H]-LTD4 | Membranes from CysLT1 Receptor Cell Line | IC50 | >30,000 nM |
Table 3: In Vivo Efficacy of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Animal Model | Dosing Regimen | Endpoint | Effect | Reference |
| Male Sprague-Dawley Rats | 0.1-0.4 mg/kg, i.p. | Infarct volume, brain edema, neurological deficits | Significant reduction | [4] |
| Male Sprague-Dawley Rats | 0.1 mg/kg, i.p. (for 6 days) | Brain atrophy, neuronal density, microglial activation, glial scar formation | Amelioration of chronic brain injury | [5][6] |
Signaling Pathways Modulated by HAMI 3379
HAMI 3379 exerts its effects by antagonizing two distinct G protein-coupled receptors: the CysLT2 receptor and GPR17.
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor, upon activation by its endogenous ligands LTC4 and LTD4, couples primarily to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that can be potently blocked by HAMI 3379. In inflammatory conditions, CysLT2 receptor activation in microglia can also lead to the assembly and activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] HAMI 3379 has been shown to inhibit this pathway.[7][8]
GPR17 Signaling Pathway
GPR17 is an orphan receptor that has been shown to be a negative regulator of oligodendrocyte differentiation.[3][10] Its activation, potentially by endogenous purinergic and cysteinyl leukotriene ligands, leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key signaling molecule that promotes oligodendrocyte maturation. By antagonizing GPR17, HAMI 3379 can disinhibit this pathway, thereby promoting oligodendrocyte differentiation.[11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Intracellular Calcium Mobilization Assay
This assay is used to determine the functional antagonist activity of this compound at the CysLT2 receptor.
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the CysLT2 receptor.
Materials:
-
CysLT2 receptor reporter cell line (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor and a calcium-sensitive photoprotein like aequorin).
-
Cell culture medium and supplements.
-
This compound.
-
CysLT2 receptor agonists: Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Luminometer.
Procedure:
-
Cell Culture: Culture the CysLT2 receptor reporter cell line under standard conditions until confluent.
-
Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.
-
Aequorin Reconstitution (if applicable): Incubate the cells with coelenterazine (B1669285) to reconstitute the aequorin.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Protocol: a. Dispense the cell suspension into the wells of a 96-well plate. b. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the luminometer. d. Inject the agonist solution into the wells and immediately measure the light emission (luminescence) over a set period.
-
Data Analysis: a. The luminescence signal is proportional to the intracellular calcium concentration. b. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist response in the absence of the antagonist. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is used to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.
Objective: To induce a focal cerebral ischemia in rats and assess the ability of this compound to reduce infarct volume and improve neurological outcome.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip.
-
This compound solution for intraperitoneal (i.p.) injection.
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain it at 37°C.
-
Surgical Procedure (Intraluminal Suture Method): a. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal ECA. c. Temporarily clamp the CCA and ICA. d. Make a small incision in the ECA stump. e. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm occlusion. f. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion. g. Suture the incision.[14][15]
-
Drug Administration: Administer this compound (e.g., 0.1-0.4 mg/kg, i.p.) at specific time points relative to the MCAO procedure (e.g., at the time of reperfusion and at subsequent intervals).
-
Neurobehavioral Assessment: At various time points after MCAO (e.g., 24 hours, 72 hours), assess neurological deficits using a standardized scoring system (e.g., a multi-point scale evaluating posture, circling, and forelimb flexion).[6][16][17]
-
Infarct Volume Measurement: a. At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and perfuse the brain with saline. b. Remove the brain and slice it into coronal sections. c. Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.[15]
Oligodendrocyte Differentiation Assay
This in vitro assay is used to assess the effect of this compound on the maturation of oligodendrocyte precursor cells (OPCs).
Objective: To determine if this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.
Materials:
-
Primary rat or mouse OPCs or an OPC cell line.
-
OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2).
-
OPC differentiation medium (lacking proliferation-inducing growth factors and containing factors that promote differentiation, such as triiodothyronine (T3)).
-
This compound.
-
Antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes, Myelin Basic Protein (MBP) for mature oligodendrocytes).
-
Fluorescence microscope.
Procedure:
-
OPC Culture: Plate the OPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips) in proliferation medium.
-
Induction of Differentiation: Once the cells have attached and started to proliferate, switch to differentiation medium to induce maturation.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Immunocytochemistry: After a defined period of differentiation (e.g., 3-5 days), fix the cells and perform immunofluorescence staining for oligodendrocyte markers. a. Incubate the cells with primary antibodies against O4 and MBP. b. Wash and incubate with fluorescently labeled secondary antibodies. c. Mount the coverslips on microscope slides.
-
Data Analysis: a. Capture images of the stained cells using a fluorescence microscope. b. Quantify the number of O4-positive and MBP-positive cells in multiple fields of view for each treatment condition. c. Calculate the percentage of MBP-positive cells among the O4-positive cells as a measure of oligodendrocyte maturation. d. Compare the results between the this compound-treated groups and the vehicle control to determine the effect of the compound on differentiation.[18][19][20]
This comprehensive guide provides a detailed overview of the pharmacological properties of this compound, highlighting its dual antagonism at the CysLT2 and GPR17 receptors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of ischemic damage and behavioural deficit over 6 months after MCAo in the rat: Selecting the optimal outcomes and statistical power for multi-centre preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Middle cerebral artery occlusion in the rat by intraluminal suture. Neurological and pathological evaluation of an improved model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reliability of behavioral tests in the middle cerebral artery occlusion model of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
(Rac)-HAMI 3379: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 has emerged as a significant pharmacological tool in the study of neuroinflammation, offering a targeted approach to investigating the complex cellular and molecular pathways that underpin inflammatory processes in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development who are exploring novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.
This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory responses.[3] In the CNS, the activation of CysLT receptors, particularly CysLT2R, on microglia is implicated in the pathogenesis of various neurological conditions, including ischemic stroke and post-stroke depression.[3][4][5] By blocking the CysLT2R, this compound effectively attenuates microglia-mediated neuroinflammation, thereby exhibiting neuroprotective effects.[1][5][6]
Core Mechanism of Action
The principal mechanism through which this compound exerts its anti-neuroinflammatory effects is the selective antagonism of the CysLT2 receptor.[1][2] This receptor is a key component of the cysteinyl leukotriene signaling pathway, which is significantly involved in inflammatory processes within the brain.[3][7]
In the context of neuroinflammation, particularly following an ischemic event, the activation of CysLT2R on microglia triggers a cascade of downstream signaling events. This leads to microglial activation, a key cellular response in CNS inflammation.[6][8] Activated microglia can adopt a pro-inflammatory M1 phenotype, characterized by the release of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ).[5][8] These cytokines contribute to neuronal damage and the overall inflammatory milieu.[6]
This compound, by binding to and blocking the CysLT2R, prevents the initiation of this inflammatory cascade.[6] This inhibition of microglial activation leads to a reduction in the production and release of pro-inflammatory cytokines, thereby mitigating the detrimental effects of neuroinflammation and affording neuroprotection.[5][6]
Recent studies have further elucidated a downstream pathway involving the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[4][9][10] The activation of the NLRP3 inflammasome is a critical step in the production of mature IL-1β and IL-18, potent pro-inflammatory cytokines.[9][10] Research indicates that HAMI 3379 can downregulate the expression of components of the NLRP3 inflammasome, including NLRP3 itself, cleaved caspase-1, and the subsequent release of IL-1β and IL-18.[4][9][10] This suggests that the anti-neuroinflammatory effects of HAMI 3379 are, at least in part, mediated through the suppression of the NLRP3 inflammasome/pyroptosis pathway.[4][10]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of HAMI 3379
| Parameter | Cell Line/System | Agonist | IC50 Value | Reference(s) |
| CysLT2 Receptor Antagonism | CysLT2 receptor reporter cell line | Leukotriene D4 (LTD4) | 3.8 nM | [1][2] |
| CysLT2 Receptor Antagonism | CysLT2 receptor reporter cell line | Leukotriene C4 (LTC4) | 4.4 nM | [1][2] |
| CysLT1 Receptor Antagonism | Recombinant CysLT1 receptor cell line | - | >10000 nM | [1] |
Table 2: In Vivo Efficacy of HAMI 3379 in Rodent Models of Focal Cerebral Ischemia
| Animal Model | Administration Route | Effective Dose Range | Therapeutic Window | Key Outcomes | Reference(s) |
| Rat (MCAO) | Intraperitoneal (i.p.) | 0.1-0.4 mg/kg | ~1 hour post-ischemia | Reduced infarct volume, brain edema, and neurological deficits. | [1][5] |
| Rat (MCAO) | Intraperitoneal (i.p.) | 0.1 mg/kg (for 6 days) | Post-ischemia | Improved neurological deficits, reduced brain atrophy, inhibited microglia activation and glial scar formation. | [11][12] |
| Gerbil (tGCI and stress) | Intraperitoneal (i.p.) | 0.1 mg/kg (for 14 days) | - | Ameliorated neuronal loss, improved neurological score, and reduced depressive-like behavior. | [4][9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
CysLT2R-Mediated Neuroinflammation and its Inhibition by this compound
Caption: CysLT2R signaling in microglia and the inhibitory action of this compound.
Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Caption: A generalized workflow for in vivo studies using the MCAO model.
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to mimic human stroke.[13][14]
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of ketamine/xylazine).[13]
-
Maintain the body temperature at 37°C using a heating pad.
2. Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[13]
-
Successful occlusion is often confirmed by a drop in regional cerebral blood flow using laser Doppler flowmetry.[15]
3. This compound Administration:
-
This compound is typically dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80).[1][2]
-
Administer the drug via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-0.4 mg/kg) at a specific time point relative to the MCAO procedure (e.g., 1 hour post-occlusion).[1][5]
4. Reperfusion:
-
For transient MCAO, withdraw the suture after a defined period of occlusion (e.g., 90-120 minutes) to allow for reperfusion.[15]
5. Post-operative Care and Assessment:
-
Suture the incision and allow the animal to recover from anesthesia.
-
At specified time points post-MCAO (e.g., 24 hours, 72 hours, or 14 days), perform behavioral assessments to determine neurological deficits.[11][12]
-
Euthanize the animals and collect brain tissue for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays (e.g., ELISA or Western blot for cytokine levels).[5][15]
In Vitro Microglia Activation and Cytokine Release Assay
This protocol outlines a general procedure to assess the effect of this compound on microglia activation and cytokine release in vitro.[16][17][18]
1. Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium (e.g., DMEM with 10% FBS).[18]
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere.
2. Treatment:
-
Pre-treat the microglial cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.[16][17] Include appropriate controls (vehicle-treated, LPS-only, and HAMI 3379-only).
3. Sample Collection:
4. Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the collected supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).[16][18][19]
5. Data Analysis:
-
Quantify the cytokine levels and compare the results between the different treatment groups to determine the inhibitory effect of this compound on cytokine release.
Conclusion
This compound is a valuable research tool for investigating the role of the CysLT2 receptor in neuroinflammation. Its selectivity and potency make it an ideal candidate for dissecting the molecular pathways involved in microglia activation and subsequent neuronal damage. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound in their studies of neuroinflammatory diseases. Further research into the downstream effects of CysLT2R antagonism, including the modulation of the NLRP3 inflammasome, will continue to enhance our understanding of neuroinflammation and may pave the way for the development of novel therapeutic interventions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of neuroinflammation by cysteinyl leukotriene 1 and 2 receptors: implications for cerebral ischemia and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils [mdpi.com]
- 5. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness [frontiersin.org]
- 8. Cysteinyl Leukotriene Receptor 2 is Involved in Inflammation and Neuronal Damage by Mediating Microglia M1/M2 Polarization through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 15. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. bit.bio [bit.bio]
- 18. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
(Rac)-HAMI 3379: A Novel Antagonist of GPR17 for Promoting Oligodendrocyte Differentiation and Myelination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-HAMI 3379 has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of oligodendrocyte differentiation. By inhibiting GPR17 signaling, this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. This technical guide provides a comprehensive overview of the role of this compound in this process, including its mechanism of action, quantitative effects on oligodendrocyte differentiation, detailed experimental protocols for its evaluation, and a visualization of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.
Introduction
Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their proper function is essential for rapid nerve impulse conduction. Demyelinating diseases are characterized by the loss of myelin, leading to severe neurological deficits. A promising therapeutic strategy for these disorders is to enhance the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
The G protein-coupled receptor 17 (GPR17) has emerged as a critical negative regulator of this differentiation process.[1][2] GPR17 is highly expressed in immature OPCs and its expression decreases as the cells mature.[3] Persistent GPR17 activation can halt oligodendrocyte differentiation, making it an attractive target for therapeutic intervention.[4]
This compound, initially developed as a cysteinyl-leukotriene CysLT2 receptor antagonist, has been repurposed and identified as a potent antagonist of GPR17.[5][6][7] By blocking GPR17, this compound effectively promotes the differentiation of both rodent and human oligodendrocytes, offering a potential avenue for developing remyelination therapies.[5][6]
Mechanism of Action: GPR17 Signaling Pathway
GPR17 is coupled to the inhibitory G protein Gαi/o.[8] Activation of GPR17 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which are crucial for the expression of myelin-related genes like Myelin Basic Protein (MBP).[8][9]
This compound acts as a competitive antagonist at the GPR17 receptor, blocking the downstream signaling cascade that inhibits oligodendrocyte differentiation. By preventing the decrease in cAMP levels, this compound allows for the activation of PKA and CREB, thereby promoting the expression of genes required for oligodendrocyte maturation and myelination.[5]
Quantitative Data on the Effect of this compound
The pro-differentiating effect of this compound on oligodendrocytes has been quantified in several studies. The following tables summarize key findings.
Table 1: Antagonistic Activity of this compound at the GPR17 Receptor
| Assay Type | Cell Line | Agonist | This compound IC50 | Reference |
| cAMP Accumulation | CHO cells expressing rat GPR17 | MDL29,951 | ~100 nM | [5] |
Table 2: Effect of this compound on Oligodendrocyte Differentiation Markers
| Cell Type | Treatment | Marker | Fold Change/Percentage Increase | Reference |
| Primary Rat Oligodendrocytes | 1 µM this compound for 48-72h | MBP | Significant Increase | [5] |
| Primary Mouse Oligodendrocytes (GPR17+/-) | 1 µM this compound | Branching (Sholl Analysis) | Increased Complexity | [5] |
| Human iPSC-derived Oligodendrocytes | 1 µM this compound | O4+ cells | Efficiently favored differentiation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in oligodendrocyte differentiation.
In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation
This protocol describes the culture of primary rat OPCs and their differentiation into mature oligodendrocytes.
Materials:
-
DMEM/F12 medium
-
N1 supplement
-
Bovine Serum Albumin (BSA)
-
Basic fibroblast growth factor (bFGF)
-
Platelet-derived growth factor (PDGF)
-
Triiodothyronine (T3)
-
This compound
-
Poly-D-lysine coated plates/coverslips
Protocol:
-
Isolate OPCs from the cortices of P1-P2 Sprague Dawley rat pups.
-
Plate the cells on poly-D-lysine coated flasks in proliferation medium (DMEM/F12 supplemented with N1, BSA, bFGF, and PDGF).
-
After 7-10 days, shake the flasks to detach OPCs and re-plate them on poly-D-lysine coated plates or coverslips.
-
To induce differentiation, switch the medium to a differentiation medium (DMEM/F12 with N1, BSA, and T3), which lacks the mitogens bFGF and PDGF.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control.
-
Incubate for 48-72 hours to allow for differentiation.
-
Proceed with analysis (e.g., immunocytochemistry, Western blotting).
Immunocytochemistry for Oligodendrocyte Markers
This protocol details the staining of differentiated oligodendrocytes for markers such as Myelin Basic Protein (MBP) and O4.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., mouse anti-MBP, mouse anti-O4)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of marker-positive cells using a fluorescence microscope.
Western Blotting for Myelin Basic Protein (MBP)
This protocol is for quantifying the expression of MBP in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., rabbit anti-MBP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MBP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
cAMP Accumulation Assay
This protocol is for measuring changes in intracellular cAMP levels in response to GPR17 activation and inhibition.
Materials:
-
CHO cells stably expressing GPR17
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
GPR17 agonist (e.g., MDL29,951)
-
This compound
Protocol:
-
Plate the GPR17-expressing CHO cells in a 384-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a GPR17 agonist (e.g., MDL29,951) in the presence of forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal from Gαi).
-
After the incubation period specified by the kit manufacturer, lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Calculate the IC50 value for this compound.
Sholl Analysis for Oligodendrocyte Morphology
This protocol describes the use of Sholl analysis to quantify the morphological complexity of oligodendrocytes.
Software:
-
Fiji/ImageJ with the Sholl Analysis plugin
Protocol:
-
Acquire high-resolution images of individual oligodendrocytes stained for a morphological marker like MBP.
-
Open the image in Fiji/ImageJ.
-
Using the Sholl Analysis plugin, define the center of the oligodendrocyte cell body.
-
Set the parameters for the analysis, including the starting radius and the step size for the concentric circles.
-
Run the analysis to automatically count the number of times the oligodendrocyte processes intersect with each concentric circle.
-
The output will be a plot of the number of intersections versus the distance from the cell body, which can be used to compare the morphological complexity between different treatment groups.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for promoting oligodendrocyte differentiation through the targeted inhibition of GPR17. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on optimizing the delivery of this compound to the CNS and evaluating its efficacy in in vivo models of demyelination. Furthermore, the exploration of more potent and selective GPR17 antagonists, inspired by the structure and activity of this compound, could lead to the development of novel and effective treatments for devastating demyelinating diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced differentiation of the mouse oli-neu oligodendroglial cell line using optimized culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The oligodendroglial precursor cell line Oli-neu represents a cell culture system to examine functional expression of the mouse gap junction gene connexin29 (Cx29) [frontiersin.org]
- 6. Analysis of the spatial and morphological characteristics of oligodendrocytes from images of in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and efficient generation of oligodendrocytes from human induced pluripotent stem cells using transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of (Rac)-HAMI 3379: A Technical Guide
Introduction
(Rac)-HAMI 3379 is a small molecule initially developed as a potent and highly selective antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular and inflammatory disorders.[1][2][3][4] Subsequent research has repurposed this compound, identifying it as a novel antagonist of the orphan G protein-coupled receptor 17 (GPR17).[1][5][6] GPR17 is recognized as a key negative regulator of oligodendrocyte maturation, making it a promising therapeutic target for promoting remyelination in diseases such as multiple sclerosis.[1][7] This document provides a comprehensive technical overview of the in vitro pharmacological characterization of this compound, detailing its activity at both CysLT₂ and GPR17 receptors.
Data Presentation: Pharmacological Profile
The in vitro activity of this compound has been quantified across various functional assays. The data highlights its high potency for the CysLT₂ receptor and micromolar antagonism at the GPR17 receptor.
Table 1: Antagonist Activity at the Cysteinyl Leukotriene 2 (CysLT₂) Receptor
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | Leukotriene D₄ (LTD₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 3.8 nM | [2][3][4] |
| Intracellular Calcium Mobilization | Leukotriene C₄ (LTC₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 4.4 nM | [2][3][4] |
| Intracellular Calcium Mobilization | Leukotriene D₄ (LTD₄) | Recombinant CysLT₁ Cell Line | IC₅₀ | >10,000 nM | [2][3][4] |
Note: The high IC₅₀ value against the CysLT₁ receptor demonstrates the selectivity of HAMI 3379 for CysLT₂ over CysLT₁.
Table 2: Antagonist Activity at the G Protein-Coupled Receptor 17 (GPR17)
| Assay Type | Agonist | Cell System | Parameter | Value | Reference |
| β-Arrestin Recruitment | MDL29,951 | PathHunter GPR17 Cells | IC₅₀ | 8.2 µM | [8] |
| β-Arrestin Recruitment | MDL29,951 | HEK293-hGPR17 Cells | IC₅₀ | 14.6 µM | [8] |
| cAMP Accumulation | MDL29,951 | Not Specified | IC₅₀ | 10 µM | [8] |
| Intracellular Calcium Mobilization | MDL29,951 | Not Specified | IC₅₀ | 21 µM | [8] |
| Inositol Phosphate (IP1) Accumulation | MDL29,951 | Rodent GPR17 Cells | - | Effective Blockade | [1] |
Note: MDL29,951 is a surrogate agonist used to probe GPR17 function.[1][8] Studies show HAMI 3379 acts as a competitive antagonist against MDL29,951.[1] Interestingly, on human GPR17 (hGPR17), HAMI 3379 also acts as an inverse agonist by elevating basal cAMP levels, an effect not observed for rodent GPR17 orthologs.[1]
Experimental Protocols
The characterization of this compound involves several key in vitro functional assays designed to measure GPCR activity.
Intracellular Calcium Mobilization Assay
This assay is used to quantify the ability of an antagonist to block agonist-induced increases in intracellular calcium, typically mediated by Gαq-coupled receptors like CysLT₂ and GPR17.
-
Cell Culture: HEK293, CHO, or 1321N1 cells stably expressing the receptor of interest (e.g., hGPR17, rGPR17, or CysLT₂) are seeded into 96-well or 384-well plates and cultured overnight.[1]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for approximately 30-60 minutes at 37°C.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at room temperature.[1][2]
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence is recorded before the automated addition of an agonist (e.g., LTD₄ for CysLT₂; MDL29,951 for GPR17).[1][2]
-
Data Acquisition: Fluorescence intensity is measured over time to capture the calcium flux.
-
Analysis: The peak fluorescence response is used to calculate the percentage of inhibition at each concentration of this compound. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay measures the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger. It is particularly useful for assessing the activity of Gαi-coupled receptors like GPR17, which inhibit cAMP production.
-
Cell Culture: Cells expressing the GPR17 receptor (e.g., CHO-rGPR17) are seeded in multi-well plates.[1]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: To measure Gαi activity, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels.[1][8] The GPR17 agonist MDL29,951 is then added. Agonist activation of GPR17 leads to the inhibition of forskolin-stimulated cAMP accumulation.
-
Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, often based on competitive immunoassay technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[9]
-
Analysis: The ability of this compound to block the MDL29,951-mediated reduction in cAMP is measured. Data is normalized and plotted to calculate an IC₅₀ value. To test for inverse agonism, HAMI 3379 is added to cells in the absence of an agonist, and changes in basal cAMP levels are measured.[1]
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling that is independent of G protein coupling.
-
Cell Lines: Engineered cell lines are used, such as HEK293 cells stably co-expressing the GPR17 receptor fused to a luciferase (e.g., Rluc) and β-arrestin fused to a fluorescent protein (e.g., GFP).[1] Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.[8]
-
Assay Principle: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor. In BRET (Bioluminescence Resonance Energy Transfer) assays, this proximity allows energy transfer from the luciferase to the fluorescent protein, generating a measurable signal.[1]
-
Procedure: Cells are plated and incubated with varying concentrations of this compound before the addition of the agonist MDL29,951.[8]
-
Detection: The BRET signal or chemiluminescent signal is measured using a plate reader.
-
Analysis: The antagonist's ability to inhibit the agonist-induced signal is quantified, and an IC₅₀ is calculated.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: GPR17 signaling antagonism by this compound.
Caption: CysLT₂ receptor signaling and its inhibition.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to (Rac)-HAMI 3379: A Dual Antagonist of CysLT₂ and GPR17 Receptors
(Rac)-HAMI 3379 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor and has been identified as an antagonist of the orphan G protein-coupled receptor GPR17. This guide provides a comprehensive overview of its chemical structure, properties, and biological activities for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the racemic form of HAMI 3379. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-[4-(cyclohexyloxy)butoxy]phenyl]propoxy]-benzoic acid |
| CAS Number | 712313-35-4 |
| Molecular Formula | C₃₄H₄₅NO₈ |
| Molecular Weight | 595.72 g/mol |
| SMILES | O=C(O)C1=CC=C(OCCCC2=CC=C(OCCCCOC3CCCCC3)C=C2)C(C(NC4CC(C(O)=O)CCC4)=O)=C1 |
| Solubility | DMSO: 100 mg/mL (167.86 mM; requires ultrasound) |
| Storage | Store at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent). |
Mechanism of Action
This compound was initially characterized as a potent and selective antagonist of the CysLT₂ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in inflammatory responses. The CysLT₂ receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including cardiovascular diseases and neuroinflammation.
Subsequent research has revealed that HAMI 3379 also functions as an antagonist of GPR17, an orphan GPCR that is phylogenetically related to both P2Y and CysLT receptors.[1][2][3] GPR17 is involved in regulating oligodendrocyte differentiation and myelination, making it a potential therapeutic target for demyelinating diseases.[1][2][3]
CysLT₂ Receptor Signaling Pathway
The CysLT₂ receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Synthesis of (Rac)-HAMI 3379: A Dual Antagonist of CysLT₂ and GPR17 Receptors
(Rac)-HAMI 3379 is a potent and selective dual antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan G protein-coupled receptor 17 (GPR17). Its discovery has opened new avenues for therapeutic intervention in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Pharmacological Profile
This compound is the racemic mixture of HAMI 3379, which was first identified as a potent and selective antagonist for the CysLT₂ receptor. Subsequent research revealed its significant antagonistic activity at the GPR17 receptor, making it a valuable tool for studying the pharmacology of both receptors and a potential therapeutic agent for diseases where these receptors are implicated.
Biological Activity
This compound has demonstrated efficacy in various preclinical models of disease, including:
-
Neuroprotection: It has been shown to have a protective effect in acute and subacute ischemic brain injury and to attenuate microglia-related inflammation.[1]
-
Post-Stroke Depression: Studies have indicated that HAMI 3379 can ameliorate post-stroke depression by modulating the NLRP3 inflammasome/pyroptosis pathway.
-
Oligodendrocyte Differentiation: By blocking GPR17, HAMI 3379 has been shown to promote the differentiation of oligodendrocytes, suggesting its potential in treating demyelinating diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activity of this compound.
| Target Receptor | Ligand | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| CysLT₂ | Leukotriene D₄ (LTD₄) | Calcium Mobilization | CysLT₂ Reporter Cell Line | 3.8 | [2] |
| CysLT₂ | Leukotriene C₄ (LTC₄) | Calcium Mobilization | CysLT₂ Reporter Cell Line | 4.4 | [2] |
| CysLT₁ | - | - | Recombinant CysLT₁ Cell Line | >10000 | [3] |
| GPR17 | MDL29,951 | β-Arrestin Recruitment | 1321N1-hGPR17 | 14600 | [4] |
| GPR17 | MDL29,951 | Calcium Mobilization | 1321N1-hGPR17 | 21000 | [4] |
| GPR17 | MDL29,951 | cAMP Accumulation | 1321N1-hGPR17 | 10000 | [4] |
Table 1: In Vitro Antagonist Activity of this compound
Proposed Synthesis of this compound
While the specific, detailed synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the synthesis of structurally related CysLT₂ receptor antagonists. The core structure of HAMI 3379, 3-(((3-carboxycyclohexyl)amino)carbonyl)-4-(3-(4-(4-(cyclohexyloxy)butoxy)phenyl)propoxy)benzoic acid, can be assembled through a convergent synthesis strategy.
Representative Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
CysLT₂ Receptor Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by CysLT₂ receptor agonists.
-
Cell Culture: A stable cell line expressing the human CysLT₂ receptor is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: this compound at various concentrations is added to the wells and incubated for 15 minutes.
-
Agonist Stimulation: A CysLT₂ receptor agonist, such as LTD₄ or LTC₄, is added to the wells to stimulate calcium influx.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
GPR17 Receptor β-Arrestin Recruitment Assay
This assay determines the antagonistic effect of this compound on GPR17 by measuring its ability to block agonist-induced β-arrestin recruitment to the receptor.
-
Cell Line: A cell line co-expressing human GPR17 and a β-arrestin fusion protein (e.g., PathHunter β-arrestin cells) is used.
-
Cell Plating: Cells are plated in 384-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Addition: The GPR17 agonist MDL29,951 is added to the wells.
-
Signal Detection: The recruitment of β-arrestin to GPR17 is quantified using a chemiluminescent or fluorescent readout, depending on the assay technology.
-
Data Analysis: The IC₅₀ value is determined by analyzing the concentration-response curve of this compound's inhibition of the agonist-induced signal.
Signaling Pathways
This compound exerts its biological effects by modulating distinct signaling pathways downstream of the CysLT₂ and GPR17 receptors.
CysLT₂ Receptor and NLRP3 Inflammasome Pathway
Antagonism of the CysLT₂ receptor by this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
GPR17 Receptor and Gαi/o Signaling Pathway
This compound acts as an antagonist at the GPR17 receptor, which primarily couples to the Gαi/o protein. Inhibition of GPR17 signaling leads to an increase in intracellular cyclic AMP (cAMP) levels, a second messenger that plays a crucial role in oligodendrocyte differentiation.
Caption: Antagonism of the GPR17-Gαi/o signaling pathway by this compound.
Conclusion
This compound is a valuable pharmacological tool with a unique dual antagonistic activity at the CysLT₂ and GPR17 receptors. Its demonstrated efficacy in preclinical models of neuroinflammation and demyelination highlights its potential as a lead compound for the development of novel therapeutics. Further research into its synthesis, optimization of its pharmacological properties, and evaluation in additional disease models is warranted to fully explore its therapeutic potential.
References
- 1. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-HAMI 3379: A Technical Guide for the Investigation of Cysteinyl Leukotriene Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (Rac)-HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT₂) receptor. This compound is the racemic mixture of HAMI 3379 and serves as a critical pharmacological tool for elucidating the role of the CysLT₂ receptor in various physiological and pathological processes. This document details the mechanism of action of this compound, summarizes its key pharmacological data, provides comprehensive experimental protocols for its use in in vitro and in vivo studies, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of leukotriene signaling and the development of novel therapeutics targeting this pathway.
Introduction to this compound and Leukotriene Signaling
Cysteinyl leukotrienes (CysLTs), including leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄), are potent lipid mediators derived from arachidonic acid. They play a crucial role in inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, cardiovascular disorders, and neuroinflammatory conditions. The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors.
While the CysLT₁ receptor has been extensively studied and is the target of approved anti-asthmatic drugs, the physiological and pathological roles of the CysLT₂ receptor are less understood. This compound has emerged as a valuable research tool due to its high potency and selectivity for the CysLT₂ receptor over the CysLT₁ receptor, enabling the specific investigation of CysLT₂-mediated signaling pathways.[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at the CysLT₂ receptor. By binding to the receptor, it prevents the binding of endogenous CysLTs, such as LTC₄ and LTD₄. This blockade inhibits the downstream signaling cascade initiated by CysLT₂ receptor activation. The CysLT₂ receptor is known to couple to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which is a key event in many cellular responses mediated by this receptor.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.
Table 1: In Vitro Potency and Selectivity of HAMI 3379
| Assay Type | Ligand | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| Functional (Calcium Mobilization) | LTD₄ | Human CysLT₂ | CHO | IC₅₀ | 3.8 | [2][5] |
| Functional (Calcium Mobilization) | LTC₄ | Human CysLT₂ | CHO | IC₅₀ | 4.4 | [2][5] |
| Functional (Calcium Mobilization) | LTD₄ | Human CysLT₁ | CHO | IC₅₀ | >10,000 | [2][6] |
| Radioligand Binding ([³H]-LTD₄) | - | Human CysLT₂ | - | IC₅₀ | 37.9 | [3][5] |
| Radioligand Binding ([³H]-LTD₄) | - | Human CysLT₁ | - | IC₅₀ | >30,000 | [5] |
Table 2: In Vivo Efficacy of HAMI 3379
| Animal Model | Condition | Administration Route | Effective Dose (mg/kg) | Outcome | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal | 0.1 - 0.4 | Attenuated acute brain injury, reduced neurological deficits, infarct volume, and brain edema. | [7] |
| Rat | Streptococcus pneumoniae-induced meningitis | Intraperitoneal | 0.1 | Prevented decreases in body weight and neurological deficit scores. | [5] |
| Mouse | Ovalbumin-induced asthma | Intraperitoneal | 10 | Prevented increases in airway hyperresponsiveness. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Intracellular Calcium Mobilization Assay
This protocol is designed to assess the antagonist activity of this compound on CysLT₂ receptor-mediated calcium signaling.
Materials:
-
CHO cells stably expressing the human CysLT₂ receptor.
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
CysLT₂ receptor agonist (e.g., LTD₄ or LTC₄).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the CysLT₂ receptor-expressing CHO cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of this compound (prepared in assay buffer from a DMSO stock, ensuring the final DMSO concentration is non-toxic, typically <0.1%) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the CysLT₂ agonist (e.g., EC₈₀ concentration of LTD₄ or LTC₄) to all wells.
-
Data Acquisition: Immediately begin measuring fluorescence intensity kinetically over a period of 1-2 minutes.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthesia (e.g., isoflurane).
-
Surgical microscope.
-
Monofilament suture (e.g., 4-0 nylon) with a rounded tip.
-
This compound solution for injection.
-
Physiological monitoring equipment (temperature, cerebral blood flow).
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is typically confirmed by a significant drop in regional cerebral blood flow as measured by laser Doppler flowmetry.
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90-120 minutes).
-
Reperfusion: Gently withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer this compound intraperitoneally at the desired dose (e.g., 0.1 mg/kg) at the time of reperfusion or at specified time points post-reperfusion.[7]
-
Post-operative Care and Assessment: Suture the incision and allow the animal to recover. Neurological deficits can be assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system. Infarct volume can be determined post-mortem by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
Microglia Phagocytosis Assay
This protocol is used to assess the effect of this compound on the phagocytic activity of microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Cell culture medium.
-
Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads).
-
This compound.
-
Lipopolysaccharide (LPS) to stimulate phagocytosis (optional).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture: Culture microglia in appropriate plates or on coverslips.
-
Treatment: Pre-treat the microglia with different concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Phagocytosis Induction: Add the fluorescently labeled particles to the culture medium. If desired, LPS can be co-administered to stimulate phagocytic activity.
-
Incubation: Incubate the cells with the particles for a period that allows for phagocytosis (e.g., 1-4 hours).
-
Washing: Thoroughly wash the cells to remove any non-phagocytosed particles.
-
Quantification:
-
Microscopy: Fix the cells and visualize them under a fluorescence microscope. The phagocytic activity can be quantified by counting the number of particles per cell or the percentage of phagocytic cells.
-
Flow Cytometry: Detach the cells and analyze them using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of phagocytosed material.
-
Visualizations
Signaling Pathway
Caption: CysLT₂ receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo studies using this compound.
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of CysLT₂ receptor signaling. Its high potency and selectivity allow for the precise dissection of the roles of this receptor in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing key data and providing detailed experimental protocols to facilitate the effective use of this compound in the study of leukotriene signaling and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-HAMI 3379: A Technical Guide to its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data for (Rac)-HAMI 3379. It is intended for research and informational purposes only. A comprehensive safety and toxicity profile based on dedicated toxicology studies is not publicly available at this time. The information provided herein is collated from pharmacological studies and supplier-provided safety data sheets and should not be interpreted as a complete assessment of all potential risks.
Introduction
This compound is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1][2][3][4] It is the racemic form of HAMI 3379.[2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes. By targeting the CysLT2 receptor, this compound has demonstrated potential therapeutic effects, particularly in the context of neuroinflammation and ischemic brain injury.[1][4] This technical guide provides a summary of the available preclinical data, with a focus on its pharmacological activity and any inferable safety information from existing studies.
Pharmacodynamics
This compound exhibits high selectivity for the CysLT2 receptor over the CysLT1 receptor. In a CysLT2 receptor reporter cell line, HAMI 3379 effectively antagonized intracellular calcium mobilization induced by leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1][2]
Table 1: In Vitro Receptor Binding and Functional Activity of HAMI 3379
| Assay Type | Receptor | Ligand | IC50 Value | Reference |
| Radioligand Binding Assay | CysLT2 | 37.9 nM | ||
| Radioligand Binding Assay | CysLT1 | >30 µM | ||
| Intracellular Calcium Mobilization | CysLT2 | Leukotriene D4 (LTD4) | 3.8 nM | [1][2] |
| Intracellular Calcium Mobilization | CysLT2 | Leukotriene C4 (LTC4) | 4.4 nM | [1][2] |
Preclinical Efficacy and In Vivo Studies
This compound has been evaluated in several preclinical models, primarily focusing on its neuroprotective effects.
Cerebral Ischemia Models
In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal administration of HAMI 3379 demonstrated a reduction in infarct volume, brain edema, and neurological deficits.[4]
Table 2: Summary of In Vivo Efficacy Studies of HAMI 3379 in Rats
| Model | Administration Route | Dose Range | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal (i.p.) | 0.025 - 0.4 mg/kg | Effective doses of 0.1-0.4 mg/kg decreased acute brain injury. | [4] |
| Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal (i.p.) | 0.1 mg/kg | Reduced infarct volume and brain edema; improved neurological score. |
Experimental Protocol: MCAO Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).
-
Drug Administration: HAMI 3379 was administered via intraperitoneal (i.p.) injection at doses ranging from 0.025 to 0.4 mg/kg. In some studies, a dose of 0.1 mg/kg was administered at 0 and 1 hour after reperfusion.
-
Assessments: Neurological deficit scores, infarct volume, and brain edema were measured at 24 and 72 hours post-MCAO.
Safety and Toxicity Profile
Note: No dedicated, publicly available toxicology studies for this compound were identified. The following information is based on general statements from safety data sheets (SDS) provided by commercial suppliers and observations from in vivo efficacy studies.
General Handling and Safety Precautions (from SDS)
-
Hazard Identification: Not classified as a hazardous substance or mixture.
-
Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
-
Stability and Reactivity: Stable under recommended storage conditions.
In Vivo Observations
The available research articles describing in vivo efficacy studies in rats at doses up to 0.4 mg/kg do not report any adverse effects or mortality related to the administration of HAMI 3379.[4] However, these studies were not designed as formal toxicology assessments, and a lack of reported adverse events does not confirm the absence of potential toxicity.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by blocking the CysLT2 receptor, thereby inhibiting downstream signaling pathways activated by cysteinyl leukotrienes. This is particularly relevant in the context of neuroinflammation, where CysLT2 receptor activation on microglia is implicated in the release of pro-inflammatory cytokines.
Caption: CysLT2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Summary and Future Directions
This compound is a selective CysLT2 receptor antagonist with demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the attenuation of neuroinflammatory processes. While in vivo studies at therapeutic doses have not reported overt toxicity, there is a clear lack of comprehensive, publicly available safety and toxicology data.
For the further development of this compound as a potential therapeutic agent, a full battery of formal toxicology studies is required. This would include, but not be limited to:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models.
-
Determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity and carcinogenicity studies.
-
Safety pharmacology assessments to evaluate effects on major organ systems.
The data from such studies will be critical for establishing a complete safety profile and for guiding any future clinical development.
References
Methodological & Application
Application Notes and Protocols for (Rac)-HAMI 3379 in a Rat MCAO Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-HAMI 3379, a potent and selective cysteinyl leukotriene 2 (CysLT2) receptor antagonist, in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common model for preclinical stroke research.
Introduction
This compound has demonstrated significant neuroprotective effects in models of ischemic brain injury.[1][2] Its mechanism of action involves the antagonism of the CysLT2 receptor, which plays a role in post-ischemic inflammation.[1][3][4] By inhibiting this receptor, this compound attenuates microglia-related inflammation, thereby reducing neuronal damage.[1][3][5] Studies have shown that its administration can lead to a reduction in infarct volume, brain edema, and neurological deficits following MCAO in rats.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the application of this compound in a rat MCAO model based on published studies.
Table 1: Dosage and Administration of this compound
| Parameter | Details | Reference |
| Effective Dosage (Intraperitoneal) | 0.1 - 0.4 mg/kg | [2][5] |
| Chronic Dosing Regimen (Intraperitoneal) | 0.1 mg/kg daily for 6-14 consecutive days | [6][7] |
| Effective Dosage (Intracerebroventricular) | 10 - 100 ng | [8] |
| Administration Route | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | [2][5][8] |
| Therapeutic Window | Approximately 1 hour post-MCAO for i.p. injection | [2][5] |
| Vehicle | Saline | [9] |
Table 2: Rat MCAO Model Parameters
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [10] |
| Animal Weight | 270 - 320 g | [10] |
| Anesthesia | Ketamine (80 mg/kg) and Xylazine | [11] |
| MCAO Method | Intraluminal suture method | [11][12][13] |
| Suture Size | 4-0 nylon monofilament | [11] |
| Occlusion Duration | Transient (e.g., 30 minutes) or Permanent | [8][10][13] |
| Reperfusion | Withdrawal of the filament for transient MCAO | [11][12] |
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by blocking the CysLT2 receptor, which is involved in the inflammatory cascade following ischemic brain injury. This antagonism has been shown to suppress the NLRP3 inflammasome and subsequent pyroptosis, a form of programmed cell death.[14] By inhibiting microglial activation and the release of pro-inflammatory cytokines, this compound helps to preserve neuronal integrity in the ischemic penumbra.[3][4][5]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rwdstco.com [rwdstco.com]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Intraperitoneal injection of (Rac)-HAMI 3379 protocol
Application Notes and Protocols for (Rac)-HAMI 3379
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1] It is the racemic form of HAMI 3379. It is crucial to note that while initial interest may have been related to chemokine receptors, this compound does not target the CXCR3 receptor. Instead, its mechanism of action is centered on the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory pathways.[2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that play a significant role in inflammatory responses.[3] The CysLT2 receptor, activated by LTC4 and LTD4, is implicated in various pathological conditions, including neuroinflammation, brain injury, and asthma.[4][5] this compound exerts its effects by blocking the signaling cascades initiated by the activation of the CysLT2 receptor. Recent studies have also identified HAMI 3379 as an antagonist of the orphan G protein-coupled receptor GPR17, suggesting a potential role in promoting oligodendrocyte differentiation.[6][7]
These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound for in vivo research, including a summary of its use in various studies, detailed experimental protocols, and an illustration of the CysLT2 receptor signaling pathway.
Data Presentation
The following table summarizes quantitative data from in vivo studies that have utilized intraperitoneal injection of HAMI 3379.
| Animal Model | Disease/Condition | Dosage | Dosing Frequency | Key Findings | Reference |
| Sprague-Dawley Rat | Focal Cerebral Ischemia (MCAO) | 0.1 - 0.4 mg/kg | Single dose | Reduced infarct volume, brain edema, and neurological deficits. | [4][8] |
| Sprague-Dawley Rat | Focal Cerebral Ischemia (MCAO) | 0.1 mg/kg | Daily for 6 days | Improved neurological deficits, reduced brain atrophy and lesion size, inhibited microglial activation and glial scar formation. | [5] |
| Gerbil | Post-Stroke Depression | 0.1 mg/kg | Daily for 14 days | Ameliorated depression-like behaviors, reduced neuronal loss, and inhibited microglial activation. Downregulated the NLRP3 inflammasome/pyroptosis pathway. | [9] |
| Sprague-Dawley Rat | Focal Cerebral Ischemia (MCAO) | 0.1 mg/kg | Administered at 0, 1, 2, and 4 hours post-MCAO | Attenuated acute brain injury, reduced neurological deficits, and decreased infarct volume and brain edema. | [10] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a method for preparing a suspended solution of this compound suitable for intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its hygroscopic nature, use newly opened DMSO for best results. A concentration of 25 mg/mL is a viable starting point. Use sonication if necessary to fully dissolve the compound.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare a 1 mL working solution, add 400 µL of PEG300 to 100 µL of a 25 mg/mL DMSO stock.
-
Mix thoroughly by vortexing.
-
Add Tween-80 and mix again. Continuing the 1 mL example, add 50 µL of Tween-80.
-
Add saline to reach the final desired volume and concentration. To complete the 1 mL solution, add 450 µL of saline. This will result in a final concentration of 2.5 mg/mL.
-
Vortex the final suspension thoroughly before each injection to ensure homogeneity. It is recommended to prepare this working solution fresh on the day of use.
Intraperitoneal Injection Procedure in Rodents
This protocol provides a general guideline for the intraperitoneal injection of this compound in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the drug suspension to inject based on the desired dosage.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.
-
Position the animal so that the abdomen is accessible and tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen. This is to avoid puncturing the bladder or the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation at a different site.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Mandatory Visualization
CysLT2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the CysLT2 receptor upon activation by its ligands, LTC4 and LTD4. This compound acts as an antagonist at this receptor, inhibiting these downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene receptor - Wikipedia [en.wikipedia.org]
- 4. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils [mdpi.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Intracerebroventricular Administration of (Rac)-HAMI 3379
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is the racemic mixture of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Emerging research has also identified HAMI 3379 as an antagonist of the orphan G protein-coupled receptor GPR17. This dual antagonism makes this compound a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes, particularly in the central nervous system (CNS).
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of this compound in rodent models, summarizing key quantitative data from published studies and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing in vivo experiments to explore the therapeutic potential of targeting the CysLT2 and GPR17 receptors in neurological disorders.
Mechanism of Action
This compound exerts its biological effects primarily through the blockade of two distinct G protein-coupled receptors:
-
Cysteinyl Leukotriene 2 (CysLT2) Receptor: CysLTs are inflammatory mediators that, upon binding to CysLT2R on microglia, can trigger a pro-inflammatory cascade. HAMI 3379 has been shown to inhibit microglial activation, phagocytosis, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2] This anti-inflammatory action is mediated, at least in part, by the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.
-
G Protein-Coupled Receptor 17 (GPR17): GPR17 is an orphan receptor that plays a role in oligodendrocyte differentiation. HAMI 3379 has been repurposed as a GPR17 antagonist, and studies have shown that its blockade can promote the maturation of oligodendrocytes. This suggests a potential therapeutic application in demyelinating diseases.
Data Presentation
In Vitro Efficacy of HAMI 3379
| Parameter | Cell Line/System | Agonist | IC50 | Reference |
| Ca2+ Mobilization | CysLT2 Receptor Reporter Cell Line | Leukotriene D4 (LTD4) | 3.8 nM | MedChemExpress |
| Ca2+ Mobilization | CysLT2 Receptor Reporter Cell Line | Leukotriene C4 (LTC4) | 4.4 nM | MedChemExpress |
| GPR17 Activation (cAMP assay) | 1321N1 GPR17 Stable Cell Line | MDL29,951 | 1.5 µM | Discovery on Target |
| GPR17 Activation (Ca2+ mobilization) | 1321N1 GPR17 Stable Cell Line | MDL29,951 | 8.1 µM | Discovery on Target |
In Vivo Neuroprotective Effects of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Administration Route | Dose | Time of Administration | Outcome Measures | Reference |
| Intracerebroventricular (i.c.v.) | 10 ng | 30 min before MCAO | Attenuated neurological deficits, reduced infarct volume, brain edema, IgG exudation, neuronal degeneration, and neuronal loss. | ResearchGate |
| Intracerebroventricular (i.c.v.) | 100 ng | 30 min before MCAO | Attenuated neurological deficits, reduced infarct volume, brain edema, IgG exudation, neuronal degeneration, and neuronal loss. | ResearchGate |
| Intraperitoneal (i.p.) | 0.1 - 0.4 mg/kg | Within 1 hour of MCAO | Attenuated acute brain injury, reduced neurological deficits, infarct volume, and brain edema. | [3] |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Daily for 6 days post-MCAO | Improved neurological deficits, ameliorated brain atrophy and lesion, increased neuron density, inhibited microglia activation, and glial scar formation. | [4] |
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
It is recommended to prepare fresh solutions of this compound for each experiment. The solubility of the compound may be limited in aqueous solutions. A common method for preparing a stock solution for in vivo use involves dissolving the compound in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then further diluting it with saline or an artificial cerebrospinal fluid (aCSF).
Example Preparation Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For intracerebroventricular injection, dilute the stock solution in sterile, pyrogen-free saline or aCSF to the desired final concentration. The final concentration of DMSO should be minimized to avoid solvent-induced toxicity (typically kept below 1-5%).
Protocol for Intracerebroventricular Cannula Implantation and Injection in Rats
This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent intracerebroventricular injections of this compound.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (22-gauge) and dummy cannula
-
Injection cannula (28-gauge)
-
Dental cement and anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an approved institutional protocol.
-
Shave the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
-
Drilling:
-
Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma is:
-
Anterior-Posterior (AP): -0.8 mm
-
Medial-Lateral (ML): ±1.5 mm
-
-
Drill a small hole through the skull at the determined coordinates.
-
-
Cannula Implantation:
-
Slowly lower the guide cannula through the drilled hole to the target depth. A typical dorsoventral (DV) coordinate from the skull surface is -3.5 to -4.0 mm.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Closure and Post-operative Care:
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision.
-
Administer analgesics as per your institution's guidelines and allow the animal to recover on a heating pad.
-
Monitor the animal closely for several days post-surgery.
-
-
Intracerebroventricular Injection:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Load a Hamilton syringe with the prepared this compound solution and attach it to the injection cannula.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL for rats.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Gently withdraw the injection cannula and replace the dummy cannula.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for ICV administration.
Logical Relationship
Caption: Therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Application Notes and Protocols for (Rac)-HAMI 3379 in Primary Oligodendrocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of oligodendrocyte differentiation.[1][2][3][4][5] Initially developed as an antagonist for the cysteinyl-leukotriene CysLT2 receptor, HAMI 3379 has been repurposed as a valuable pharmacological tool to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2][4][5] GPR17 is highly expressed in immature oligodendrocytes and its activation inhibits their differentiation, suggesting that its antagonism could be a promising strategy for promoting remyelination in demyelinating diseases such as multiple sclerosis.[1][3]
These application notes provide a comprehensive overview of the use of this compound in primary oligodendrocyte cultures, including its mechanism of action, quantitative effects on oligodendrocyte differentiation, and detailed experimental protocols.
Mechanism of Action
This compound promotes oligodendrocyte differentiation by blocking the inhibitory signaling of the GPR17 receptor. GPR17 is coupled to the Gαi/o signaling pathway. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). This cascade ultimately suppresses the expression of myelin proteins, such as Myelin Basic Protein (MBP), and arrests oligodendrocytes in an immature state.
By acting as an antagonist, this compound prevents the GPR17-mediated reduction in cAMP, thereby relieving the inhibition of the maturation program and allowing for the expression of mature oligodendrocyte markers and the development of a more complex, branched morphology.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the differentiation and maturation of primary oligodendrocytes.
Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Primary Rat Oligodendrocytes
| This compound Concentration | Mean Fold Increase in MBP Expression (± SEM) | Statistical Significance (p-value) |
| 1 µM | ~1.5 | < 0.05 |
| 10 µM | ~1.8 | < 0.05 |
Data is estimated from densitometric analysis of Western blots and is relative to untreated control cells. Cells were treated for 48-72 hours in the presence of triiodothyronine (T3).[1]
Table 2: Effect of this compound on the Maturation of Human iPSC-Derived Oligodendrocytes
| This compound Concentration | Normalized MBP+/O4+ Cell Ratio (Mean ± SEM) | Statistical Significance (p-value) |
| 10 µM | ~1.5-fold increase | < 0.05 |
Human oligodendrocytes were treated with HAMI 3379 upon growth factor withdrawal. The ratio of cells positive for the mature marker MBP to the immature marker O4 was quantified.[1]
Table 3: Effect of this compound on Oligodendrocyte Process Complexity
| Treatment | Effect on Process Branching |
| This compound (in GPR17+/+ oligodendrocytes) | Increased number of intersections per given radius and overall complexity of the process meshwork. |
| This compound (in GPR17-/- oligodendrocytes) | No significant effect on process complexity. |
This data highlights the specificity of HAMI 3379 for the GPR17 receptor.[1]
Experimental Protocols
Protocol 1: Primary Rat Oligodendrocyte Precursor Cell (OPC) Culture
This protocol describes the isolation and culture of OPCs from neonatal rat brains, a common method for obtaining primary oligodendrocytes for in vitro studies.[1]
Materials:
-
Postnatal day 1-3 (P1-P3) Wistar rat pups
-
DMEM/F12 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine (PDL) coated flasks
-
Oligodendrocyte proliferation medium: Neurobasal medium supplemented with 2% B27, 2 mM GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL PDGF-AA, and 10 ng/mL bFGF.
-
Oligodendrocyte differentiation medium: Neurobasal medium supplemented with 2% B27, 2 mM GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 µg/mL N-acetyl-L-cysteine, and 0.20 nM triiodothyronine (T3).
Procedure:
-
Tissue Dissociation:
-
Euthanize P1-P3 rat pups according to approved institutional animal care protocols.
-
Dissect cerebral cortices in ice-cold HBSS.
-
Mince the tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes.
-
Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.
-
-
Mixed Glial Culture:
-
Plate the cell suspension onto PDL-coated flasks in DMEM/F12 with 10% FBS.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
After 7-10 days, the culture will consist of a mixed population of astrocytes, microglia, and OPCs.
-
-
OPC Isolation:
-
Shake the mixed glial cultures on an orbital shaker at 200 rpm overnight at 37°C to detach microglia.
-
Remove the supernatant containing microglia and add fresh proliferation medium.
-
Continue shaking for another 6-8 hours to detach OPCs.
-
Collect the supernatant containing OPCs and plate on non-coated Petri dishes for 1 hour to remove any remaining contaminating microglia and astrocytes.
-
Collect the non-adherent OPCs and plate them on PDL-coated plates or coverslips in proliferation medium.
-
-
OPC Proliferation and Differentiation:
-
Expand OPCs in proliferation medium for 2-3 days.
-
To induce differentiation, replace the proliferation medium with differentiation medium. Oligodendrocytes will begin to mature and express differentiation markers over the next 3-5 days.
-
Protocol 2: Treatment of Primary Oligodendrocytes with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Differentiated primary oligodendrocyte cultures
-
Oligodendrocyte differentiation medium
Procedure:
-
Prepare working solutions of this compound in differentiation medium at the desired final concentrations (e.g., 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest HAMI 3379 treatment.
-
Remove the existing medium from the oligodendrocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Analysis of Oligodendrocyte Differentiation
A. Immunocytochemistry for O4 and MBP
Materials:
-
Primary antibodies: anti-O4 (mouse IgM), anti-MBP (rabbit IgG)
-
Secondary antibodies: fluorescently labeled anti-mouse IgM and anti-rabbit IgG
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fix the treated cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for MBP staining). For O4 surface staining, omit the permeabilization step.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of O4-positive and MBP-positive cells.
B. Western Blotting for MBP
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MBP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the MBP signal to the β-actin signal.
Visualizations
Caption: Signaling pathway of GPR17 antagonism by this compound in oligodendrocytes.
Caption: Experimental workflow for studying this compound effects on oligodendrocytes.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assays Using (Rac)-HAMI 3379
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (Rac)-HAMI 3379 as an antagonist in calcium mobilization assays. This compound, the racemic mixture of HAMI 3379, is a valuable tool for studying G protein-coupled receptor (GPCR) signaling, particularly for the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan receptor GPR17.[1][2][3]
Introduction
This compound is a potent and selective antagonist of the CysLT₂ receptor and has also been identified as an antagonist of GPR17.[1][2][3] Both receptors are involved in signaling pathways that lead to the mobilization of intracellular calcium. Calcium mobilization assays are a common method to screen for and characterize receptor antagonists.[4] This is typically achieved by pre-incubating cells expressing the target receptor with the antagonist before stimulating them with a known agonist. The antagonist's efficacy is determined by its ability to inhibit the agonist-induced increase in intracellular calcium, which is monitored using a calcium-sensitive fluorescent dye like Fluo-4 AM.[4]
Data Presentation
The following tables summarize the inhibitory activity of HAMI 3379, the active component of this compound, in calcium mobilization assays for the CysLT₂ and GPR17 receptors.
Table 1: Inhibitory Concentration (IC₅₀) of HAMI 3379 on Agonist-Induced Calcium Mobilization at the CysLT₂ Receptor
| Agonist | Cell Line | IC₅₀ (nM) | Reference |
| Leukotriene D₄ (LTD₄) | CysLT₂ Receptor Reporter Cell Line | 3.8 | [2] |
| Leukotriene C₄ (LTC₄) | CysLT₂ Receptor Reporter Cell Line | 4.4 | [2] |
Table 2: Inhibitory Concentration (IC₅₀) of HAMI 3379 on Agonist-Induced Calcium Mobilization at the GPR17 Receptor
| Agonist | Cell Line | IC₅₀ (µM) | Reference |
| MDL29,951 | 1321N1 GPR17 Stable Cell Line | 8.1 | [5] |
| MDL29,951 | 1321N1 GPR17 Stable Cell Line | 21 | [5] |
Signaling Pathways
The activation of CysLT₂ and GPR17 receptors by their respective agonists initiates a signaling cascade that results in the release of calcium from intracellular stores. This compound acts by blocking the receptor, thereby inhibiting this downstream signaling.
Figure 1. General signaling pathway for Gq-coupled GPCR-mediated calcium mobilization and its inhibition by this compound.
Experimental Workflow
A typical calcium mobilization assay to assess the antagonist activity of this compound follows a sequential process of cell preparation, dye loading, antagonist incubation, agonist stimulation, and signal detection.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microglia in the Context of (Rac)-HAMI 3379 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist for the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] The CysLT2 receptor is abundantly expressed in the brain and plays a crucial role in neuroinflammatory processes, particularly in the activation of microglia.[4][5] Microglial activation is a key event in the pathology of various neurological disorders, including ischemic stroke and neurodegenerative diseases.[6][7] this compound has been shown to attenuate microglia-related inflammation, making it a valuable tool for studying the role of the CysLT2R in neuroinflammation and for the development of potential therapeutic agents.[1][7] These application notes provide detailed protocols for the use of immunofluorescence staining to investigate the effects of this compound on microglia.
Mechanism of Action
This compound exerts its effects by blocking the CysLT2 receptor, thereby inhibiting the downstream signaling pathways activated by its ligands, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] In microglia, activation of the CysLT2 receptor has been linked to pro-inflammatory responses, including the activation of the NF-κB pathway and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and pyroptosis.[4] By antagonizing the CysLT2R, this compound can suppress these inflammatory cascades, leading to a reduction in microglial activation and its associated neurotoxic effects.
CysLT2R Signaling Pathway in Microglia
Caption: CysLT2R signaling cascade in microglia and the inhibitory action of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of HAMI 3379
| Parameter | Cell Line | Ligand | IC50 Value | Reference |
| Ca2+ Mobilization | CysLT2 Receptor Reporter | Leukotriene D4 (LTD4) | 3.8 nM | [1] |
| Ca2+ Mobilization | CysLT2 Receptor Reporter | Leukotriene C4 (LTC4) | 4.4 nM | [1] |
| Ca2+ Mobilization | CysLT1 Receptor Reporter | - | >10,000 nM | [1] |
Table 2: In Vivo Efficacy of HAMI 3379
| Animal Model | Treatment | Dosage | Effect | Reference |
| Gerbils (Post-Stroke Depression Model) | HAMI 3379 (i.p.) | 0.1 mg/kg | Dramatically reduced the number of Iba-1-positive microglia. | |
| Rats (Middle Cerebral Artery Occlusion) | HAMI 3379 (i.p.) | 0.1-0.4 mg/kg | Reduced neurological deficits, infarct volume, and brain edema. | [7] |
Table 3: Effect of HAMI 3379 on Microglia in a Post-Stroke Depression Model
| Group | Number of Iba-1-positive cells/field | Reference |
| Sham | 403.80 ± 6.16 | |
| Post-Stroke Depression (PSD) | 461.50 ± 4.16 | |
| PSD + HAMI 3379 (0.1 mg/kg) | 436.50 ± 4.20 |
Experimental Protocols
Immunofluorescence Staining of Microglia in Brain Cryosections
This protocol is designed for the detection of microglia in brain tissue sections from animals treated with this compound. The most common marker for microglia is the Ionized calcium-binding adapter molecule 1 (Iba1).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Blocking solution: 5% normal goat serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-Iba1 (or other microglial marker)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze. Store at -80°C.
-
Cut 20-40 µm thick sections using a cryostat and mount on charged glass slides.
-
-
Staining:
-
Wash the sections three times for 5 minutes each with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times for 5 minutes each with PBS.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Iba1) diluted in the blocking solution overnight at 4°C.
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each with PBS, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells and analyze their morphology (e.g., ramified vs. amoeboid) to assess the effect of this compound on microglial activation.
-
Immunofluorescence Staining of Microglia in Cell Culture
This protocol is suitable for in vitro studies investigating the direct effects of this compound on cultured microglia.
Materials:
-
Microglia cell line (e.g., BV-2) or primary microglia
-
Cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia on coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.
-
-
Staining:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Analyze changes in Iba1 expression and cell morphology.
-
Experimental Workflow for Assessing this compound Effects on Microglia
Caption: Workflow for immunofluorescence analysis of this compound's effect on microglia.
References
- 1. Ergolide Regulates Microglial Activation and Inflammatory-Mediated Dysfunction: A Role for the Cysteinyl Leukotriene Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel adult murine immortalized microglial cell line and its activation by amyloid-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation driven changes in Iba1-positive microglial morphology are associated with social recognition memory in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotriene Receptor 2 is Involved in Inflammation and Neuronal Damage by Mediating Microglia M1/M2 Polarization through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of CysLT2R antagonist on Angiostrongylus cantonensis-induced edema and meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving (Rac)-HAMI 3379 for Cell Culture: An Application Guide
Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor, a G-protein coupled receptor involved in various inflammatory and cardiovascular signaling pathways.[1][2][3] Its utility in cell-based assays is crucial for researchers investigating the roles of the CysLT2 receptor in cellular processes such as microglial activation, oligodendrocyte differentiation, and inflammatory responses.[4][5] Proper dissolution and handling of this compound are paramount to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of this compound for use in cell culture applications, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the key solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 595.73 g/mol | [1] |
| Primary Solvent (In Vitro) | Dimethyl Sulfoxide (DMSO) | [1][6] |
| Stock Solution Concentration | 100 mg/mL (167.86 mM) in DMSO | [1][6] |
| Dissolution Aid | Ultrasonic treatment is recommended | [1][6] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| IC50 (LTD4-induced Ca2+ mobilization) | 3.8 nM | [1][2] |
| IC50 (LTC4-induced Ca2+ mobilization) | 4.4 nM | [1][2] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL (167.86 mM). For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1][6] Note that hygroscopic DMSO can impact solubility, so using newly opened DMSO is recommended.[1][6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to obtain the desired final concentration for treating cells.
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 167.86 mM stock solution to 16.686 mL of cell culture medium to get a 10 mM solution. Mix thoroughly.
-
From this intermediate dilution, you can perform further dilutions to your final desired concentration. For a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of the 10 mM intermediate solution to 999 µL of cell culture medium.
-
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.
-
Add the final working solution to your cell cultures and proceed with your experimental timeline.
Visualizations
The following diagrams illustrate the experimental workflow for dissolving this compound and its known signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-HAMI 3379 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1][2] Emerging research has highlighted its neuroprotective potential, particularly in the context of ischemic brain injury.[1][2] Cysteinyl leukotrienes are inflammatory mediators that are implicated in the pathophysiology of neuronal damage following cerebral ischemia.[3] this compound exerts its neuroprotective effects by blocking the CysLT2 receptor, which in turn attenuates microglia-related inflammation and subsequent neuronal injury.[1][2][3] These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of this compound, including its in vitro and in vivo efficacy, along with detailed protocols for key experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LTD4-induced Ca2+ mobilization) | 3.8 nM | CysLT2 Receptor Reporter Cell Line | [1][2][4] |
| IC50 (LTC4-induced Ca2+ mobilization) | 4.4 nM | CysLT2 Receptor Reporter Cell Line | [1][2][4] |
| IC50 (CysLT1 Receptor) | >10,000 nM | CysLT1 Receptor Reporter Cell Line | [2][4] |
| IC50 (Radioligand Binding Assay) | 37.9 nM | CHO cells expressing human CysLT2 | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Effective Dose Range | Treatment Regimen | Key Findings | Reference |
| Reduction of Infarct Volume | 0.1 - 0.4 mg/kg | Intraperitoneal (i.p.) injection | Significantly reduces infarct volume 24 and 72 hours post-MCAO. | [4][6] |
| Amelioration of Brain Edema | 0.1 - 0.4 mg/kg | Intraperitoneal (i.p.) injection | Reduces the percentage increase in the ischemic/contralateral hemispheric ratio. | [4][6] |
| Improvement of Neurological Deficits | 0.1 - 0.4 mg/kg | Intraperitoneal (i.p.) injection | Attenuates neurological deficit scores. | [4][6] |
| Therapeutic Window | - | Administration at 0 and 1 hour after reperfusion | Effective in reducing infarct volume and neurological deficits. | [4][6] |
| Long-term Neuroprotection | 0.1 mg/kg | i.p. injection for six consecutive days post-ischemia | Improved neurological deficits and holding angles in the inclined board test; ameliorated brain atrophy and lesion; increased neuron density in the ischemic border zone; inhibited microglia activation and glial scar formation. | [7][8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in neuroprotection and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol is designed to mimic ischemic conditions in vitro.
Materials:
-
Primary cortical neuron and microglial cell cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (95% N2, 5% CO2)
-
Cell viability assay kit (e.g., MTT, LDH)
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Culture primary cortical neurons and microglia, or co-cultures, to the desired confluency.
-
To induce OGD, replace the normal culture medium with glucose-free medium pre-equilibrated in the hypoxic chamber.
-
Place the culture plates in the hypoxic chamber for a duration of 10 to 90 minutes, depending on the desired severity of the insult.[10][11]
-
For the reperfusion phase, remove the plates from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing medium, and return the plates to a normoxic incubator (95% air, 5% CO2).
-
This compound can be added to the culture medium before, during, or after the OGD period to assess its protective effects.
-
After a desired reperfusion time (e.g., 24 hours), assess cell viability using a suitable assay and collect the supernatant to measure the levels of inflammatory cytokines by ELISA.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model to induce focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound solution for injection
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Procedure:
-
Anesthetize the rat and make a midline neck incision.
-
Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Insert the nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (approximately 17-20 mm from the carotid bifurcation).[12]
-
The occlusion is typically maintained for 90 minutes, after which the filament is withdrawn to allow for reperfusion.
-
Administer this compound or vehicle via intraperitoneal injection at the desired time points relative to the MCAO procedure.
-
After a set survival period (e.g., 24 or 72 hours), evaluate the animals for neurological deficits.
-
Euthanize the animals and perfuse the brains for subsequent analysis.
Assessment of Neuroprotection
1. Neurological Deficit Scoring:
-
A commonly used scoring system is the 7-point scale: 0 = no neurological deficit; 1 = failure to extend the contralateral forepaw fully; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = unable to walk spontaneously; 5 = depressed level of consciousness; 6 = death.[7]
-
Behavioral tests such as the inclined board test can also be used to assess sensorimotor function.[7][8]
2. Infarct Volume Measurement (TTC Staining):
-
After euthanasia, rapidly remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[12][13]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct area in each slice.
-
The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Corrections for brain edema may be necessary.[13]
3. Measurement of Inflammatory Cytokines:
-
Brain tissue from the ischemic hemisphere can be homogenized.
-
The levels of IL-1β and TNF-α in the brain homogenates or cerebrospinal fluid can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Inflammatory cytokine analysis [bio-protocol.org]
- 15. Characterization of the TNF and IL-1 systems in human brain and blood after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-HAMI 3379 in CNS Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 Receptor (CysLT2R).[1] Emerging preclinical evidence highlights its neuroprotective potential in models of central nervous system (CNS) injury, particularly ischemic stroke.[1][2][3] Cysteinyl leukotrienes are inflammatory mediators that, through activation of CysLT2R on microglia, contribute to post-injury neuroinflammation, neuronal damage, and glial scar formation.[2][3][4][5] this compound exerts its therapeutic effects by blocking this signaling cascade, thereby reducing microglial activation, inhibiting the release of pro-inflammatory cytokines, and ultimately attenuating neuronal apoptosis and improving functional outcomes.[2][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in rodent models of focal cerebral ischemia, including quantitative efficacy data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Treatment Group | Dosage (mg/kg, i.p.) | Time Point | Result | Reference |
| Neurological Deficit Score | MCAO + HAMI 3379 | 0.1 - 0.4 | 24h | Significant improvement | [2][7] |
| MCAO + HAMI 3379 | 0.1 | 3-14 days | Sustained improvement | [3] | |
| Infarct Volume | MCAO + HAMI 3379 | 0.1 - 0.4 | 24h | Significant reduction | [2][7] |
| Brain Edema | MCAO + HAMI 3379 | 0.1 - 0.4 | 24h | Significant reduction | [2] |
| Neuronal Loss | MCAO + HAMI 3379 | 0.1 - 0.4 | 24h & 72h | Attenuated | [2] |
| MCAO + HAMI 3379 | 0.1 | 14 days | Increased neuron density | [3] | |
| Microglial Activation | MCAO + HAMI 3379 | 0.1 - 0.4 | 72h | Ameliorated | [2] |
| MCAO + HAMI 3379 | 0.1 | 14 days | Inhibited | [3] | |
| Astrocyte Proliferation | MCAO + HAMI 3379 | 0.1 - 0.4 | 72h | No significant effect | [2] |
| Glial Scar Formation | MCAO + HAMI 3379 | 0.1 | 14 days | Inhibited | [3][8] |
| Holding Angle (Inclined Board Test) | MCAO + HAMI 3379 | 0.1 - 0.4 | 24h | Increased | [7] |
| MCAO + HAMI 3379 | 0.1 | 3-14 days | Improved | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in a Rat MCAO Model (24h post-injury)
| Cytokine | Treatment Group | Dosage (mg/kg, i.p.) | Sample | Result | Reference |
| IL-1β | MCAO + HAMI 3379 | 0.1 - 0.4 | Serum & CSF | Inhibited release | [2] |
| IFN-γ | MCAO + HAMI 3379 | 0.1 - 0.4 | Serum & CSF | Inhibited release | [2] |
| TNF-α | MCAO + HAMI 3379 | 0.1 - 0.4 | Serum & CSF | Inhibited release | [2] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This compound Formulation and Administration
This protocol is synthesized from methodologies reported in preclinical studies.[2][3]
-
Reagent Preparation:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is normal saline containing a small percentage of a solubilizing agent like DMSO, followed by dilution. Note: The exact formulation should be optimized for solubility and animal tolerance.
-
Prepare a stock solution and dilute to the final desired concentrations (e.g., 0.1 mg/kg, 0.2 mg/kg, 0.4 mg/kg) based on the average weight of the animals.
-
-
Administration Protocol:
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The therapeutic window for a single dose has been shown to be effective when administered approximately 1 hour after the induction of ischemia.[2]
-
For chronic studies, daily injections for a specified period (e.g., six consecutive days) have been reported.[3][8]
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia.
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Secure the animal in a supine position.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Successful occlusion can be confirmed by a significant drop in cerebral blood flow using laser Doppler flowmetry.
-
For transient MCAO, the suture is withdrawn after a specific period (e.g., 90-120 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision with sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesics and monitor the animal during recovery.
-
Provide easy access to food and water.
-
Behavioral Assessments
-
Neurological Deficit Scoring (Modified Garcia Score):
-
This test evaluates sensorimotor deficits.
-
The scoring system typically includes assessments of:
-
Spontaneous activity
-
Symmetry in limb movement
-
Forelimb outstretching
-
Climbing
-
Body proprioception
-
Response to vibrissae touch
-
-
A total score is calculated, with lower scores indicating more severe neurological impairment.[5]
-
-
Inclined Board Test:
-
This test assesses motor coordination and strength.
-
Place the rat on a board that can be inclined at various angles.
-
Determine the maximum angle at which the rat can maintain its position for a set time (e.g., 5 seconds).[9] A higher angle indicates better function.
-
Histological and Molecular Analyses
-
Infarct Volume Measurement (TTC Staining):
-
At the study endpoint (e.g., 24h), euthanize the rat and harvest the brain.
-
Slice the brain into 2-mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
Capture images of the sections and quantify the infarct area using image analysis software.
-
-
Assessment of Neuronal Apoptosis (TUNEL Staining):
-
Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain.
-
Prepare brain sections (e.g., 20-30 µm cryosections).
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to a standard protocol or commercial kit instructions.
-
TUNEL-positive cells (apoptotic) can be visualized using fluorescence microscopy.
-
Quantify the number of TUNEL-positive cells in the ischemic penumbra.
-
-
Evaluation of Microglial Activation (Iba-1 Immunohistochemistry):
-
Use PFA-fixed brain sections as described above.
-
Perform immunohistochemistry using a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba-1), a specific marker for microglia.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and density in the region of interest using microscopy and image analysis software. Activated microglia typically exhibit an amoeboid morphology.
-
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 2.8. TUNEL Staining of Brain Tissues [bio-protocol.org]
- 8. biocare.net [biocare.net]
- 9. researchgate.net [researchgate.net]
Measuring the In Vitro Efficacy of (Rac)-HAMI 3379: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in inflammatory responses.[3] Their effects are mediated through two G protein-coupled receptors, CysLT1R and CysLT2R.[3] While CysLT1R is the target of established anti-asthmatic drugs, the role of CysLT2R in various physiological and pathological processes is an active area of research.[3][4] this compound serves as a valuable pharmacological tool to investigate the function of CysLT2R and as a potential therapeutic agent for CysLT2R-mediated diseases.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its ability to antagonize agonist-induced intracellular calcium mobilization and ERK1/2 phosphorylation, two key downstream signaling events of CysLT2R activation.
Data Presentation
The antagonist activity of HAMI 3379, the active component of this compound, has been quantified in various in vitro assays. The following tables summarize the reported IC50 values, providing a benchmark for efficacy studies.
Table 1: Antagonist Potency of HAMI 3379 on Intracellular Calcium Mobilization [1][2][5][6]
| Agonist | Cell Line | IC50 (nM) |
| Leukotriene D4 (LTD4) | CHO cells expressing human CysLT2R | 3.8 |
| Leukotriene C4 (LTC4) | CHO cells expressing human CysLT2R | 4.4 |
Table 2: Selectivity Profile of HAMI 3379 [2][5][6]
| Receptor | Assay | IC50 |
| CysLT2R | Radioligand Binding | 37.9 nM |
| CysLT1R | Radioligand Binding | >30 µM |
| CysLT1R | Intracellular Calcium Mobilization | >10,000 nM |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: CysLT2 Receptor Signaling Pathway.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CysLT2 receptor.
Materials:
-
CysLT2R-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
CysLT agonist (LTD4 or LTC4)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Seeding:
-
Seed CysLT2R-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 200 µL of assay buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired volume of the this compound dilutions to the corresponding wells. Include vehicle control wells.
-
Incubate the plate at room temperature for 10-20 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the CysLT agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure the fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) at appropriate intervals.
-
After establishing a stable baseline reading, use the instrument's injector to add the agonist to all wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the inhibition of agonist-induced phosphorylation of ERK1/2, a downstream target of the CysLT2R signaling cascade.
Materials:
-
CysLT2R-expressing cells
-
Cell culture medium
-
6-well or 12-well cell culture plates
-
This compound
-
CysLT agonist (LTD4 or LTC4)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed CysLT2R-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a CysLT agonist (e.g., at its EC50 concentration) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Wash the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Repeat the secondary antibody and visualization steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total-ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the inhibitory effect.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the in vitro efficacy of this compound as a CysLT2R antagonist. The intracellular calcium mobilization assay offers a high-throughput method for determining potency, while the ERK1/2 phosphorylation assay confirms activity on a key downstream signaling pathway. Consistent and reproducible data generated using these methods will be invaluable for researchers investigating the role of the CysLT2 receptor and for the development of novel therapeutics targeting this pathway.
References
Application Notes and Protocols for Western Blot Analysis Following (Rac)-HAMI 3379 Treatment
For Researchers, Scientists, and Drug Development Professionals
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor and has also been identified as an antagonist of the G protein-coupled receptor 17 (GPR17).[1][2][3] Its ability to modulate key signaling pathways makes it a valuable tool for research in neuroinflammation, demyelinating diseases, and inflammatory disorders. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression in relevant signaling cascades.
Key Signaling Pathways and Protein Targets
This compound primarily exerts its effects through the antagonism of CysLT2R and GPR17. These receptors are involved in distinct but sometimes overlapping signaling pathways that regulate cellular processes such as inflammation and differentiation. Western blot analysis is a crucial technique to quantify the changes in protein expression within these pathways upon treatment with this compound.
GPR17 Signaling in Oligodendrocyte Differentiation
This compound has been shown to promote the maturation of oligodendrocytes by blocking the inhibitory signals mediated by GPR17.[2][3] A key marker for oligodendrocyte differentiation is the expression of Myelin Basic Protein (MBP). Western blot analysis can be used to quantify the upregulation of MBP in oligodendrocyte precursor cells (OPCs) treated with this compound.
-
Key Protein Target: Myelin Basic Protein (MBP)
CysLT2R and NLRP3 Inflammasome-Mediated Inflammation
The CysLT2 receptor is implicated in inflammatory responses. One of the key inflammatory signaling platforms is the NLRP3 inflammasome. Antagonism of CysLT2R by this compound can attenuate the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines. Western blot is an effective method to measure the expression and cleavage of key components of the NLRP3 inflammasome pathway.
-
Key Protein Targets:
-
NLRP3 (NACHT, LRR and PYD domains-containing protein 3)
-
ASC (Apoptosis-associated speck-like protein containing a CARD)
-
Caspase-1 (cleaved and pro-forms)
-
Interleukin-1β (IL-1β) (cleaved and pro-forms)
-
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses to illustrate the expected outcomes of this compound treatment. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Oligodendrocyte Precursor Cells (OPCs)
| Treatment Group | Concentration (µM) | Duration (hours) | Relative MBP Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 48 | 1.00 |
| This compound | 1 | 48 | 1.52 |
| This compound | 5 | 48 | 2.15 |
| This compound | 10 | 48 | 2.89 |
Table 2: Effect of this compound on NLRP3 Inflammasome Components in LPS-Primed Macrophages
| Treatment Group | Concentration (µM) | Relative NLRP3 Expression | Relative Cleaved Caspase-1 Expression | Relative Cleaved IL-1β Expression |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.78 | 0.65 | 0.58 |
| This compound | 5 | 0.45 | 0.32 | 0.29 |
| This compound | 10 | 0.21 | 0.15 | 0.12 |
Experimental Protocols
Protocol 1: Western Blot Analysis of MBP Expression in Oligodendrocytes
This protocol details the steps to assess the effect of this compound on the expression of Myelin Basic Protein (MBP) in a primary oligodendrocyte precursor cell (OPC) culture.
1. Cell Culture and Treatment: a. Culture primary rat OPCs in appropriate differentiation-promoting media. b. Plate OPCs at a suitable density in 6-well plates. c. Once the cells have adhered and started to differentiate, treat them with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 48-72 hours.
2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto a 12% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against MBP (e.g., Rat anti-MBP, clone 12) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rat IgG-HRP) in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the MBP band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Western Blot Analysis of NLRP3 Inflammasome Activation
This protocol describes the procedure to analyze the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in a macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).
1. Cell Culture and Priming: a. Culture macrophages in appropriate media and plate in 6-well plates. b. Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
2. Treatment and Inflammasome Activation: a. Following priming, treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour. b. Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
3. Protein Extraction: a. Follow the same protein extraction protocol as described in Protocol 1 (Section 2).
4. Protein Quantification: a. Determine the protein concentration using a BCA protein assay kit.
5. Sample Preparation and SDS-PAGE: a. Prepare samples with Laemmli buffer and boil as described previously. b. Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel for NLRP3 and ASC, and a 15% gel for Caspase-1 and IL-1β. c. Run the gel until adequate separation is achieved.
6. Protein Transfer: a. Transfer the proteins to a PVDF membrane as described in Protocol 1 (Section 5).
7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1, and IL-1β (commercially available antibody panels are recommended) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.
8. Detection and Analysis: a. Detect the chemiluminescent signal and quantify the band intensities as described in Protocol 1 (Section 7). Normalize the protein levels to a loading control.
Mandatory Visualization
Caption: GPR17 signaling pathway and the inhibitory effect of this compound.
Caption: CysLT2R and NLRP3 inflammasome pathway and the inhibitory effect of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis with (Rac)-HAMI 3379
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] It has also been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[3] These receptors are implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and myelination.[4][5][6] Flow cytometry is a powerful technique to dissect the cellular effects of this compound by enabling multi-parameter analysis of individual cells within a heterogeneous population.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on microglial activation, oligodendrocyte maturation, and inflammatory cytokine production.
Mechanism of Action
This compound exerts its biological effects primarily through the antagonism of two distinct G protein-coupled receptors:
-
Cysteinyl Leukotriene Receptor 2 (CysLT2R): Upon binding of its ligands, such as leukotriene C4 (LTC4) and LTD4, CysLT2R activation leads to an increase in intracellular calcium ([Ca2+]i), contributing to pro-inflammatory responses. This compound competitively blocks this signaling cascade, thereby attenuating downstream inflammatory events.[1]
-
G Protein-Coupled Receptor 17 (GPR17): GPR17 is coupled to Gαi, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the negative regulation of oligodendrocyte maturation. By antagonizing GPR17, this compound prevents the agonist-induced decrease in cAMP, thereby promoting oligodendrocyte differentiation and maturation.[3]
Signaling Pathways
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments investigating the effects of CysLT2R and GPR17 antagonists.
Table 1: Effect of this compound on Microglial Activation
| Treatment Condition | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | CD11b+/CD45low (Resting) | 95.2 ± 2.1 | 512 ± 45 |
| CD11b+/CD45high (Activated) | 4.8 ± 0.9 | 1589 ± 120 | |
| CD68 | 5.3 ± 1.2 | 834 ± 78 | |
| Pro-inflammatory Stimulus | CD11b+/CD45low (Resting) | 65.7 ± 4.5 | 620 ± 55 |
| CD11b+/CD45high (Activated) | 34.3 ± 3.8 | 3245 ± 250 | |
| CD68 | 38.9 ± 4.1 | 2890 ± 210 | |
| Pro-inflammatory Stimulus + this compound (1 µM) | CD11b+/CD45low (Resting) | 88.1 ± 3.2 | 580 ± 50 |
| CD11b+/CD45high (Activated) | 11.9 ± 2.5 | 2100 ± 180 | |
| CD68 | 14.2 ± 2.8 | 1560 ± 140 |
Data are illustrative and based on typical results observed with CysLT2R antagonists.
Table 2: Effect of this compound on Oligodendrocyte Maturation
| Treatment Condition | Marker | % Positive Cells (Mean ± SD) |
| Vehicle Control | O4+ (Immature Oligodendrocytes) | 35.6 ± 3.1 |
| MBP+ (Mature Oligodendrocytes) | 10.2 ± 1.5 | |
| This compound (10 µM) | O4+ (Immature Oligodendrocytes) | 25.1 ± 2.8 |
| MBP+ (Mature Oligodendrocytes) | 22.8 ± 2.4 |
Data are illustrative and based on typical results observed with GPR17 antagonists.[7]
Table 3: Effect of this compound on Intracellular Cytokine Production in Microglia
| Treatment Condition | Cytokine | % Positive Cells (Mean ± SD) |
| Vehicle Control | TNF-α | 2.1 ± 0.5 |
| IL-1β | 1.8 ± 0.4 | |
| Pro-inflammatory Stimulus (LPS) | TNF-α | 25.4 ± 3.1 |
| IL-1β | 20.7 ± 2.5 | |
| Pro-inflammatory Stimulus (LPS) + this compound (1 µM) | TNF-α | 11.8 ± 1.9 |
| IL-1β | 9.5 ± 1.3 |
Data are illustrative and based on typical results observed with CysLT2R antagonists.
Experimental Protocols
Protocol 1: Analysis of Microglial Activation
This protocol is designed to assess the effect of this compound on the activation state of microglia using the markers CD11b, CD45, and CD68.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11b
-
Anti-CD45
-
Anti-CD68
-
Isotype controls
-
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia at a suitable density in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.
-
Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) and incubate for 24 hours. Include vehicle and stimulus-only controls.
-
-
Cell Harvesting:
-
Gently scrape and collect the cells into FACS tubes.
-
Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD11b and anti-CD45 antibodies at pre-determined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-CD68 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on single, live cells, then identify microglia based on CD11b expression. Distinguish resting (CD45low) from activated (CD45high) microglia. Quantify the percentage of CD68+ cells within the activated population.
-
Protocol 2: Analysis of Oligodendrocyte Maturation
This protocol assesses the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes using the markers O4 and Myelin Basic Protein (MBP).
Materials:
-
Primary OPCs
-
This compound
-
Differentiation medium
-
FACS Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-O4
-
Anti-MBP
-
Isotype controls
-
Procedure:
-
Cell Culture and Treatment:
-
Culture primary OPCs in proliferation medium.
-
To induce differentiation, switch to a differentiation medium and treat with this compound (e.g., 10 µM) or vehicle control for 3-5 days.
-
-
Cell Harvesting:
-
Collect the cells and wash twice with ice-cold FACS buffer.
-
-
Surface Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the anti-O4 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Follow the steps outlined in Protocol 1, step 4.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-MBP antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data.
-
Analyze the data by gating on single, live cells. Quantify the percentage of O4+ (immature) and MBP+ (mature) oligodendrocytes.
-
Protocol 3: Analysis of Intracellular Cytokine Production
This protocol is for the detection of intracellular TNF-α and IL-1β in microglia treated with this compound.
Materials:
-
Primary microglia or microglial cell line
-
This compound
-
LPS
-
Brefeldin A (protein transport inhibitor)
-
FACS Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-TNF-α
-
Anti-IL-1β
-
Isotype controls
-
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia and pre-treat with this compound as described in Protocol 1.
-
Stimulate with LPS for 4-6 hours. For the last 4 hours of stimulation, add Brefeldin A to the culture medium to block cytokine secretion.
-
-
Cell Harvesting:
-
Collect the cells and wash twice with ice-cold FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-TNF-α and anti-IL-1β antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data.
-
Analyze the data by gating on single, live cells and quantifying the percentage of cells positive for TNF-α and IL-1β.
-
Conclusion
These application notes provide a framework for investigating the cellular effects of this compound using flow cytometry. The provided protocols can be adapted based on specific cell types and experimental questions. By quantifying changes in cell surface and intracellular markers, researchers can gain valuable insights into the therapeutic potential of this compound in inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of (Rac)-HAMI 3379 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes. Their actions are mediated through CysLT₁ and CysLT₂ receptors. While CysLT₁ receptor antagonists are established therapeutics for asthma, the role of the CysLT₂ receptor is an active area of research. This compound, by selectively blocking the CysLT₂ receptor, offers a valuable tool to investigate the pathophysiological roles of this receptor and presents therapeutic potential in various inflammatory, neurological, and cardiovascular conditions.
Initial hypotheses suggesting this compound acts as a dual inhibitor of leukotriene and thromboxane (B8750289) synthesis are not supported by current evidence. The primary mechanism of action is the competitive antagonism of the CysLT₂ receptor, thereby inhibiting the downstream signaling cascades initiated by CysLTs like leukotriene C₄ (LTC₄) and leukotriene D₄ (LTD₄).
These application notes provide detailed protocols for utilizing relevant animal models to test the efficacy of this compound, focusing on preclinical studies of asthma, cerebral ischemia, and cardiovascular injury.
Mechanism of Action: CysLT₂ Receptor Antagonism
This compound acts as a selective antagonist at the CysLT₂ receptor. This has been demonstrated in in vitro studies where HAMI 3379 effectively antagonized LTD₄- and LTC₄-induced intracellular calcium mobilization in a CysLT₂ receptor reporter cell line with IC₅₀ values of 3.8 nM and 4.4 nM, respectively.[2] In contrast, it shows very low potency for the CysLT₁ receptor. By blocking the CysLT₂ receptor, this compound can modulate inflammatory responses, making it a candidate for investigation in a range of diseases.
Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the cysteinyl leukotriene synthesis pathway and the point of intervention for CysLT₂ receptor antagonists like this compound.
Caption: Cysteinyl leukotriene pathway and the antagonistic action of this compound.
Animal Models for Efficacy Testing
This section details protocols for key animal models relevant to the therapeutic areas where this compound has shown potential.
Ovalbumin-Induced Allergic Asthma Model (Mouse)
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate novel therapeutics. It mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.
Caption: Workflow for the ovalbumin-induced asthma model.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: From day 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.
-
Treatment: Administer this compound or vehicle (e.g., intraperitoneally) at the desired dose(s) at a specified time before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph. Record baseline Penh (enhanced pause) values and then expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. The supernatant can be used for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological examination. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Serum IgE Measurement: Collect blood samples via cardiac puncture at the time of sacrifice. Measure OVA-specific IgE levels in the serum by ELISA.
| Animal Model | Treatment | Dose | Key Findings |
| Ovalbumin-Induced Asthma (Mouse) | HAMI 3379 | 10 mg/kg | Prevents increases in airway hyperresponsiveness. |
| Ovalbumin-Induced Asthma (Rat) | Tyrosol (for comparison) | 20 mg/kg | Decreased eosinophils in blood and BALF, reduced NF-κB, TNF-α, IL-4, IL-5, IL-13, and IgE levels.[3] |
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia (Rat)
The MCAO model is the most frequently used animal model for inducing focal cerebral ischemia, mimicking human ischemic stroke. It allows for the evaluation of neuroprotective agents.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature on the ICA.
-
Filament Insertion: Make a small incision in the CCA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Ischemia: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).
-
Reperfusion: Gently withdraw the filament to allow for reperfusion. Close the incision.
-
Treatment: Administer this compound or vehicle intraperitoneally at the onset of reperfusion or at specified time points post-MCAO.
-
Neurological Assessment: At 24 and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., the modified Neurological Severity Score, mNSS).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2% TTC. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
Histology and Immunohistochemistry: For more detailed analysis, perfuse the brain with paraformaldehyde and prepare sections for staining (e.g., H&E for neuronal loss, Iba1 for microglia activation).
| Animal Model | Treatment | Dose (i.p.) | Key Findings |
| MCAO (Rat) | HAMI 3379 | 0.1-0.4 mg/kg | Reduced infarct volume, brain edema, and neuronal loss at 24 and 72h. Attenuated neurological deficits. Inhibited microglial activation and neutrophil accumulation.[3] |
| MCAO (Rat) | HAMI 3379 | 0.1 mg/kg (for 6 days) | Improved long-term neurological deficits. Ameliorated brain atrophy and lesion. Increased neuron density in the ischemic border zone. Inhibited microglia activation and glial scar formation.[4] |
| Post-Stroke Depression (Gerbil) | HAMI 3379 | 0.1 mg/kg (for 14 days) | Improved neurological severity score and depression-like behaviors. Mitigated neuron loss and reduced microglial activation.[5] |
Langendorff-Perfused Isolated Heart Model (Ex Vivo)
This ex vivo model is used to study the direct effects of compounds on cardiac function, including contractility and coronary flow, independent of systemic influences.
Caption: Workflow for the Langendorff-perfused isolated heart model.
Materials:
-
Guinea pig or rat
-
Langendorff apparatus
-
Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Functional Measurements: Insert a balloon into the left ventricle to measure isovolumetric pressure and derive parameters such as left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt). Monitor coronary perfusion pressure.
-
Intervention: Induce cardiac effects with a CysLT₂ receptor agonist like LTC₄. Once a stable effect is achieved, introduce this compound into the perfusate at various concentrations to assess its ability to reverse the agonist-induced effects.
-
Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on cardiac contractility and coronary perfusion pressure.
| Animal Model | Treatment | Concentration | Key Findings |
| Langendorff-Perfused Guinea Pig Heart | HAMI 3379 | 10⁻⁸–10⁻⁶ M | Concentration-dependently inhibited and reversed the LTC₄-induced increase in perfusion pressure and decrease in contractility. |
Conclusion
The animal models described provide robust platforms for the preclinical evaluation of this compound. The data suggest that by selectively antagonizing the CysLT₂ receptor, this compound has therapeutic potential in diseases with an inflammatory component, including asthma and cerebral ischemia. Further studies in these and other relevant animal models are warranted to fully elucidate its therapeutic utility and to guide clinical development. Careful consideration of the appropriate animal model, dosing regimen, and outcome measures is crucial for obtaining meaningful and translatable preclinical data.
References
- 1. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosol improves ovalbumin (OVA)-induced asthma in rat model through prevention of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Cardiovascular Molecular Imaging: Contributions to Precision Medicine and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
(Rac)-HAMI 3379 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic mixture of HAMI 3379. HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3][4] It is primarily used in research to investigate the role of the CysLT2 receptor in various physiological and pathological processes. It has shown protective effects in acute and subacute ischemic brain injury and can attenuate microglia-related inflammation.[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a selective antagonist for the CysLT2 receptor.[1][3] In a CysLT2 receptor reporter cell line, it has been shown to antagonize leukotriene D4 (LTD4)- and leukotriene C4 (LTC4)-induced intracellular calcium mobilization with IC50 values of 3.8 nM and 4.4 nM, respectively.[3] It exhibits significantly lower potency for the CysLT1 receptor (IC50 > 10,000 nM).[3] Research also indicates that HAMI 3379 can act as an antagonist of the orphan G protein-coupled receptor GPR17.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once in solvent, it is recommended to store the solution at -80°C for up to 1 year.[2] Shorter-term storage at -20°C in solvent is viable for up to one month.[1][3] It is advisable to use freshly prepared solutions for experiments.
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
This is a common issue as this compound has limited solubility in aqueous solutions.
Solutions:
-
Use of Organic Solvents: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[7][8]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
-
Use Fresh Solvents: The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[1][3]
-
Two-Step Dissolution for Aqueous Buffers: For aqueous buffers, first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[7]
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (167.86 mM) | Ultrasonic assistance may be needed.[1][3] |
| DMSO | ~20 mg/mL | - |
| DMF | ~20 mg/mL | - |
| Ethanol | ~5 mg/mL | - |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Prepare by first dissolving in DMF.[7] |
Issue 2: My this compound solution is not clear for my in vivo experiment.
Achieving a clear, high-concentration solution for in vivo use can be challenging.
Solutions:
-
Co-Solvent Formulations: Specific co-solvent formulations are required for in vivo administration to achieve higher concentrations.
-
Fresh Preparation: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
In Vivo Formulation Protocols
| Protocol | Formulation | Max Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.20 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.20 mM) | Suspended solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.20 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of this compound with a molecular weight of 595.7 g/mol , add 0.1679 mL of DMSO).
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Store the stock solution at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Protocol 1 from the table)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well. The final concentration will be 2.5 mg/mL.
Visualizations
Signaling Pathway of CysLT2 Receptor Antagonism
Caption: CysLT2 receptor antagonism by this compound.
Experimental Workflow for Preparing an In Vivo Formulation
Caption: Workflow for preparing an in vivo formulation.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing (Rac)-HAMI 3379 for Cell-Based Assays
Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor, in various cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of HAMI 3379, a highly potent and selective antagonist for the Cysteinyl Leukotriene 2 (CysLT2) receptor, which is a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways, most notably the mobilization of intracellular calcium.[3]
Q2: What is the selectivity of this compound for the CysLT2 receptor over the CysLT1 receptor?
A2: this compound demonstrates high selectivity for the CysLT2 receptor. In radioligand binding assays, HAMI 3379 has an IC50 of 37.9 nM for the CysLT2 receptor, while its IC50 for the CysLT1 receptor is greater than 30 µM.[4] In functional cell-based assays measuring calcium mobilization, the IC50 for CysLT2 is in the low nanomolar range (3.8-4.4 nM), whereas for CysLT1 it is above 10,000 nM.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended working concentration range for this compound in cell assays?
A4: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its low nanomolar IC50 values for the CysLT2 receptor, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes the inhibitory potency of HAMI 3379, the active component of this compound, in various in vitro assays.
| Assay Type | Cell Line | Agonist | IC50 Value | Reference |
| Intracellular Calcium Mobilization | CHO cells expressing human CysLT2 | Leukotriene D4 (LTD4) | 3.8 nM | [3] |
| Intracellular Calcium Mobilization | CHO cells expressing human CysLT2 | Leukotriene C4 (LTC4) | 4.4 nM | [3] |
| Radioligand Binding Assay | Membranes from CHO cells expressing human CysLT2 | [3H]-LTD4 | 37.9 nM | [3] |
| Intracellular Calcium Mobilization | CHO cells expressing human CysLT1 | Leukotriene D4 (LTD4) | > 10,000 nM | [3] |
| Radioligand Binding Assay | Membranes from CHO cells expressing human CysLT1 | [3H]-LTD4 | > 30,000 nM | [4] |
Signaling Pathway
The CysLT2 receptor is a Gq protein-coupled receptor. Upon activation by its ligands, such as LTD4, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound acts by blocking the initial ligand binding to the CysLT2 receptor, thus inhibiting this entire downstream pathway.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following CysLT2 receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the CysLT2 receptor (e.g., HEK293 or CHO cells)
-
96-well black, clear-bottom cell culture plates
-
This compound
-
CysLT2 receptor agonist (e.g., Leukotriene D4 - LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CysLT2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer, according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells). Incubate for 15-30 minutes at room temperature, protected from light.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the CysLT2 agonist (e.g., LTD4) to all wells simultaneously using the instrument's injection system. The agonist concentration should be one that elicits a robust, sub-maximal response (e.g., EC80).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a period of 1-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Transwell Cell Migration Assay
This protocol is for assessing the effect of this compound on cell migration towards a chemoattractant that signals through the CysLT2 receptor.
Materials:
-
Cells that migrate in response to CysLT2 activation
-
24-well Transwell plates (with appropriate pore size for the cell type)
-
This compound
-
Chemoattractant (e.g., LTD4)
-
Serum-free cell culture medium
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium.
-
Compound Incubation: Pre-incubate the cell suspension with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing the chemoattractant (e.g., LTD4) to the lower chambers of the Transwell plate.
-
Cell Seeding: Carefully place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to migrate (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Then, stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Cell Counting: Count the number of migrated, stained cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on cell migration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of agonist-induced response | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Degradation of the compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. | |
| Low or no expression of CysLT2 receptor in the cell line. | Confirm CysLT2 receptor expression using techniques like qPCR, Western blot, or by using a positive control agonist known to signal through this receptor. | |
| High background signal or "agonist-like" activity | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound determined from your dose-response curve. Include a negative control cell line that does not express the CysLT2 receptor. |
| Compound precipitation. | Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%) and does not cause precipitation. Visually inspect the wells for any precipitate. | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times or temperatures. | Strictly adhere to the optimized incubation times and temperatures for dye loading, compound pre-incubation, and agonist stimulation. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper seeding techniques to achieve a uniform cell monolayer. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical measurements, or fill them with buffer/media to maintain a humidified environment across the plate. |
References
(Rac)-HAMI 3379 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-HAMI 3379 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2][3] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[4] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to the Gq alpha subunit, leading to intracellular calcium mobilization.[5]
Q2: What are the expected effects of this compound in a research setting?
This compound is expected to attenuate inflammatory responses and protect against cellular injury, particularly in models of ischemia.[2][6][7] Key expected effects include:
-
Inhibition of leukotriene-induced intracellular calcium mobilization.[4]
-
Reduction of pro-inflammatory cytokine release (e.g., IL-1β, TNF-α).[6][8]
-
Neuroprotective effects, such as reducing infarct volume and neuronal loss in cerebral ischemia models.[6][9]
Q3: Are there any known off-target effects for this compound?
Yes. Besides its high affinity for the CysLT2 receptor, HAMI 3379 has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[12][13] This interaction has been shown to promote the differentiation of oligodendrocytes.[12][13] Researchers should be aware of this potential off-target effect when interpreting results, especially in neurological studies.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[14][15] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[14] It is crucial to use freshly opened, hygroscopic DMSO for the best solubility.[14][15] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]
Troubleshooting Guide
Issue: this compound is not showing the expected inhibitory effect on agonist-induced cellular response.
This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow to troubleshoot experiments where this compound does not show the expected effect.
Detailed Troubleshooting Steps
1. Compound Preparation and Handling
-
Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing working solutions.[14] If precipitation is observed, gentle warming or sonication may be necessary.[14] Always use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[14][15]
-
Storage and Stability: Improper storage can lead to degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[14]
-
Concentration: Double-check all calculations for dilutions from the stock solution to the final working concentration. An error in calculation can lead to a much lower effective concentration than intended.
2. Experimental Setup
-
Pre-incubation Time: As an antagonist, this compound needs to be added to the cells before the agonist to allow sufficient time to bind to the CysLT2 receptors. Optimize the pre-incubation time (typically 15-30 minutes).
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC50 or EC80.
-
Controls: Ensure that appropriate controls are included in your experiment:
-
Vehicle control (cells treated with the same solvent concentration as the drug).
-
Agonist-only control (to establish the maximum response).
-
Antagonist-only control (to check for any agonist-independent effects of this compound).
-
3. Cell Health and Receptor Expression
-
Cell Viability: Poor cell health can lead to unreliable and inconsistent results. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the cells are healthy and that the observed lack of effect is not due to cytotoxicity.
-
Receptor Expression: The target receptor, CysLT2R, must be expressed at sufficient levels in your cell model. Verify the expression of CysLT2R using techniques like qPCR or Western blotting.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and changes in receptor expression. Use cells within a consistent and low passage number range.
4. Data Analysis and Interpretation
-
Off-Target Effects: Consider the possibility that the observed cellular response is not solely mediated by CysLT2R. If your system also expresses GPR17, the effects of this compound could be more complex.[12][13]
-
Data Normalization: Ensure that your data is properly normalized to the controls (e.g., expressing the antagonist effect as a percentage of the agonist-only response).
Data Presentation
Table 1: In Vitro Potency of HAMI 3379
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Intracellular Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter Cell Line | 3.8 | [4] |
| Intracellular Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter Cell Line | 4.4 | [4] |
Table 2: In Vivo Efficacy of HAMI 3379
| Animal Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Rat (Focal Cerebral Ischemia) | Intraperitoneal (i.p.) | 0.1 - 0.4 | Reduced infarct volume, brain edema, and neurological deficits | [6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound on agonist-induced calcium mobilization in a CysLT2R-expressing cell line.
Materials:
-
CysLT2R-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CysLT2R agonist (e.g., LTD4 or LTC4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the CysLT2R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject the CysLT2R agonist (at a concentration around its EC80) into the wells and continue to measure the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence intensity (peak - baseline) for each well. Normalize the data to the agonist-only control and plot the response as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., ERK1/2) following agonist stimulation.
Materials:
-
CysLT2R-expressing cells
-
6-well plates
-
This compound
-
CysLT2R agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with different concentrations of this compound for 30 minutes, followed by stimulation with the CysLT2R agonist for the desired time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for protein loading.
Mandatory Visualizations
CysLT2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CysLT2 receptor and the inhibitory action of this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. e-century.us [e-century.us]
- 10. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Off-target effects of (Rac)-HAMI 3379 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Rac)-HAMI 3379. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2] It is the racemic mixture of HAMI 3379. It demonstrates high selectivity for the CysLT₂ receptor over the CysLT₁ receptor.[1][3]
Q2: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of HAMI 3379 is its antagonist activity at the orphan G protein-coupled receptor GPR17.[4][5][6] This has been documented in multiple studies and should be considered when interpreting experimental results.
Q3: How does the potency of HAMI 3379 differ between its primary target (CysLT₂) and its off-target (GPR17)?
HAMI 3379 is significantly more potent at the CysLT₂ receptor than at the GPR17 receptor. Its affinity for CysLT₂ is in the nanomolar (nM) range, while its affinity for GPR17 is in the micromolar (µM) range.[3][7][8] This separation in potency is critical for designing experiments and interpreting data.
Q4: What are the potential consequences of the off-target binding to GPR17 in my experiments?
The off-target antagonism of GPR17 can lead to unexpected biological effects, particularly in systems where GPR17 is expressed and functional. GPR17 is involved in processes such as oligodendrocyte differentiation and myelination.[9][10][11] Therefore, if your experimental system involves these cell types or processes, you may observe effects that are independent of CysLT₂ receptor blockade.
Troubleshooting Guide
If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:
Issue: Observed effects are not consistent with known CysLT₂ receptor signaling.
-
Possible Cause: The observed effects may be due to the off-target antagonism of the GPR17 receptor.
-
Troubleshooting Steps:
-
Confirm GPR17 Expression: Verify whether your cell line or tissue model expresses GPR17. This can be done using techniques like RT-qPCR, western blotting, or immunohistochemistry.
-
Use a Structurally Unrelated CysLT₂ Antagonist: To confirm that the observed effect is mediated by CysLT₂, use a different, structurally unrelated CysLT₂ antagonist as a control. If the effect is still present with the alternative antagonist, it is more likely to be an on-target effect.
-
Utilize a GPR17 Knockout/Knockdown Model: If available, repeat the experiment in a GPR17 knockout or knockdown model. If the unexpected effect disappears, it is likely mediated by GPR17.
-
Concentration-Response Curve: Perform a detailed concentration-response curve for this compound. On-target CysLT₂ effects should occur at nanomolar concentrations, while off-target GPR17 effects will likely require micromolar concentrations.
-
Issue: High variability in experimental replicates.
-
Possible Cause: The concentration of this compound being used may be near the threshold for GPR17 antagonism, leading to inconsistent off-target effects.
-
Troubleshooting Steps:
-
Lower the Concentration: If possible, lower the concentration of this compound to a range where it is selective for the CysLT₂ receptor (low nanomolar range).
-
Ensure Proper Solubilization: this compound is a hydrophobic molecule. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in aqueous buffers to avoid precipitation and inconsistent dosing.
-
Quantitative Data Summary
The following tables summarize the reported antagonist potencies of HAMI 3379 at its primary target (CysLT₂) and its known off-target (GPR17).
Table 1: On-Target Antagonist Potency at CysLT₂ Receptor
| Assay Type | Ligand | Cell Line | IC₅₀ (nM) | Reference |
| Calcium Mobilization | Leukotriene D₄ (LTD₄) | CysLT₂ Reporter Cell Line | 3.8 | [3] |
| Calcium Mobilization | Leukotriene C₄ (LTC₄) | CysLT₂ Reporter Cell Line | 4.4 | [3] |
| Radioligand Binding | [³H]-LTD₄ | CysLT₂ Receptor Cell Line Membranes | 37.9 | [1][3] |
Table 2: Off-Target Antagonist Potency at GPR17 Receptor
| Assay Type | Agonist | Cell Line | IC₅₀ (µM) | Reference |
| β-Arrestin Recruitment | MDL29,951 | PathHunter GPR17 β-arrestin cells | 8.2 | [7] |
| Calcium Mobilization | MDL29,951 | 1321N1 GPR17 stable cell line | 8.1 | [7] |
| cAMP Accumulation | MDL29,951 | 1321N1 GPR17 stable cell line | 1.5 | [7] |
| β-Arrestin Recruitment | MDL29,951 | - | 14.6 | [7] |
| Calcium Mobilization | MDL29,951 | - | 21 | [7] |
| cAMP Accumulation | MDL29,951 | - | 10 | [7] |
Experimental Protocols
Below are generalized methodologies for key experiments to assess the on- and off-target effects of this compound.
Calcium Mobilization Assay
This assay is used to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a common downstream event of Gq-coupled GPCRs like CysLT₂ and GPR17.
-
Cell Culture: Culture cells stably or transiently expressing the receptor of interest (CysLT₂ or GPR17) in a suitable medium. Seed the cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate according to the dye manufacturer's instructions to allow for de-esterification.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration of the appropriate agonist (e.g., LTD₄ for CysLT₂ or MDL29,951 for GPR17) to all wells simultaneously.
-
Data Analysis: Measure the fluorescence intensity over time. The peak fluorescence response is used to determine the level of inhibition. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
cAMP Accumulation Assay
This assay is used to measure the ability of this compound to block agonist-induced changes in cyclic AMP (cAMP) levels, which is relevant for Gi-coupled receptors like GPR17.
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable medium and seed them into a multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add a Gi-activating agonist (e.g., MDL29,951 for GPR17) along with an adenylyl cyclase activator like forskolin. The agonist will inhibit forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF, ELISA, or luciferase biosensors.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. Plot the response against the antagonist concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
-
Cell Line: Use a cell line engineered to express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter or Promega NanoBiT systems).
-
Cell Plating: Plate the cells in a multi-well assay plate and incubate.
-
Antagonist Addition: Add varying concentrations of this compound to the cells and incubate.
-
Agonist Stimulation: Add the appropriate agonist (e.g., MDL29,951 for GPR17) to induce receptor activation and β-arrestin recruitment.
-
Signal Detection: After an incubation period, add the detection reagents and measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: The degree of inhibition of the agonist-induced signal is calculated and plotted against the concentration of this compound to determine the IC₅₀.
Visualizations
Signaling Pathways
Caption: CysLT₂ Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
(Rac)-HAMI 3379 stability in solution and storage
Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC₄ and LTD₄) to CysLT2R, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the CysLT2 receptor.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The table below provides solubility information. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
Stability in Solution
Best Practices for Ensuring Stability:
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents to prepare stock solutions.
-
Aliquot Stock Solutions: To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.
-
Protect from Light: Store solutions in light-protected tubes.
-
Prepare Fresh Working Dilutions: For cell-based assays and other experiments, prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of the solution, especially in aqueous media. 3. Incorrect Concentration: Errors in dilution calculations. | 1. Prepare fresh stock and working solutions from a new vial of the compound. 2. Visually inspect for precipitates. If observed, try sonicating the solution or preparing a fresh dilution with a slightly higher percentage of organic solvent (ensure solvent tolerance of your experimental system). 3. Double-check all calculations for preparing dilutions. |
| High background or off-target effects | 1. Compound Concentration Too High: The concentration used may be causing non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response curve to determine the optimal concentration with the lowest non-specific effects. 2. Include a vehicle control (solvent only) to assess the effect of the solvent on your experimental system. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO). |
| Variability between experiments | 1. Inconsistent Solution Preparation: Differences in how the compound is dissolved and diluted. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Standardize the protocol for solution preparation, including the solvent used, sonication time, and temperature. 2. Aliquot stock solutions to be used only once. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC (A General Guideline)
Objective: To assess the stability of this compound in a relevant aqueous buffer over time. This is a generalized protocol and may need optimization for your specific HPLC system and buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%).
-
Time Zero (T₀) Sample: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, room temperature).
-
Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution profile at the λmax of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its ligands (LTC₄ or LTD₄), it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound blocks this initial activation step.
References
Technical Support Center: (Rac)-HAMI 3379 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of (Rac)-HAMI 3379, a potent and selective CysLT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a role in various physiological and pathological processes. By blocking the CysLT2 receptor, this compound can inhibit downstream signaling pathways associated with inflammation and cellular injury, making it a valuable tool for research in areas such as ischemic brain injury and other inflammatory conditions.[1][2][3] It has been shown to have protective effects in acute and subacute ischemic brain injury and to attenuate microglia-related inflammation.[4]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenge with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for in vivo administration, potentially causing issues with bioavailability, dosing accuracy, and local irritation at the injection site.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions can typically be stored at -80°C for up to one year. It is crucial to refer to the manufacturer's specific recommendations for optimal storage conditions to maintain the compound's stability and activity.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Precipitation
Question: I am having difficulty dissolving this compound and my formulation is precipitating. What can I do?
Answer: Poor solubility is a known issue with this compound. Here are several strategies to improve its solubility for in vivo applications:
-
Vehicle Selection: A single solvent is often insufficient. Co-solvent systems are necessary to achieve a stable formulation. Common excipients include DMSO, PEG300, Tween-80, and saline.
-
Formulation Preparation: It is critical to follow a specific order of solvent addition. Typically, the compound is first dissolved in a small amount of an organic solvent like DMSO, followed by the addition of co-solvents and finally the aqueous component.
-
Physical Methods: Gentle heating and sonication can aid in the dissolution process. However, be cautious as excessive heat may degrade the compound.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.
Below is a table summarizing common vehicle compositions for poorly soluble compounds, which can be adapted for this compound.
| Vehicle Composition (v/v/v) | Suitability | Considerations |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | IP, Oral | A versatile and commonly used vehicle that balances solubility and tolerability. The inclusion of Tween-80 helps to create a more stable emulsion. |
| 10% DMSO / 90% Corn Oil | Oral, IP | Suitable for highly lipophilic compounds. Requires careful preparation to avoid phase separation. |
| 5% DMSO / 95% PEG300 | Oral Gavage | Good for compounds highly soluble in DMSO and PEG300. Long-term toxicity of PEG300 should be considered.[5] |
Troubleshooting Flowchart for Formulation Issues:
Caption: Troubleshooting workflow for this compound formulation issues.
Issue 2: Lack of Efficacy or Inconsistent Results
Question: I am not observing the expected therapeutic effect of this compound in my in vivo model, or the results are highly variable. What could be the cause?
Answer: Several factors can contribute to a lack of efficacy or inconsistent results in vivo. Consider the following troubleshooting steps:
-
Dose Optimization: The optimal dose of this compound can vary depending on the animal model, disease state, and administration route. It may be necessary to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetics and bioavailability of a compound. Intraperitoneal (IP) injection is a common route for this compound. Ensure that the injection technique is consistent and accurate.
-
Target Engagement: Confirm that the compound is reaching and interacting with its target, the CysLT2 receptor, in the tissue of interest. This can be challenging but may be assessed indirectly through downstream biomarker analysis.
-
Animal Model Variability: Biological variability between animals can lead to inconsistent results. Ensure that your animal cohorts are appropriately randomized and that you are using a sufficient number of animals to achieve statistical power.
-
Compound Stability: Ensure that the compound has not degraded during storage or in the formulation. As mentioned, always prepare fresh solutions.
Logical Relationship Diagram for Troubleshooting Lack of Efficacy:
Caption: Key factors and corresponding actions for troubleshooting lack of efficacy.
Issue 3: Adverse Effects or Toxicity
Question: I am observing adverse effects in my animals after administering this compound. What should I do?
Answer: Adverse effects can be related to the compound itself or the vehicle used for delivery.
-
Vehicle Toxicity: The solvents used to dissolve this compound, such as DMSO and PEG300, can have their own toxicities, especially at high concentrations or with repeated administration.[5] It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.
-
Injection Site Reactions: Poorly solubilized compound or irritant vehicles can cause local inflammation or pain at the injection site. Ensure your formulation is as clear and homogenous as possible.
-
Systemic Toxicity: If systemic toxicity is observed, consider reducing the dose or exploring alternative, less toxic formulations.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides a method for preparing a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Vortex if necessary.
-
Add Co-solvents: In a new sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300 and Tween-80 in the specified ratios. For a final 1 mL solution, you would use 100 µL of the 10 mg/mL stock, 400 µL of PEG300, and 50 µL of Tween-80.
-
Mix Thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Add Aqueous Phase: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation. For a final 1 mL solution, add 450 µL of saline.
-
Final Inspection: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, gentle warming or sonication may be attempted. If precipitation persists, the formulation may not be suitable at that concentration.
-
Administration: Use the freshly prepared formulation for intraperitoneal injection immediately.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for performing an IP injection in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27 gauge)
-
70% Ethanol for disinfection
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Positioning: Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7] This helps to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly and steadily inject the formulation.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions at the injection site.
Signaling Pathway and Experimental Workflow Diagrams
CysLT2 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the CysLT2 receptor and the antagonistic action of this compound.
Experimental Workflow for In Vivo Cerebral Ischemia Study:
Caption: General experimental workflow for evaluating this compound in a rodent model of cerebral ischemia.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.vt.edu [research.vt.edu]
Variability in results with (Rac)-HAMI 3379
Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Users of this compound may encounter variability in their experimental results. This guide addresses common issues in a question-and-answer format to help you optimize your experiments and interpret your data accurately.
Q1: We are observing inconsistent inhibitory effects of this compound in our cell-based assays. What could be the cause?
A1: Variability in the inhibitory effects of this compound can stem from several factors. Here are the primary aspects to consider:
-
Racemic Mixture: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). It is possible that only one of the enantiomers is the active antagonist of the CysLT2 receptor, while the other may be less active or inactive. The presence of a less active enantiomer can effectively lower the concentration of the active compound, leading to apparent inconsistencies in potency. Currently, public domain data directly comparing the activity of the individual (S)- and (R)-enantiomers of HAMI 3379 is not available.
-
Solubility Issues: this compound has poor aqueous solubility. Improper dissolution can lead to a lower effective concentration in your assay medium. Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous buffers. For in vitro assays, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]
-
Off-Target Effects: HAMI 3379 has been identified as an antagonist of the G protein-coupled receptor GPR17.[2][3] If your experimental system expresses GPR17, the observed effects may be a combination of CysLT2 receptor antagonism and GPR17 antagonism, leading to complex and potentially variable results. The IC50 of HAMI 3379 for GPR17 is in the micromolar range, whereas its affinity for CysLT2 is in the nanomolar range.[1][4]
-
Compound Stability: While stock solutions in DMSO can be stored at -20°C for at least one month or -80°C for up to 6 months, aqueous solutions are not recommended for storage for more than one day.[1] Degradation of the compound in your assay medium over the course of a long experiment could lead to reduced efficacy.
Q2: How does the off-target activity on GPR17 affect my results?
A2: The off-target antagonism of GPR17 by this compound can be a significant confounding factor. GPR17 is involved in various cellular processes, including the regulation of oligodendrocyte maturation.[3] If your cell type of interest endogenously expresses GPR17, the observed phenotype might not be solely due to the blockade of the CysLT2 receptor. To mitigate this, consider the following:
-
Receptor Expression Analysis: Determine the expression levels of both CysLT2 and GPR17 in your experimental model (e.g., via qPCR or Western blot).
-
Concentration-Response Curves: Use a wide range of this compound concentrations. The significant difference in potency (nM for CysLT2 vs. µM for GPR17) may allow you to identify a concentration window where you primarily observe CysLT2-mediated effects.[1][4]
-
Use of Controls: Employ other selective CysLT2 receptor antagonists or GPR17 antagonists as controls to dissect the specific contributions of each receptor to the observed effects.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the CysLT2 or GPR17 receptor has been knocked out or knocked down to confirm the specificity of the observed effects.
Q3: What is the best practice for preparing this compound solutions for in vitro and in vivo experiments?
A3: Proper solution preparation is critical for obtaining reproducible results.
-
In Vitro Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in an appropriate organic solvent such as DMSO or DMF.[1] Ensure the compound is completely dissolved; sonication may be used to aid dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
In Vitro Working Solutions: For cell-based assays, dilute the stock solution into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5%) and does not affect cell viability or the experimental outcome. Due to the poor aqueous solubility of this compound, it is advisable to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than a day.[1]
-
In Vivo Formulations: For animal studies, this compound can be formulated as a suspension. A common method involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.[5] For example, a 2.5 mg/mL suspension can be prepared by adding a 25 mg/mL DMSO stock solution to PEG300, Tween-80, and saline to final concentrations of 10%, 40%, 5%, and 45% respectively.[5] It is recommended to prepare this formulation fresh on the day of use.
Data Presentation
The following tables summarize the quantitative data for HAMI 3379's activity on its primary target (CysLT2) and a known off-target (GPR17).
Table 1: On-Target Activity of HAMI 3379 (CysLT2 Receptor)
| Assay Type | Ligand | Cell Line | IC50 (nM) | Reference |
| Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter | 3.8 | [1][5] |
| Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter | 4.4 | [1][5] |
Table 2: Off-Target Activity of HAMI 3379 (GPR17 Receptor)
| Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| β-Arrestin Recruitment | MDL29,951 | PathHunter GPR17 U2OS | 8.2 | [4] |
| Calcium Mobilization | MDL29,951 | 1321N1 GPR17 Stable | 8.1 | [4] |
| cAMP Accumulation | MDL29,951 | 1321N1 GPR17 Stable | 10 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Calcium Mobilization Assay
This protocol is designed to measure the antagonistic effect of this compound on CysLT2 receptor-mediated calcium influx.
Materials:
-
Cells expressing the CysLT2 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
CysLT2 receptor agonist (e.g., Leukotriene D4 or C4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CysLT2-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the antagonist in HBSS with HEPES. Also, prepare a stock solution of the CysLT2 agonist in an appropriate solvent and dilute it to the desired concentration (typically EC80) in HBSS with HEPES.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Assay: a. After incubation, wash the cells with HBSS with HEPES to remove excess dye. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. c. Place the plate in the fluorescence reader and begin kinetic reading. d. After establishing a stable baseline, inject the CysLT2 agonist into the wells. e. Continue recording the fluorescence for at least 2 minutes.
-
Data Analysis: The change in fluorescence is calculated as the difference between the peak fluorescence after agonist addition and the baseline fluorescence. Plot the response against the concentration of this compound to determine the IC50 value.
Microglial Activation Assay (Cytokine Release)
This protocol measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
24-well plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding: Plate the microglia in 24-well plates at a suitable density and allow them to adhere and rest overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Microglial Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and an LPS-only control.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.
Mandatory Visualizations
CysLT2 Receptor Signaling Pathway
Caption: CysLT2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Troubleshooting Variability
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
How to improve (Rac)-HAMI 3379 bioavailability
Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a specific focus on addressing potential bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of HAMI 3379. HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT₂) receptor. In a reporter cell line for the CysLT₂ receptor, HAMI 3379 effectively antagonizes the intracellular calcium mobilization induced by leukotriene D₄ (LTD₄) and leukotriene C₄ (LTC₄), with IC₅₀ values of 3.8 nM and 4.4 nM, respectively. It displays very low potency for the CysLT₁ receptor (IC₅₀ > 10,000 nM). The antagonism of the CysLT₂ receptor by HAMI 3379 has shown protective effects in acute and subacute ischemic brain injury and can attenuate microglia-related inflammation.
Q2: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to the bioavailability of this compound?
Lower than expected in vivo efficacy can indeed be linked to suboptimal bioavailability. Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract, degradation in the stomach, or extensive first-pass metabolism in the liver. While specific bioavailability data for this compound is not extensively published, it is a common challenge for many small molecule drugs. We recommend assessing the pharmacokinetic profile of this compound in your experimental model to determine if low exposure is contributing to the observed efficacy.
Q3: What are the general strategies to improve the bioavailability of a small molecule compound like this compound?
Several formulation and chemical modification strategies can be employed to enhance the bioavailability of small molecule drugs. These can be broadly categorized as:
-
Solid Form Strategies: Modifying the physical form of the drug can improve its dissolution rate. Techniques include salt formation, co-crystallization, cryo-milling, and creating amorphous solid dispersions through methods like spray drying or hot-melt extrusion.
-
Formulation Approaches: Incorporating the drug into advanced delivery systems can enhance its solubility and absorption. Examples include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), complexation with cyclodextrins,
Interpreting unexpected results with (Rac)-HAMI 3379
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379. This guide addresses potential unexpected results and provides detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound.
Q1: Why am I not observing the expected antagonist effect of this compound on CysLT₂R signaling?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Integrity and Solubility: this compound can be challenging to dissolve. Ensure you are using the recommended solvents and preparation methods. Precipitation or incomplete dissolution will result in a lower effective concentration. Refer to the detailed Protocol for Solution Preparation below.
-
Cellular Context: The expression levels of CysLT₂R can vary significantly between cell types and even under different culture conditions. Verify the expression of CysLT₂R in your experimental system using techniques like qPCR or western blotting.
-
Agonist Concentration: The concentration of the agonist used to stimulate the CysLT₂R (e.g., LTC₄, LTD₄) might be too high, making it difficult for a competitive antagonist like HAMI 3379 to inhibit the signal effectively. We recommend performing an agonist dose-response curve to determine the EC₅₀ and using a concentration at or near the EC₈₀ for your inhibition studies.
-
Off-Target Effects: this compound is also a known antagonist of the G protein-coupled receptor GPR17.[1] If your experimental system has high endogenous GPR17 expression, the observed effects might be a combination of CysLT₂R and GPR17 antagonism, potentially masking the expected outcome.
Q2: I'm observing unexpected cellular effects that are not consistent with CysLT₂R antagonism. What could be the cause?
A2: This is a critical observation and may be directly related to the off-target activity of this compound.
-
GPR17 Antagonism: The most likely cause of unexpected effects is the compound's antagonism of GPR17.[1] This receptor is involved in processes such as oligodendrocyte differentiation.[1] If you are working with cell types that express GPR17, such as oligodendrocyte precursor cells, the observed phenotype might be dominated by GPR17 inhibition.[1]
-
Racemate Composition: this compound is a racemic mixture.[2][3] It is possible that the two enantiomers have different affinities for CysLT₂R and GPR17, or even other off-target receptors. The differential activity of the enantiomers could contribute to a complex pharmacological profile.
-
Cell Viability: At high concentrations, small molecules can induce cytotoxicity. It is crucial to perform a concentration-response analysis to assess the impact of this compound on cell viability in your specific experimental model.
Q3: In my in vivo model of ischemic stroke, the neuroprotective effect of this compound is less pronounced than reported in the literature. What could be the reason?
A3: In vivo experiments introduce a higher level of complexity. Here are some potential reasons for variability in neuroprotective effects:
-
Dosage and Administration Route: The reported effective doses for HAMI 3379 in rat models of middle cerebral artery occlusion (MCAO) are in the range of 0.1-0.4 mg/kg via intraperitoneal injection.[4] Ensure your dosing is within this range and that the administration protocol is consistent. The timing of administration relative to the ischemic insult is also critical.[4]
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species and even strains. The half-life of the compound might be different in your animal model, requiring adjustments to the dosing regimen.
-
Inflammatory State of the Model: The therapeutic effect of HAMI 3379 is closely linked to its ability to attenuate microglia-related inflammation.[4][5][6] The baseline inflammatory state of your animal model could influence the magnitude of the observed neuroprotection.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of HAMI 3379 on different receptors.
| Target Receptor | Agonist | Assay | IC₅₀ (nM) | Reference |
| CysLT₂R | Leukotriene D₄ (LTD₄) | Intracellular Calcium Mobilization | 3.8 | [2] |
| CysLT₂R | Leukotriene C₄ (LTC₄) | Intracellular Calcium Mobilization | 4.4 | [2] |
| CysLT₁R | - | Recombinant CysLT₁R cell line | >10,000 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure for in vitro Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Procedure for in vivo Formulation (e.g., 2.5 mg/mL): This protocol is adapted from published methods.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution is a suspension and should be prepared fresh on the day of use.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound on CysLT₂R-mediated calcium signaling.
Materials:
-
Cells expressing CysLT₂R (e.g., a reporter cell line)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
This compound
-
CysLT₂R agonist (e.g., LTD₄ or LTC₄)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the CysLT₂R-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for the desired time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject the CysLT₂R agonist (at a concentration around its EC₈₀) and continue to record the fluorescence signal over time.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the agonist response as a function of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Antagonism of the CysLT₂R signaling pathway by this compound.
Caption: Off-target antagonism of the GPR17 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-HAMI 3379 batch to batch consistency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-HAMI 3379, with a special focus on addressing potential issues related to batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2).[1][2][3] CysLT2 receptors are G protein-coupled receptors (GPCRs) that, when activated by cysteinyl leukotrienes (e.g., LTC4 and LTD4), are involved in inflammatory responses.[4][5] this compound exerts its effects by blocking the binding of these inflammatory mediators to the CysLT2 receptor, thereby inhibiting downstream signaling pathways. This compound has been investigated for its potential neuroprotective and anti-inflammatory properties.[2]
Q2: We are observing significant variability in our experimental results between different batches of this compound. What are the potential causes?
Batch-to-batch inconsistency is a common challenge when working with small molecules and can stem from several factors:[6][7]
-
Purity Profile: Minor variations in the synthesis and purification processes can lead to different types and levels of impurities in each batch. These impurities may have off-target effects or interfere with the binding of this compound to its target.[6][8]
-
Compound Integrity: Improper storage or handling, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation of the compound.[9][10]
-
Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration in your experiments.[11][12]
-
Assay Conditions: Variability in experimental parameters such as cell passage number, reagent quality, and incubation times can also contribute to inconsistent results.[13][14]
Q3: How can we ensure the consistency of this compound in our experiments?
To minimize variability, we recommend the following best practices:
-
Request Batch-Specific Certificate of Analysis (CoA): Always request the CoA for each new lot of this compound. This document provides crucial information on the purity and identity of the compound.
-
Perform In-House Quality Control: If possible, perform your own analytical characterization of each new batch using techniques like HPLC/MS to confirm purity and identity.[6][15]
-
Standardize Compound Handling:
-
Prepare stock solutions at a high concentration in an appropriate solvent (e.g., DMSO).[16]
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[16][17]
-
Store aliquots at -20°C or -80°C, protected from light.[1][10]
-
Always prepare fresh working solutions for each experiment.[18]
-
-
Ensure Complete Solubilization: Before use, visually inspect the solution to ensure there is no precipitate. If necessary, gentle warming or sonication may be used to aid dissolution.[1]
-
Maintain Consistent Experimental Protocols: Use standard operating procedures (SOPs) for all your assays, ensuring consistency in cell culture conditions, reagent preparation, and incubation times.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Compound-Related | |
| Impurities in the new batch | Review the Certificate of Analysis for the new lot and compare it with previous lots. If significant differences in purity are observed, consider purchasing a new batch from a reliable supplier. |
| Compound degradation | Prepare fresh stock solutions from a new aliquot. Avoid repeated freeze-thaw cycles. Store the compound as recommended (-20°C or -80°C, protected from light).[10] |
| Inaccurate concentration | Verify the calculations for your stock and working solutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method or by a qualified analytical lab. |
| Poor solubility | Visually inspect your working solutions for any precipitate. Determine the solubility of this compound in your specific assay buffer. Consider using a different solvent or a lower concentration if solubility is an issue. |
| Assay-Related | |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.[14] |
| Inconsistent cell density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Reagent variability | Use fresh, high-quality reagents. Be mindful of lot-to-lot variability in reagents like media, serum, and agonists. |
| Inconsistent incubation times | Standardize all incubation times throughout the experiment. |
Issue 2: Reduced or No Activity of a New Batch
If a new batch of this compound shows significantly reduced or no activity, follow this workflow:
Workflow for Troubleshooting Inactive Compound
Caption: A logical workflow for troubleshooting an inactive batch of this compound.
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Table 2: HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) |
| Gradient | Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and water. |
Protocol 2: CysLT2 Receptor Functional Assay - Calcium Mobilization
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT2 receptor agonist (e.g., Leukotriene C4 or D4).[1][19]
Materials:
-
Cells expressing the human CysLT2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an anion-exchange inhibitor that can reduce dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CysLT2 receptor agonist (e.g., Leukotriene C4)
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the CysLT2 receptor-expressing cells into the 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add the CysLT2 receptor agonist at a predetermined concentration (e.g., EC80) to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
CysLT2 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. captivatebio.com [captivatebio.com]
- 17. gmpplastic.com [gmpplastic.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Avoiding (Rac)-HAMI 3379 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of (Rac)-HAMI 3379 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of HAMI 3379. HAMI 3379 is recognized as a potent and selective antagonist for the Cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2][3][4] It has also been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[5] Its role in attenuating microglia-related inflammation and protecting against ischemic brain injury makes it a compound of interest in neuroscience and inflammation research.[1][6][7]
Q2: Why does this compound precipitate in my cell culture media?
This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[8] Precipitation, often seen as cloudiness, crystals, or film, typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration in the media is higher than its maximum solubility.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution as the solvent disperses.[9][10]
-
Media Composition: Interactions with salts, proteins (especially in serum), or other components in the media can reduce solubility.[9][11]
-
Temperature and pH: The compound's solubility can be affected by the temperature and pH of the media. Adding stock solutions to cold media can decrease solubility.[9]
-
Evaporation: Over time, evaporation from the culture vessel can increase the compound's concentration, leading to precipitation.[9][11]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[8] DMSO and DMF are recommended for preparing high-concentration stock solutions.[8][12]
Q4: What is the maximum recommended concentration of solvent (e.g., DMSO) in the final culture media?
To avoid solvent-induced cytotoxicity and to minimize precipitation, the final concentration of the organic solvent in the cell culture media should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant effects. It is crucial to include a vehicle control (media with the same final concentration of solvent) in your experiments.
Q5: How should I store solutions of this compound?
-
Solid Compound: Store at -20°C for long-term stability (≥2 years).[8]
-
Stock Solutions (in Organic Solvent): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
-
Aqueous Solutions (in Media): It is strongly recommended to prepare fresh dilutions in media for each experiment. Aqueous solutions of HAMI 3379 are not recommended for storage for more than one day.[8]
Troubleshooting Guide for this compound Precipitation
This guide addresses the two most common precipitation scenarios.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Media becomes cloudy or forms visible particles immediately upon adding the compound) | High Final Concentration: The target concentration exceeds the compound's solubility limit in the aqueous media. | • Reduce Concentration: Lower the final working concentration of this compound.• Perform a Solubility Test: Determine the maximum soluble concentration in your specific media (see Protocol 3). |
| Solvent Shock: The rapid change in solvent environment causes the hydrophobic compound to aggregate.[10] | • Use Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.[9][10]• Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling.[9]• Lower Stock Concentration: Use a less concentrated stock solution to reduce the dilution factor required. | |
| Low Media Temperature: Cold media reduces the solubility of many compounds.[9] | • Pre-warm Media: Always use media pre-warmed to 37°C for preparing your working solution.[9] | |
| Delayed Precipitation (Media is initially clear but becomes cloudy or forms crystals after hours/days in the incubator) | Compound Instability: The compound may degrade or aggregate over time in the aqueous, buffered environment. | • Prepare Freshly: Make new dilutions immediately before each experiment. Do not store the compound in media.[8]• Replenish Media: For long-term experiments, change the media with freshly prepared compound every 24-48 hours. |
| Interaction with Media Components: The compound may slowly bind to serum proteins or react with other media components, forming insoluble complexes.[9] | • Test Different Media: If possible, try a different basal media formulation.• Consider Serum-Free Media: Temporarily using serum-free media during treatment may help, but be aware this can also sometimes worsen precipitation for certain compounds.[9] | |
| Evaporation & Concentration: Water evaporation from the culture vessel increases the compound's effective concentration above its solubility limit.[11] | • Ensure Humidification: Check that the incubator has adequate humidity.• Seal Plates: Use low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[9] | |
| pH Shift: Cellular metabolism can alter the pH of the media, which may affect the solubility of a pH-sensitive compound.[10] | • Monitor Media pH: Check the color of the phenol (B47542) red indicator or measure the pH directly. Change the media more frequently if it becomes acidic (yellow). |
Data Presentation
Table 1: Solubility of HAMI 3379 in Various Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~20 mg/mL | [8][12] |
| DMF | ~20 mg/mL | [8][12] |
| Ethanol | ~5 mg/mL | [8][12] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [8][12] |
Note: this compound has a formula weight of 595.7 g/mol .[1][8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)
-
Calculate Required Mass: For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 595.7 mg/mmol = 11.91 mg
-
-
Weigh Compound: Carefully weigh approximately 12 mg of solid this compound powder.
-
Dissolve in Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 20 mM.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure the compound is fully dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
This protocol uses a two-step dilution to minimize solvent shock.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare Intermediate Dilution:
-
Thaw an aliquot of your high-concentration stock solution (e.g., 20 mM in DMSO).
-
In a sterile tube, perform an intermediate dilution (e.g., 1:100) by adding 5 µL of the 20 mM stock to 495 µL of the pre-warmed media. This creates a 200 µM solution.
-
Mix immediately but gently by flicking the tube or pipetting up and down. Visually confirm that no precipitate has formed.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution to your main volume of pre-warmed culture media to achieve your final desired concentration.
-
Example: To make 10 mL of a 1 µM final solution, add 50 µL of the 200 µM intermediate solution to 9.95 mL of pre-warmed media.
-
-
Mix and Apply: Gently swirl the final media to mix and apply to your cells immediately.
Protocol 3: Determining Maximum Solubility in Your Media
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your specific cell culture medium, pre-warmed to 37°C.
-
Create a range of final concentrations by adding increasing volumes of the stock solution (e.g., 0.5 µL, 1 µL, 2 µL, 5 µL, 10 µL, etc.). Ensure the final DMSO concentration remains below 0.5% if possible.
-
Mix each tube gently and incubate at 37°C for 15-30 minutes.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitation. The highest concentration that remains completely clear is the approximate maximum solubility for your experimental conditions.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. amsbio.com [amsbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: (Rac)-HAMI 3379
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture?
Currently, there is no publicly available data specifying the exact half-life of this compound in a cell culture environment. The stability of a small molecule in vitro can be influenced by various factors, including the cell type, media composition (especially serum content), temperature, and pH.
For critical experiments requiring precise knowledge of the compound's stability and activity over time, it is highly recommended to determine the half-life empirically under your specific experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.
Q2: What are the known molecular targets of this compound?
This compound is recognized as a potent and selective antagonist of the Cysteinyl leukotriene 2 receptor (CysLT2R).[1] Additionally, recent studies have identified it as an antagonist of the orphan G protein-coupled receptor 17 (GPR17).[2][3][4] This dual antagonism is a critical consideration in experimental design and data interpretation.
Q3: What is the primary mechanism of action for this compound?
As an antagonist, this compound blocks the binding of endogenous ligands to the CysLT2 and GPR17 receptors. By doing so, it inhibits the initiation of their downstream signaling cascades. For instance, it has been shown to antagonize leukotriene D4 (LTD4) and leukotriene C4 (LTC4) induced intracellular calcium mobilization via the CysLT2 receptor.[1] Through its action on GPR17, it can promote the differentiation of oligodendrocytes.[2][3]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in a high-purity, sterile solvent such as Dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture medium, which should ideally be less than 0.1% to avoid solvent-induced cytotoxicity.
For long-term storage, the solid compound should be kept at -20°C, desiccated. Stock solutions in DMSO can be stored at -80°C for up to one year.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. Edge effects in multi-well plates.4. Compound precipitation in media. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Avoid using the outer wells of the plate for critical experiments.4. Visually inspect for precipitation after dilution in media. If observed, consider using a different solvent or a lower concentration. |
| No observable effect of the compound. | 1. Incorrect concentration range.2. Short incubation time.3. Compound degradation.4. Low or absent target receptor expression in the cell line. | 1. Perform a dose-response experiment over a wider concentration range (e.g., logarithmic scale from nM to µM).2. Optimize the incubation time based on the biological process being studied.3. Prepare fresh working solutions for each experiment. Consider determining the compound's half-life in your specific media (see protocol below).4. Verify the expression of CysLT2R and GPR17 in your cell line using techniques like qPCR or Western blotting. |
| High cell death, even at low concentrations. | 1. Solvent toxicity.2. On-target cytotoxicity.3. Off-target effects. | 1. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control.2. The target receptor's signaling may be crucial for cell survival in your specific cell line.3. Consider using a structurally different antagonist for the same target to see if the effect is reproducible. |
| Unexpected or contradictory results. | 1. Dual antagonism of CysLT2R and GPR17.2. Cell passage number. | 1. Be aware that the observed phenotype could be a result of inhibiting one or both receptors. Consider using cell lines with known expression levels of each receptor or using siRNA to knockdown one of the targets to dissect the individual contributions.2. Use cells within a consistent and low passage number range to avoid phenotypic drift. |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture
Objective: To determine the stability and functional half-life of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Multi-well plates (format depends on the analytical method)
-
Analytical instrument for quantification (e.g., LC-MS/MS, HPLC)
-
Reagents for a functional readout assay (e.g., calcium mobilization assay)
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Incubation:
-
Add complete cell culture medium to several wells of a plate.
-
Spike the medium with this compound to a final concentration relevant to your experiments.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium from a designated well for each time point.
-
Store the collected samples at -80°C until analysis.
-
-
Quantification (Chemical Stability):
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Plot the concentration of the compound against time.
-
-
Functional Activity (Functional Half-life):
-
In parallel, use the medium collected at each time point to treat cells and measure a functional response known to be modulated by this compound (e.g., inhibition of LTD4-induced calcium influx).
-
Plot the functional response (e.g., % inhibition) against the incubation time of the compound in the medium.
-
-
Data Analysis:
-
Calculate the half-life (t½) from the concentration vs. time plot using a first-order decay model.
-
Below is a workflow diagram for this protocol.
Signaling Pathways
This compound acts as an antagonist at two distinct G protein-coupled receptors: CysLT2R and GPR17. The diagrams below illustrate the canonical signaling pathways initiated by these receptors, which are inhibited by the compound.
CysLT2 Receptor Signaling Pathway
The Cysteinyl leukotriene 2 receptor (CysLT2R) is a G protein-coupled receptor that, upon activation by ligands like LTC4 and LTD4, primarily couples to Gq alpha subunits.[5] This initiates a signaling cascade leading to the activation of transcription factors involved in inflammatory responses.[6]
GPR17 Signaling Pathway
GPR17 is a dual-ligand receptor that can be activated by both purinergic ligands and cysteinyl leukotrienes. It primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][7] This pathway is implicated in the negative regulation of oligodendrocyte maturation.[7][8]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with (Rac)-HAMI 3379
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for working with (Rac)-HAMI 3379. It includes troubleshooting advice and frequently asked questions to facilitate smooth and successful experimentation.
I. Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffers | This compound is sparingly soluble in aqueous solutions.[1] | Prepare a stock solution in an organic solvent such as DMSO, ethanol (B145695), or dimethylformamide (DMF).[1] For aqueous working solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1] For in vivo studies, a common formulation involves dissolving the compound in DMSO, then mixing with PEG300 and Tween-80 before adding saline or PBS.[2][3] |
| Inconsistent Experimental Results | 1. Compound Instability: Aqueous solutions are not stable for long periods.[1] Stock solutions in organic solvents may degrade if not stored properly. 2. Cellular Health: Poor cell health can lead to variable responses. 3. Inaccurate Pipetting: Inconsistent volumes of the compound can lead to variability. | 1. Compound Handling: Prepare fresh aqueous working solutions daily.[1] Store stock solutions at -20°C for up to two years (as a solid) or at -80°C for up to one year in a solvent.[2] 2. Cell Culture: Ensure cells are healthy and in the logarithmic growth phase before treatment. Regularly test for mycoplasma contamination. 3. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
| Unexpected or Off-Target Effects | 1. Dual Antagonism: this compound is a potent antagonist of the CysLT2 receptor but also acts as an antagonist of the orphan G protein-coupled receptor GPR17.[4][5][6] 2. Non-Specific Binding: At high concentrations, the compound may exhibit non-specific binding to other proteins. | 1. Target Validation: In experiments focused on the CysLT2 receptor, consider using a CysLT1 receptor antagonist (e.g., pranlukast) as a negative control to demonstrate specificity.[6] To confirm the involvement of GPR17, experiments in GPR17 knockout models or cells can be performed.[4] 2. Dose-Response: Perform dose-response experiments to determine the optimal concentration range that elicits the desired effect without causing off-target toxicity. |
| Low Potency in Cellular Assays | 1. Incorrect Assay Conditions: The experimental conditions (e.g., cell type, agonist concentration, incubation time) may not be optimal. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Assay Optimization: Optimize assay parameters such as cell density, agonist concentration (if applicable), and treatment duration. Refer to published studies for typical experimental conditions. 2. Fresh Compound: Use a fresh aliquot of the compound from a properly stored stock solution. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[2] It functions by blocking the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways that mediate inflammatory and other cellular responses.[2][7] Additionally, it has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[4][5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like DMSO (up to 100 mg/mL with sonication), ethanol (approx. 5 mg/mL), and DMF (approx. 20 mg/mL).[1][3][7][8] For long-term storage, the solid compound should be stored at -20°C for up to two years.[1] Stock solutions in organic solvents can be stored at -80°C for up to one year.[2]
Q3: What are the primary research applications of this compound?
A3: Due to its anti-inflammatory and neuroprotective properties, this compound is primarily used in research related to:
-
Ischemic Brain Injury: It has been shown to reduce neurological deficits, infarct volume, and brain edema in animal models of stroke.[2][6]
-
Neuroinflammation: It can attenuate microglia-related inflammation.[2][5]
-
Demyelinating Diseases: Its antagonism of GPR17 suggests potential for promoting oligodendrocyte differentiation and remyelination.[4][5]
-
Cardiovascular Disorders: It was initially investigated for its potential in treating cardiovascular diseases.[4][5]
Q4: Is this compound selective for the CysLT2 receptor?
A4: Yes, this compound is highly selective for the CysLT2 receptor over the CysLT1 receptor. It exhibits very low potency for the CysLT1 receptor, with an IC50 greater than 10,000 nM.[2][7] However, its activity as a GPR17 antagonist should be considered in experimental design and data interpretation.[4][5][6]
Q5: What are typical effective concentrations or doses for this compound?
A5: The effective concentration or dose can vary depending on the experimental system:
-
In vitro: IC50 values for antagonizing LTD4- and LTC4-induced intracellular calcium mobilization in a CysLT2 receptor reporter cell line are 3.8 nM and 4.4 nM, respectively.[2][3][7]
-
In vivo: In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal (i.p.) injection of 0.1-0.4 mg/kg was shown to be effective in reducing acute brain injury.[2][6][7]
III. Quantitative Data
| Parameter | Value | Assay/Model | Reference |
| Molecular Weight | 595.72 g/mol | - | N/A |
| IC50 (vs. LTD4) | 3.8 nM | Intracellular calcium mobilization in a CysLT2 receptor reporter cell line | [2][3][7] |
| IC50 (vs. LTC4) | 4.4 nM | Intracellular calcium mobilization in a CysLT2 receptor reporter cell line | [2][3][7] |
| IC50 (CysLT1 receptor) | >10,000 nM | Recombinant CysLT1 receptor cell line | [2][7] |
| Effective In Vivo Dose | 0.1 - 0.4 mg/kg (i.p.) | Rat model of middle cerebral artery occlusion (MCAO) | [2][6][7] |
| Solubility in DMSO | ~100 mg/mL (with sonication) | - | [3][7] |
| Solubility in Ethanol | ~5 mg/mL | - | [1][8] |
| Solubility in DMF | ~20 mg/mL | - | [1][8] |
| Solubility in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | - | [1][8] |
IV. Experimental Protocols
Preparation of Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro Calcium Mobilization Assay
This protocol provides a general framework. Specific cell lines and conditions may require optimization.
-
Cell Plating: Plate cells expressing the CysLT2 receptor in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare the CysLT2 receptor agonist (e.g., LTD4 or LTC4) at the desired concentration.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the level of intracellular calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.
In Vivo Administration Protocol (Rodent Model)
This is a general guideline for intraperitoneal (i.p.) injection. The formulation and dosage may need to be adjusted based on the specific animal model and experimental design.
-
Formulation Preparation (for a 2 mg/mL solution):
-
Dissolve 2 mg of this compound in 50 µL of DMSO.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of sterile saline or PBS and mix thoroughly.[2]
-
-
Animal Dosing:
-
Weigh the animal to determine the correct injection volume based on the desired dosage (e.g., 0.1-0.4 mg/kg).
-
Administer the formulation via intraperitoneal injection using an appropriate gauge needle.
-
Always prepare the formulation fresh on the day of use.[3]
-
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound blocks the CysLT2 receptor signaling pathway.
Caption: this compound antagonism of the GPR17 signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
(Rac)-HAMI 3379 Cytotoxicity Assessment: A Technical Support Resource
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of (Rac)-HAMI 3379. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available data.
Introduction to this compound
This compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1] It is primarily utilized in research to investigate the roles of the CysLT2 receptor in various physiological and pathological processes, including neuroinflammation and ischemic brain injury.[2][3] Notably, HAMI 3379 has also been identified as an antagonist of the G protein-coupled receptor 17 (GPR17), suggesting potential off-target effects that should be considered in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the racemate of HAMI 3379, which acts as a potent and selective antagonist for the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1] It competitively blocks the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[1][4]
Q2: Has the cytotoxicity of this compound been evaluated?
A2: Based on available research, HAMI 3379, the active component of this compound, did not exhibit any cytotoxic effects on rat oligodendrocytes in one study. However, comprehensive cytotoxicity data across a wide range of cell lines is limited in publicly available literature. Researchers should perform their own cytotoxicity assessments for their specific cell model.
Q3: What are the known off-target effects of this compound?
A3: HAMI 3379 has been identified as an antagonist of the G protein-coupled receptor 17 (GPR17).[2] This off-target activity should be considered when interpreting experimental results, as GPR17 is involved in processes such as oligodendrocyte differentiation.[2]
Q4: What is the recommended solvent for dissolving this compound for in vitro experiments?
A4: Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) on the cytotoxicity of this compound across a variety of cell lines. The primary available information is qualitative, indicating a lack of cytotoxicity in rat oligodendrocytes. Researchers are encouraged to generate their own dose-response curves to determine the cytotoxic potential in their experimental system.
Table 1: this compound Receptor Antagonist Activity
| Receptor | Ligand | Assay | IC50 (nM) | Reference |
| CysLT2 | Leukotriene D4 (LTD4) | Intracellular Calcium Mobilization | 3.8 | [1] |
| CysLT2 | Leukotriene C4 (LTC4) | Intracellular Calcium Mobilization | 4.4 | [1] |
| CysLT1 | - | Recombinant Cell Line | >10000 | [5] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for evaluating the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. | - Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in pre-warmed culture medium with vigorous mixing. - Consider using a vehicle containing a mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400 at a final concentration of 0.1% in the growth medium. - Visually inspect the medium for any precipitate before adding it to the cells. |
| High Background in MTT Assay | The compound may react with the MTT reagent. | - Include a "compound-only" control (compound in cell-free media) to measure its intrinsic absorbance and subtract this value from the experimental wells. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density. - Degradation of the compound in solution. - Inconsistent incubation times. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Standardize all incubation times precisely. |
| Unexpected Cytotoxicity at Low Concentrations | - Off-target effects. - Contamination of cell culture. | - Consider the known off-target effect on GPR17. Use a different CysLT2 receptor antagonist with a different chemical structure to confirm if the effect is on-target. - Regularly test cell cultures for mycoplasma and other contaminants. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily acts by blocking the CysLT2 receptor. Cysteinyl leukotrienes (LTC4 and LTD4), when bound to CysLT2, activate Gq-type G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. By antagonizing this receptor, this compound inhibits these downstream signaling events.
Caption: this compound blocks the CysLT2 receptor signaling pathway.
Off-Target Effect on GPR17
HAMI 3379 also antagonizes the GPR17 receptor. Activation of GPR17 can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. By blocking GPR17, HAMI 3379 can prevent these effects.
References
Negative controls for (Rac)-HAMI 3379 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-HAMI 3379. Proper negative controls are critical for interpreting data generated with this compound, and this resource will help you design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of HAMI 3379.[1][2] HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[3][4][5][6] It functions by blocking the binding of cysteinyl leukotrienes, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), to the CysLT2 receptor. This inhibition prevents downstream signaling cascades, including intracellular calcium mobilization.[3][5][6]
Q2: Are there any known off-target effects of HAMI 3379 that I should be aware of?
Yes, in addition to its activity at the CysLT2 receptor, HAMI 3379 has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[7] This is a critical consideration when designing your experiments, as the observed effects of this compound could be mediated by the blockade of CysLT2, GPR17, or both.
Q3: What is the significance of using a racemic mixture, this compound?
This compound contains both stereoisomers of the HAMI 3379 molecule.[1][2] It is possible that the different isomers have varying affinities for the CysLT2 and GPR17 receptors. If your research requires high specificity, it may be beneficial to investigate the individual enantiomers of HAMI 3379 if they are commercially available. For most applications, being aware of the racemic nature and the dual antagonism is key to interpreting your results.
Q4: What are the essential negative controls for an experiment using this compound?
To ensure the validity of your results, the following negative controls are recommended:
-
Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve the this compound (e.g., DMSO, saline) administered at the same final concentration as in the experimental group.[8] This control accounts for any effects of the vehicle itself.
-
Pharmacological Negative Control: Use a structurally unrelated CysLT2 receptor antagonist. If this compound produces a similar effect to this compound, it strengthens the evidence for CysLT2 receptor involvement.
-
Rescue Experiment: After treatment with this compound, attempt to "rescue" the phenotype by adding an excess of a CysLT2 receptor agonist. If the effect of this compound is reversed, it indicates a competitive antagonism at the CysLT2 receptor.
-
Gene Knockdown/Knockout Control: The gold standard for demonstrating target specificity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the CysLT2 receptor and/or GPR17. If this compound has no effect in the knockdown/knockout cells, this provides strong evidence that its mechanism of action is dependent on these receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed. | 1. Compound degradation. 2. Low receptor expression in the experimental system. 3. Incorrect dosage. | 1. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 2. Verify the expression of CysLT2 and GPR17 in your cells or tissue using techniques like qPCR or Western blotting. 3. Perform a dose-response curve to determine the optimal concentration. |
| High background signal or non-specific effects. | 1. Vehicle (e.g., DMSO) toxicity. 2. Off-target effects of this compound. | 1. Lower the final concentration of the vehicle. Ensure the vehicle control group shows no adverse effects. 2. Implement the recommended negative controls, especially the use of receptor-negative cell lines or gene knockdown approaches, to distinguish between on-target and off-target effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Passage number of cells. | 1. Standardize all experimental parameters, including cell density, media, and incubation times. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range, as receptor expression can change over time in culture. |
Data Presentation
Table 1: In Vitro Potency of HAMI 3379
| Assay | Receptor | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | CysLT2 | Leukotriene D4 (LTD4) | 3.8 | [1][3] |
| Calcium Mobilization | CysLT2 | Leukotriene C4 (LTC4) | 4.4 | [1][3] |
| Radioligand Binding | CysLT2 | - | 37.9 | [5] |
| Calcium Mobilization | CysLT1 | - | >10,000 | [3][4] |
Table 2: In Vivo Efficacy of HAMI 3379
| Animal Model | Dose | Route | Effect | Reference |
| Rat (Focal Cerebral Ischemia) | 0.1 - 0.4 mg/kg | i.p. | Reduced infarct volume and brain edema | [3][9] |
| Rat (S. pneumoniae Meningitis) | 0.1 mg/kg | - | Prevented decreases in body weight and neurological deficit scores | [5] |
| Mouse (Ovalbumin-induced Asthma) | 10 mg/kg | - | Prevented increases in airway hyperresponsiveness | [5] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing the CysLT2 receptor.
-
Cell Preparation:
-
Seed cells (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor) in a 96-well black-walled, clear-bottom plate.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and your chosen negative controls (e.g., vehicle, structurally unrelated antagonist) in the assay buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a CysLT2 receptor agonist (e.g., LTD4 or LTC4) at a concentration that elicits a submaximal response (EC80).
-
Place the 96-well plate in a fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity over time (kinetic read).
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence signal.
-
Continue recording for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of the CysLT2 receptor and points of inhibition by HAMI 3379.
Caption: Logical workflow for using negative controls in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-HAMI 3379 and Other CysLT2R Antagonists for Researchers
This guide provides a detailed comparison of (Rac)-HAMI 3379 with other notable cysteinyl leukotriene receptor 2 (CysLT2R) antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for their experimental needs. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant signaling pathway.
Performance Comparison of CysLT2R Antagonists
This compound has emerged as a potent and highly selective antagonist for the CysLT2 receptor.[1][2] Its performance in comparison to other known CysLT receptor antagonists, such as BAY u9773, zafirlukast, and montelukast, is summarized below. The data highlights the superior selectivity of HAMI 3379 for CysLT2R over CysLT1R.
Quantitative Data Summary
The following tables present the binding affinities and functional potencies of various CysLT receptor antagonists. The data is compiled from radioligand binding assays and calcium mobilization assays.
Table 1: Radioligand Binding Affinity (IC50, nM)
| Compound | CysLT2R | CysLT1R | Selectivity (CysLT1/CysLT2) |
| This compound | 37.9 ± 14.7 [1] | >30,000 [1] | >791 |
| BAY u9773 | 496 ± 173[1] | ~5000 | ~10 |
| Zafirlukast | >10,000[1] | 45.4 ± 14.8[1] | <0.005 |
| Montelukast | Low Potency | High Potency | - |
Table 2: Functional Potency in Calcium Mobilization Assay (IC50, nM)
| Compound | CysLT2R (LTD4-induced) | CysLT2R (LTC4-induced) | CysLT1R (LTD4-induced) |
| This compound | 3.8 ± 0.6 [1][3] | 4.4 ± 0.7 [1][3] | >10,000 [1][3] |
| BAY u9773 | 18.3 ± 1.1[3] | 19.5 ± 3.8[3] | ~5000[3] |
| Zafirlukast | ~7000[1] | - | 20.6 ± 4.1[1] |
| Montelukast | - | - | High Potency |
Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in inflammatory responses.[1] They exert their effects by binding to CysLT receptors, which are G protein-coupled receptors (GPCRs). The CysLT2 receptor preferentially couples to Gq proteins, which in turn activate Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium concentration triggers various downstream cellular responses.
Caption: CysLT2R signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT2 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human CysLT2R.
-
[3H]-LTD4 (Radioligand).
-
Test compounds (e.g., this compound, BAY u9773).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a specific amount of protein, e.g., 20-40 µg).
-
50 µL of [3H]-LTD4 at a final concentration near its Kd (e.g., 1-2 nM).
-
50 µL of either assay buffer (for total binding), a high concentration of unlabeled LTD4 (e.g., 1 µM, for non-specific binding), or the test compound at various concentrations.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane fragments with the bound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CysLT2R agonist.
Materials:
-
Cells stably expressing human CysLT2R (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
CysLT2R agonist (e.g., LTD4, LTC4).
-
Test compounds (e.g., this compound).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CysLT2R-expressing cells into the microplates and grow them to near confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and Pluronic F-127 in assay buffer) to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence.
-
Agonist Injection: Inject the CysLT2R agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to monitor the fluorescence intensity over time to measure the calcium influx.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
References
- 1. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
(Rac)-HAMI 3379: A Comparative Guide for CysLT2R Antagonism in Cellular Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), with other alternatives. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support informed decisions in research applications.
This compound is the racemic form of HAMI 3379, a well-characterized antagonist for the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory and cardiovascular processes.[1][2] Its utility in studying CysLT2R signaling has been demonstrated in various cellular models, where it effectively blocks ligand-induced downstream effects.[1][2][3] This guide offers a comparative analysis of its validation in different cell lines.
Performance Comparison of CysLT2R Antagonists
The following table summarizes the inhibitory potency of this compound and alternative CysLT2R antagonists across different cell lines and assays. This compound demonstrates high potency and selectivity for the CysLT2R.
| Compound | Target(s) | Cell Line/Assay System | Assay Type | IC50 | Reference |
| This compound | CysLT2R | Recombinant CysLT2R reporter cell line | LTD4-induced Ca2+ mobilization | 3.8 nM | [2][4] |
| Recombinant CysLT2R reporter cell line | LTC4-induced Ca2+ mobilization | 4.4 nM | [4] | ||
| Membranes from CysLT2R reporter cell line | [3H]-LTD4 binding | 38 nM | |||
| CysLT1R | Recombinant CysLT1R reporter cell line | [3H]-LTD4 binding | >10,000 nM | [2] | |
| CysLT2R | Primary microglia | Phagocytosis & Cytokine Release | Inhibition observed | [3] | |
| CysLT2R | BV-2 microglial cells | OGD/R-induced effects | 0.1 µM (concentration used) | [5] | |
| BayCysLT2 | CysLT2R | CHO-K1 cells expressing human CysLT2R | β-arrestin complementation | 274 nM | [6] |
| CysLT1R/CysLT2R | CHO-K1 cells | β-arrestin complementation | >500-fold selective for CysLT2R | [6] | |
| Bay-u9773 | CysLT1R/CysLT2R | CHO-K1 cells expressing human CysLT2R | β-arrestin complementation | 4.6 µM | [6] |
| ONO-2050297 | CysLT1R/CysLT2R | Not specified | Not specified | 17 nM (CysLT1R), 0.87 nM (CysLT2R) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CysLT2R Signaling Pathway.
References
- 1. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (Rac)-HAMI 3379 vs. Other GPR17 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-HAMI 3379 and other inhibitors of the G protein-coupled receptor 17 (GPR17), a key regulator of oligodendrocyte differentiation and a promising target for demyelinating diseases. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to GPR17 and its Inhibition
G protein-coupled receptor 17 (GPR17) is a receptor that plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[1] GPR17 is considered an "orphan receptor" as its endogenous ligands are still a subject of debate. However, its activation is known to inhibit oligodendrocyte differentiation.[1][2] Therefore, antagonists of GPR17 are being actively investigated as potential therapeutic agents to promote remyelination in diseases like multiple sclerosis.
This compound is the racemic form of HAMI 3379, a compound initially developed as a selective antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor.[3] Subsequent research identified HAMI 3379 as a potent antagonist of GPR17, capable of promoting the differentiation of both rodent and human oligodendrocytes.[4] This guide compares the efficacy of this compound with other known GPR17 inhibitors, including pranlukast, montelukast, and newly identified small molecules.
Comparative Efficacy of GPR17 Inhibitors
The inhibitory potency of various compounds against GPR17 has been evaluated using several key functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Cell Line | GPR17 Species | IC50 | Reference |
| This compound | β-Arrestin Recruitment | U2OS | Human | 14.6 µM | [5] |
| β-Arrestin Recruitment | HEK293 | Human | 8.2 µM | [5] | |
| Calcium Mobilization | 1321N1 | Human | 21 µM | [5] | |
| Calcium Mobilization | 1321N1 | Human | 8.1 µM | ||
| cAMP Accumulation | 1321N1 | Human | 10 µM | [5] | |
| cAMP Accumulation | 1321N1 | Human | 1.5 µM | ||
| Pranlukast | GPR17 Inhibition | - | Human | 10.5 nM | |
| GPR17 Inhibition | - | Rat | 31 nM | ||
| Montelukast | GPR17 Inhibition | - | - | Weak antagonist | [5] |
| Compound 978 | β-Arrestin Recruitment | U2OS | Human | 6.6 µM | [5] |
| Calcium Mobilization | 1321N1 | Human | 2.3 µM | [5] | |
| cAMP Accumulation | 1321N1 | Human | 6.1 µM | [5] | |
| Compound 527 | β-Arrestin Recruitment | U2OS | Human | 33.3 µM | [5] |
| Calcium Mobilization | 1321N1 | Human | 13 µM | [5] | |
| cAMP Accumulation | 1321N1 | Human | 13.2 µM | [5] |
GPR17 Signaling Pathway
GPR17 activation primarily couples to Gαi/o and Gαq proteins. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration. Both pathways ultimately contribute to the inhibition of oligodendrocyte differentiation. GPR17 antagonists block these signaling cascades, thereby promoting oligodendrocyte maturation.
Caption: GPR17 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate GPR17 inhibitor efficacy are provided below.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR17, a key step in receptor desensitization and signaling.
Principle: The assay is based on enzyme fragment complementation. The GPR17 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists are identified by their ability to inhibit the agonist-induced signal.
Protocol Outline:
-
Cell Plating: CHO-K1 or U2OS cells stably co-expressing the ProLink-tagged GPR17 and the Enzyme Acceptor-tagged β-arrestin are seeded into 384-well white, clear-bottom microplates and incubated overnight.
-
Compound Preparation: Test compounds (this compound, other inhibitors) and a known GPR17 agonist (e.g., MDL29951) are prepared in an appropriate assay buffer.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: The GPR17 agonist is added to the wells to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: The plate is incubated for 90 minutes at 37°C.
-
Detection: A detection reagent containing the enzyme substrate is added to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate luminometer.
-
Data Analysis: The inhibitory effect of the compounds is calculated relative to the agonist-only control, and IC50 values are determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay (e.g., FLIPR® Assay)
This assay measures the increase in intracellular calcium concentration following GPR17 activation of the Gαq pathway.
Principle: Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the Gαq pathway is initiated, leading to the release of calcium from intracellular stores. The binding of calcium to the dye results in a significant increase in fluorescence intensity, which is monitored in real-time. Antagonists are assessed by their ability to block the agonist-induced fluorescence increase.
Protocol Outline:
-
Cell Plating: HEK293 or 1321N1 cells stably expressing GPR17 are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of antagonists and a fixed concentration of a GPR17 agonist are prepared in an assay buffer.
-
Assay Execution: The cell plate and compound plate are placed into a fluorescence imaging plate reader (FLIPR®) or a similar instrument.
-
Baseline Reading: A baseline fluorescence reading is taken before the addition of compounds.
-
Compound Addition and Signal Reading: The instrument automatically adds the antagonist followed by the agonist at pre-defined time points. The fluorescence intensity is continuously monitored.
-
Data Analysis: The increase in fluorescence (peak response) is calculated for each well. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the agonist-only control, and IC50 values are calculated.
cAMP Accumulation Assay (e.g., GloSensor™ Assay)
This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon GPR17 activation of the Gαi/o pathway.
Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to the biosensor, a conformational change occurs, leading to an increase in light output. To measure the inhibitory effect of GPR17 activation, cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. The subsequent addition of a GPR17 agonist will lead to a decrease in the luminescent signal. Antagonists are evaluated for their ability to prevent this agonist-induced decrease in luminescence.
Protocol Outline:
-
Cell Transfection/Plating: HEK293 or 1321N1 cells are transiently or stably transfected with a GPR17 expression vector and the GloSensor™ cAMP plasmid. Cells are then plated in 384-well white microplates.
-
Equilibration: The cells are equilibrated with the GloSensor™ cAMP Reagent for 2 hours at room temperature.
-
Compound Addition: Antagonists are added to the wells and incubated for 10-20 minutes.
-
Agonist and Forskolin Addition: A GPR17 agonist is added, followed by forskolin (to stimulate adenylyl cyclase).
-
Signal Measurement: Luminescence is measured immediately and kinetically over a period of 15-30 minutes using a luminometer.
-
Data Analysis: The inhibition of the forskolin-stimulated cAMP production by the agonist in the presence and absence of the antagonist is calculated. IC50 values for the antagonists are determined from the dose-response curves.
Experimental Workflow for GPR17 Inhibitor Screening
The general workflow for identifying and characterizing GPR17 inhibitors involves a series of in vitro assays, progressing from high-throughput screening to more detailed functional characterization.
Caption: A typical workflow for GPR17 inhibitor screening.
Conclusion
The available data indicates that this compound is a mid-micromolar antagonist of GPR17 across various functional assays. While it was repurposed from its original target, it serves as a valuable tool for studying GPR17 function. Other compounds, such as pranlukast, exhibit significantly higher potency in the nanomolar range. Newly identified antagonists, like Compound 978, also show promising potency in the low micromolar range and represent novel chemical scaffolds for further development. The choice of inhibitor for a particular research application will depend on the required potency, selectivity, and the specific cellular context being investigated. The detailed protocols and workflow provided in this guide offer a framework for the continued exploration and development of potent and selective GPR17 inhibitors for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Navigating the Maze of Remyelination: A Comparative Guide to (Rac)-HAMI 3379 and its Alternatives
For researchers, scientists, and drug development professionals, the quest for effective remyelination therapies is a critical frontier in neuroscience. This guide provides an objective comparison of the experimental compound (Rac)-HAMI 3379 with other emerging alternatives, supported by available experimental data. We delve into the mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to aid in the replication and advancement of this vital research.
At a Glance: Comparative Efficacy of Remyelinating Agents
The following table summarizes the quantitative data available for this compound and its alternatives. It is important to note that the available data for this compound is currently limited to in vitro studies on oligodendrocyte differentiation, a key process in remyelination. In contrast, data for some alternative compounds are derived from in vivo studies, including animal models and human clinical trials. This distinction is crucial for interpreting the comparative efficacy.
| Compound | Target | Model System | Key Quantitative Metric | Result | Reference |
| This compound | GPR17 Antagonist | In vitro (Rat Oligodendrocyte Precursor Cells) | Percentage of MBP-positive cells | Increased oligodendrocyte maturation | [1] |
| Clemastine (B1669165) | Antihistamine (Muscarinic M1 Receptor Antagonist) | In vivo (Cuprizone mouse model) | Myelin Basic Protein (MBP) expression | Enhanced remyelination in demyelinated regions | [2][3][4][5] |
| Clemastine | Antihistamine (Muscarinic M1 Receptor Antagonist) | Phase II Clinical Trial (ReBUILD) | Reduction in Visual Evoked Potential (VEP) latency | 1.7 ms/eye reduction in latency delay (p=0.0048) | [6][7] |
| Metformin | AMPK Activator | In vivo (Cuprizone mouse model) | Myelin content (Luxol Fast Blue staining) | Significantly increased myelin content at 5 weeks | [8][9] |
| Metformin | AMPK Activator | In vivo (Cuprizone mouse model) | mRNA expression of MBP and MOG | Significantly increased expression levels | [10] |
| Anti-LINGO-1 Antibody | LINGO-1 Inhibitor | In vivo (Cuprizone mouse model) | Myelin Basic Protein (MBP) levels | Improved demyelinated structures | [11][12][13] |
Delving into the Mechanisms: Signaling Pathways in Remyelination
The promotion of remyelination involves complex signaling pathways that govern the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. This compound has been identified as an antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of this process.
GPR17 signaling pathway and the antagonistic action of this compound.
Experimental Corner: Protocols for Assessing Remyelination
Reproducibility in remyelination research hinges on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a widely used toxicant-induced model to study demyelination and remyelination in the central nervous system.
Objective: To induce demyelination in the corpus callosum of mice to test the efficacy of pro-remyelinating compounds.
Procedure:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for 5-6 weeks to induce acute demyelination. For chronic demyelination models, this period can be extended to 12 weeks or longer.
-
Treatment Administration: The test compound (e.g., this compound, Clemastine, Metformin) is typically administered during the remyelination phase, which begins after the withdrawal of the cuprizone diet. Administration can be via oral gavage, intraperitoneal injection, or mixed in the diet, depending on the compound's properties.
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and brains are collected. The brains are then fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned for histological analysis.
Histological Assessment of Myelination
a) Luxol Fast Blue (LFB) Staining for Myelin
LFB staining is a common method to visualize myelin in tissue sections.
Procedure:
-
Deparaffinization and Hydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
Staining: Slides are incubated in Luxol Fast Blue solution at 56-60°C overnight.[8]
-
Differentiation: Excess stain is removed by briefly rinsing in 95% ethanol and then differentiated in a lithium carbonate solution followed by 70% ethanol until the gray matter is colorless and the white matter is sharply defined.[8]
-
Counterstaining (Optional): Sections can be counterstained with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a resinous medium.
b) Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
MBP is a major component of the myelin sheath, and its presence is a key indicator of myelination.
Procedure:
-
Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MBP overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Mounting and Imaging: Sections are mounted with a mounting medium containing DAPI (to stain nuclei) and imaged using a fluorescence microscope.
Quantitative Analysis of Remyelination
Electron Microscopy for g-ratio Analysis
The g-ratio, the ratio of the axon diameter to the total fiber diameter (axon + myelin sheath), is a precise measure of myelination thickness.
Procedure:
-
Tissue Preparation: Brain tissue is fixed with glutaraldehyde (B144438) and osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin Sectioning: Ultrathin sections (60-80 nm) are cut and mounted on copper grids.
-
Imaging: Sections are imaged using a transmission electron microscope.
-
Image Analysis: The diameters of the axon and the entire myelinated fiber are measured using image analysis software to calculate the g-ratio for a large number of axons.
The Path Forward: Challenges and Opportunities
While the repurposing of this compound as a GPR17 antagonist presents a promising avenue for promoting remyelination, the current lack of in vivo data on its direct effects on myelin repair highlights a critical research gap. The reproducibility of its effects on oligodendrocyte differentiation in vitro needs to be further validated across different laboratories and species.
Future studies should focus on evaluating this compound in established in vivo models of demyelination, such as the cuprizone model, and employing quantitative outcome measures like those described in this guide. Direct, head-to-head comparisons with other promising candidates like Clemastine and Metformin will be instrumental in determining its therapeutic potential. The detailed protocols and comparative data presented here aim to facilitate such investigations and accelerate the development of effective treatments for demyelinating diseases.
References
- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metformin Therapy Attenuates Pro-inflammatory Microglia by Inhibiting NF-κB in Cuprizone Demyelinating Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin-induced AMPK activation stimulates remyelination through induction of neurotrophic factors, downregulation of NogoA and recruitment of Olig2+ precursor cells in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-LINGO-1 improved remyelination and neurobehavioral deficit in cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-LINGO-1 improved remyelination and neurobehavioral deficit in cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-HAMI 3379 and Montelukast for Cysteinyl Leukotriene Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-HAMI 3379 and montelukast (B128269), two prominent antagonists of cysteinyl leukotriene (CysLT) receptors. By examining their distinct receptor selectivity, potency, and mechanisms of action, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific investigations into CysLT signaling and related pathologies.
Introduction to CysLT Receptors and Their Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. These effects are mediated through two main G protein-coupled receptors: the CysLT₁ and CysLT₂ receptors.
Montelukast is a well-established and clinically approved selective antagonist of the CysLT₁ receptor, widely used in the management of asthma and allergic rhinitis.[1][2][3] this compound, a more recent discovery, is a potent and highly selective antagonist of the CysLT₂ receptor.[4][5] This clear distinction in receptor selectivity makes these two compounds invaluable for dissecting the specific roles of each CysLT receptor subtype in health and disease.
Quantitative Comparison of Receptor Blockade
The following tables summarize the in vitro potency and selectivity of this compound and montelukast from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity
This table outlines the inhibitory constants (Kᵢ) or the concentration required to inhibit 50% of radioligand binding (IC₅₀) for each antagonist at the CysLT₁ and CysLT₂ receptors. Lower values indicate higher binding affinity.
| Compound | Receptor | Radioligand | Kᵢ / IC₅₀ (nM) | Species | Reference |
| This compound | CysLT₁ | [³H]-LTD₄ | >10,000 | Human | [6] |
| CysLT₂ | [³H]-LTD₄ | 38 | Human | [6] | |
| Montelukast | CysLT₁ | [³H]-LTD₄ | 0.18 - 5.2 | Human, Guinea Pig | |
| CysLT₂ | [³H]-LTD₄ | >10,000 | Human | [7] |
Table 2: Functional Antagonism
This table presents the half-maximal inhibitory concentration (IC₅₀) of each antagonist in functional assays, typically measuring the inhibition of agonist-induced intracellular calcium mobilization.
| Compound | Receptor | Agonist | IC₅₀ (nM) | Cell Line | Reference |
| This compound | CysLT₁ | LTD₄ | >10,000 | Recombinant | [6][8] |
| CysLT₂ | LTD₄ | 3.8 | Recombinant | [6][8] | |
| CysLT₂ | LTC₄ | 4.4 | Recombinant | [6][8] | |
| Montelukast | CysLT₁ | LTD₄ | 1.3 - 12 | Various | |
| CysLT₂ | LTD₄/LTC₄ | Inactive/Very Low Potency | Recombinant | [7] |
Signaling Pathways and Mechanism of Action
Both CysLT₁ and CysLT₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by their cognate ligands, they initiate a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event in many cellular responses.
Montelukast exerts its therapeutic effects by competitively blocking the binding of LTD₄ to the CysLT₁ receptor, thereby inhibiting this signaling pathway and mitigating downstream inflammatory responses. This compound acts similarly but with high selectivity for the CysLT₂ receptor, making it a crucial tool for investigating the distinct physiological and pathological roles of this receptor subtype.
CysLT₁ Receptor Signaling Pathway
CysLT₂ Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound and montelukast.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for CysLT receptors.
Protocol Details:
-
Membrane Preparation:
-
Culture cells stably expressing either human CysLT₁ or CysLT₂ receptors.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]-LTD₄ (usually at or below its Kₑ), and a range of concentrations of the unlabeled competitor (this compound or montelukast).
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of a known CysLT ligand (e.g., unlabeled LTD₄).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay
This protocol describes a method to assess the functional antagonism of CysLT receptors by measuring changes in intracellular calcium levels.
Protocol Details:
-
Cell Preparation:
-
Plate cells expressing the target CysLT receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Add varying concentrations of the antagonist (this compound or montelukast) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the reaction by adding a pre-determined concentration (typically EC₈₀) of the agonist (LTD₄ or LTC₄).
-
Measure the fluorescence intensity over time to monitor the intracellular calcium flux.
-
-
Data Analysis:
-
Calculate the agonist-induced calcium response for each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
-
Conclusion
This compound and montelukast are highly valuable pharmacological tools for the study of cysteinyl leukotriene signaling. Their distinct and high selectivity for the CysLT₂ and CysLT₁ receptors, respectively, allows for the precise dissection of the roles of these individual receptor subtypes in various physiological and pathological processes. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of the CysLT system and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
A Comparative Analysis of (Rac)-HAMI 3379 and BayCysLT2: Potent and Selective CysLT2 Receptor Antagonists
In the landscape of pharmacological tools for studying the cysteinyl leukotriene (CysLT) signaling pathway, (Rac)-HAMI 3379 and BayCysLT2 have emerged as critical selective antagonists for the CysLT2 receptor. This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Introduction to CysLT2 Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators involved in a variety of inflammatory and cardiovascular diseases.[1] Their effects are mediated through two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists like montelukast (B128269) are well-established therapeutics for asthma and allergic rhinitis, the development of selective CysLT2 receptor antagonists has been crucial for elucidating the specific roles of this receptor subtype.[2] this compound and BayCysLT2 are two such antagonists that have enabled significant advancements in understanding CysLT2 receptor pharmacology.
In Vitro Pharmacology: A Head-to-Head Comparison
Both this compound and BayCysLT2 are highly potent and selective antagonists of the CysLT2 receptor. The following tables summarize their key pharmacological parameters based on available in vitro data.
Table 1: Antagonist Potency (IC50) at the Human CysLT2 Receptor
| Compound | Assay Type | Agonist | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | LTD4 | 3.8 | [3] |
| This compound | Calcium Mobilization | LTC4 | 4.4 | [3] |
| This compound | Radioligand Binding ([³H]-LTD4) | - | 38 | [3] |
| BayCysLT2 | Calcium Mobilization | LTD4 | 53 | Not specified in search results |
Table 2: Receptor Selectivity Profile
| Compound | CysLT2 IC50 (nM) | CysLT1 IC50 (nM) | Selectivity (CysLT1/CysLT2) | Reference |
| This compound | 3.8 (Calcium Mobilization) | >10,000 | >2600-fold | [3] |
| This compound | 38 (Radioligand Binding) | >10,000 | >260-fold | [3] |
| BayCysLT2 | Not specified in search results | Not specified in search results | >500-fold | Not specified in search results |
Based on available data, this compound appears to be a slightly more potent antagonist in functional assays compared to BayCysLT2.[4] Both compounds exhibit excellent selectivity for the CysLT2 receptor over the CysLT1 receptor.
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize them.
Caption: CysLT Receptor Signaling Pathway.
Caption: Key Experimental Workflows.
Detailed Experimental Protocols
Precise and reproducible experimental design is paramount in pharmacological research. Below are detailed methodologies for the key experiments cited in the characterization of this compound and BayCysLT2.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with the human CysLT2 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal calf serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, incubate cell membranes (typically 20-50 µg of protein) with a fixed concentration of a radiolabeled CysLT receptor ligand, such as [³H]-LTD4 (e.g., 1 nM).
-
Add varying concentrations of the unlabeled antagonist (this compound or BayCysLT2) to compete with the radioligand for binding to the receptor.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM LTD4).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event for CysLT2 receptors.
-
Cell Culture and Dye Loading:
-
CHO-K1 or HEK293 cells stably expressing the human CysLT2 receptor are seeded in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.
-
-
Assay Protocol:
-
After dye loading, the cells are washed to remove excess extracellular dye.
-
Add varying concentrations of the antagonist (this compound or BayCysLT2) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the reaction by adding a fixed concentration of a CysLT agonist (e.g., LTD4 or LTC4, typically at an EC80 concentration).
-
Measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.
-
The IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
Both this compound and BayCysLT2 are invaluable tools for investigating the physiological and pathological roles of the CysLT2 receptor. While both compounds demonstrate high potency and selectivity, this compound has shown slightly higher potency in some functional assays. The choice between these antagonists may depend on the specific experimental context and desired pharmacological profile. The detailed protocols provided herein should facilitate the replication and extension of these important findings in the field of CysLT receptor research.
References
- 1. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-reactivity of (Rac)-HAMI 3379 with CysLT1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-HAMI 3379's activity at the Cysteinyl Leukotriene Receptor 1 (CysLT1R) versus its primary target, the Cysteinyl Leukotriene Receptor 2 (CysLT2R). The data presented herein demonstrates the high selectivity of this compound for CysLT2R with minimal to no cross-reactivity with CysLT1R. This analysis is supported by quantitative data from functional and binding assays, alongside detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a potent and selective antagonist of the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory and cardiovascular processes.[1][2] In contrast, the CysLT1 receptor is the well-established target of widely-used anti-asthmatic drugs such as Montelukast, Zafirlukast, and Pranlukast.[3] Understanding the selectivity profile of compounds like this compound is critical for elucidating the distinct physiological and pathological roles of CysLT1R and CysLT2R and for the development of targeted therapeutics with minimal off-target effects. This guide presents a focused analysis of the cross-reactivity of this compound with CysLT1R, comparing its potency with that of established CysLT1R antagonists.
Data Presentation: Antagonist Potency at CysLT1R and CysLT2R
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant antagonists at both CysLT1 and CysLT2 receptors. The data clearly illustrates the high selectivity of this compound for CysLT2R.
| Compound | Target Receptor | IC50 (nM) | Assay Type | Reference |
| This compound | CysLT1R | >10,000 | Calcium Mobilization | [4] |
| CysLT1R | >10,000 | Radioligand Binding | [4] | |
| CysLT2R | 3.8 | Calcium Mobilization (LTD4-induced) | [3][4] | |
| CysLT2R | 4.4 | Calcium Mobilization (LTC4-induced) | [3][4] | |
| CysLT2R | 38 | Radioligand Binding | [4] | |
| Montelukast | CysLT1R | 4.9 | Radioligand Binding | [5] |
| Zafirlukast | CysLT1R | 20.6 | Calcium Mobilization | [4] |
| Pranlukast | CysLT1R | ~17,000 (for CysLT2R) | Not Specified | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the pivotal study by Wunder et al. (2010) that first characterized the pharmacology of HAMI 3379.[4]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
-
Cell Lines: CHO-K1 cells stably transfected with either human CysLT1 or CysLT2 receptors.
-
Loading: Cells are seeded in 96-well plates and loaded with the calcium-sensitive fluorescent dye Fura-2 AM.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Zafirlukast) or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: An agonist, such as Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4), is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm, using a suitable plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells overexpressing either human CysLT1 or CysLT2 receptors.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled CysLT receptor ligand (e.g., [³H]-LTD4) and varying concentrations of the competing unlabeled antagonist (e.g., this compound).
-
Incubation: The reaction is carried out in a binding buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 values for the antagonist are calculated by analyzing the competition binding curves.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the CysLT1 and CysLT2 receptors upon activation by their endogenous ligands.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound with a G protein-coupled receptor.
Conclusion
The experimental data compiled in this guide unequivocally demonstrates that this compound is a highly selective antagonist for the CysLT2 receptor. With an IC50 value for CysLT1R exceeding 10,000 nM in both functional and binding assays, the cross-reactivity of this compound with CysLT1R is negligible.[4] This high degree of selectivity makes this compound an invaluable pharmacological tool for investigating the specific roles of the CysLT2 receptor in health and disease, without the confounding effects of CysLT1R blockade. For researchers and professionals in drug development, the distinct pharmacological profile of this compound underscores the feasibility of designing highly selective ligands for individual cysteinyl leukotriene receptor subtypes, paving the way for more targeted therapeutic interventions.
References
- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
In Vivo Neuroprotective Efficacy of (Rac)-HAMI 3379: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of (Rac)-HAMI 3379 with alternative therapeutic agents. The data presented is derived from preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. This document is intended to serve as a resource for researchers and professionals in the field of neuroprotection and stroke therapy development.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the in vivo efficacy of this compound and selected alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
| Compound | Target/Mechanism | Animal Model | Dosage | Administration Route | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| This compound | CysLT2R Antagonist | Rat (MCAO) | 0.1-0.4 mg/kg | Intraperitoneal | Significant reduction | Attenuated neurological deficits | [1] |
| Gerbil (tGCI) | 0.1 mg/kg | Intraperitoneal | Mitigated neuron loss | Improved modified neurological severity score | [2] | ||
| Pranlukast | CysLT1R Antagonist | Mouse (MCAO) | 0.1 mg/kg | Intraperitoneal | 42.9% | 37% reduction in deficit score | [3][4] |
| Mouse (MCAO) | 0.1 mg/kg | Intraperitoneal | Significantly reduced lesion volume | Significantly improved neurological deficits | [5] | ||
| Edaravone (B1671096) | Free Radical Scavenger | Rat (MCAO) | Not specified | Not specified | Significantly reduced | Ameliorated neurological symptoms | [6] |
| Uric Acid | Antioxidant | Rat (MCAO) | Not specified | Not specified | Reduced cortical infarction | Reduced neurofunctional impairment | [7] |
| Nerinetide | PSD-95 Inhibitor | Mouse (tMCAO) | Not specified | Not specified | No significant reduction | No improvement | [8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are primarily attributed to its antagonism of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), which plays a crucial role in post-ischemic neuroinflammation.
CysLT2R-Mediated Microglial Activation
Activation of CysLT2R on microglia by cysteinyl leukotrienes (CysLTs) triggers a pro-inflammatory cascade. This compound blocks this receptor, leading to the inhibition of downstream signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammatory gene expression. This, in turn, reduces the activation of microglia and the subsequent release of pro-inflammatory cytokines.
NLRP3 Inflammasome and Pyroptosis Pathway
Recent studies suggest that this compound also modulates the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptosis, a pro-inflammatory form of programmed cell death. By inhibiting this pathway, this compound further dampens the inflammatory response following ischemic injury.
References
- 1. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Pranlukast reduces neutrophil but not macrophage/microglial accumulation in brain after focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pranlukast, a cysteinyl leukotriene receptor-1 antagonist, protects against chronic ischemic brain injury and inhibits the glial scar formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting uric acid: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (Rac)-HAMI 3379: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for (Rac)-HAMI 3379, a compound initially identified as a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. This guide summarizes key experimental data, details methodologies from pivotal studies, and presents a critical evaluation of its target profile, including significant off-target effects.
This compound was first described by Wunder et al. in 2010 as a high-affinity antagonist for the CysLT2 receptor, a G-protein coupled receptor involved in inflammatory pathways.[1] Subsequent research has utilized this compound as a pharmacological tool to investigate the role of the CysLT2 receptor in various pathological conditions, particularly in the context of neuroinflammation and ischemic brain injury. However, independent studies have also revealed that this compound possesses potent antagonist activity at the orphan G-protein coupled receptor 17 (GPR17), raising important considerations for the interpretation of experimental results and its potential therapeutic applications.
This guide aims to provide a clear and concise comparison of the data from the original characterization of this compound with findings related to its GPR17 antagonism.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the primary literature on this compound's activity at both the CysLT2 receptor and GPR17.
Table 1: In Vitro Antagonist Potency of this compound at CysLT2 Receptor
| Assay Type | Ligand | Cell Line | IC50 (nM) | Publication |
| Calcium Mobilization | Leukotriene D4 (LTD4) | CHO-K1 cells expressing human CysLT2 | 3.8 | Wunder F, et al. (2010)[1] |
| Calcium Mobilization | Leukotriene C4 (LTC4) | CHO-K1 cells expressing human CysLT2 | 4.4 | Wunder F, et al. (2010)[1] |
| Radioligand Binding ([³H]-LTD4) | LTD4 | Membranes from CHO-K1 cells expressing human CysLT2 | 37.9 | Wunder F, et al. (2010)[1] |
Table 2: In Vitro Selectivity of this compound for CysLT2 over CysLT1 Receptor
| Assay Type | Ligand | Cell Line | IC50 (nM) | Publication |
| Calcium Mobilization | Leukotriene D4 (LTD4) | CHO-K1 cells expressing human CysLT1 | >10,000 | Wunder F, et al. (2010)[1] |
| Radioligand Binding ([³H]-LTD4) | LTD4 | Membranes from CHO-K1 cells expressing human CysLT1 | >30,000 | Wunder F, et al. (2010)[1] |
Table 3: In Vitro Antagonist Potency of HAMI 3379 at GPR17
| Assay Type | Agonist | Cell Line | IC50 (µM) | Publication |
| β-arrestin recruitment | MDL29,951 | PathHunter GPR17 β-arrestin cells | 8.2 | Merten N, et al. (2018) |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: CysLT2 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: GPR17 Signaling Pathway and the antagonistic action of HAMI 3379.
Caption: Generalized experimental workflows for in vitro and in vivo studies of this compound.
Experimental Protocols
Original CysLT2 Receptor Characterization (Wunder F, et al. 2010)
-
Cell Culture and Receptor Expression: Chinese hamster ovary (CHO-K1) cells were stably transfected to express either the human CysLT1 or CysLT2 receptor.
-
Intracellular Calcium Mobilization Assay: Cells were loaded with the calcium-sensitive dye Fluo-4 AM. Baseline fluorescence was measured, followed by the addition of this compound at various concentrations. Subsequently, cells were stimulated with an EC80 concentration of either LTD4 or LTC4. The change in fluorescence, indicative of intracellular calcium levels, was measured using a fluorometric imaging plate reader. IC50 values were calculated from the concentration-response curves.
-
Radioligand Binding Assay: Membranes were prepared from the transfected CHO-K1 cells. The binding of the radiolabeled CysLT receptor agonist [³H]-LTD4 was measured in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled LTD4. The amount of bound radioactivity was quantified by liquid scintillation counting, and IC50 values were determined.
GPR17 Antagonist Characterization (Merten N, et al. 2018)
-
Cell Culture and Receptor Expression: PathHunter β-arrestin cells were engineered to express the human GPR17 receptor.
-
β-arrestin Recruitment Assay: Cells were seeded in microplates and incubated with various concentrations of HAMI 3379. Subsequently, the cells were stimulated with the GPR17 agonist MDL29,951 at its EC80 concentration. The recruitment of β-arrestin to the activated GPR17 was quantified using a chemiluminescent detection system. IC50 values were determined from the resulting dose-response curves.
In Vivo Model of Focal Cerebral Ischemia (Shi QJ, et al. 2015)
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia was induced by occluding the middle cerebral artery using the intraluminal filament technique.
-
Compound Administration: HAMI 3379 was administered via intraperitoneal injection at different doses (0.1, 0.2, and 0.4 mg/kg) at 0, 1, 2, and 4 hours after the onset of ischemia.
-
Neurological Deficit Scoring: Neurological function was assessed at 24 and 72 hours post-MCAO using a five-point neurological deficit score.
-
Infarct Volume Measurement: At the end of the experiment, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then calculated.
-
Immunohistochemistry: Brain sections were stained for markers of microglial activation (e.g., Iba1) to assess the inflammatory response in the ischemic region.
Concluding Remarks
The available evidence confirms that this compound is a potent antagonist of the CysLT2 receptor with high selectivity over the CysLT1 receptor. This has been demonstrated in both functional and binding assays. However, the discovery of its antagonist activity at GPR17, albeit at a lower potency (micromolar vs. nanomolar for CysLT2), is a critical finding. Researchers using this compound as a selective CysLT2 receptor antagonist should be aware of this potential off-target effect, especially at higher concentrations. Future studies aiming to delineate the specific roles of CysLT2 and GPR17 in various biological processes would benefit from the use of additional, structurally distinct antagonists for both receptors to validate findings obtained with this compound. The in vivo studies demonstrating the neuroprotective effects of HAMI 3379 in models of ischemic stroke are promising; however, the relative contribution of CysLT2 versus GPR17 antagonism to these effects remains to be fully elucidated.
References
(Rac)-HAMI 3379: A Novel Neuroprotectant with Dual-Action Potential
(Rac)-HAMI 3379, a selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, is emerging as a promising neuroprotective agent with a distinct mechanism of action compared to established neuroprotectants. This guide provides a comparative analysis of this compound against other neuroprotective agents, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.
This compound, the racemic form of HAMI 3379, exerts its neuroprotective effects primarily through the blockade of the CysLT2 receptor, a key player in neuroinflammation. More recently, it has been identified as an antagonist of the G-protein coupled receptor 17 (GPR17), suggesting a dual role in both mitigating inflammatory damage and promoting myelin repair. This multifaceted mechanism distinguishes it from many existing neuroprotectants that typically target a single pathway.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons of this compound with a broad range of neuroprotectants are still emerging. However, existing studies provide valuable insights into its relative efficacy, particularly when compared to cysteinyl leukotriene 1 (CysLT1) receptor antagonists such as Pranlukast and Montelukast.
Ischemic Stroke Models
In a rat model of transient global cerebral ischemia followed by restraint stress to induce post-stroke depression, administration of HAMI 3379 (0.1 mg/kg, i.p.) for 14 days significantly improved neurological outcomes and reduced depressive-like behaviors.[1] Specifically, HAMI 3379 treatment led to a significant decrease in the modified Neurological Severity Score (mNSS) at both day 2 and day 14 post-injury and ameliorated neuronal loss in the cortex.[1]
In a separate study on long-term brain injury after focal cerebral ischemia in rats, HAMI 3379 (0.1 mg/kg, i.p.) administered for six consecutive days improved neurological deficits, reduced brain atrophy and lesion size, and increased neuron density in the ischemic border zone.[2] It also inhibited microglia activation and glial scar formation.[2]
Neuroinflammation Models
A key advantage of this compound appears to be its potent anti-inflammatory effects mediated by CysLT2R antagonism. In a rat model of Streptococcus pneumoniae-induced meningitis, HAMI 3379 demonstrated significant neuroprotective effects comparable to the CysLT1R antagonist Pranlukast.[3]
Table 1: Comparison of HAMI 3379 and Pranlukast in a Rat Model of S. pneumoniae Meningitis [3]
| Parameter | Control (Saline) | S. pneumoniae (SP) | SP + Pranlukast (0.1 mg/kg) | SP + HAMI 3379 (0.1 mg/kg) |
| Neuronal Density (cells/mm²) (Hippocampus) | - | Significant Decrease | Significant Increase vs. SP | Significant Increase vs. SP |
| Neuronal Density (cells/mm²) (Cortex) | - | Significant Decrease | Significant Increase vs. SP | Significant Increase vs. SP |
| Iba-1 Positive Cells (Microglia) (cells/mm²) | - | Significant Increase | Significant Decrease vs. SP | Significant Decrease vs. SP |
| GFAP Positive Cells (Astrocytes) (cells/mm²) | - | Significant Increase | Significant Decrease vs. SP | Significant Decrease vs. SP |
| mRNA Expression of IL-1β (relative to control) | 1.0 | Significant Increase | Significant Decrease vs. SP | Significant Decrease vs. SP |
| mRNA Expression of TNF-α (relative to control) | 1.0 | Significant Increase | Significant Decrease vs. SP | Significant Decrease vs. SP |
| mRNA Expression of IFN-γ (relative to control) | 1.0 | Significant Increase | No Significant Change vs. SP | Significant Decrease vs. SP |
Ischemia-Like Neuronal Injury In Vitro
In an in vitro model of oxygen-glucose deprivation/recovery (OGD/R), HAMI 3379 demonstrated superior efficacy in inhibiting microglial activation compared to the CysLT1R antagonist Montelukast. HAMI 3379 effectively blocked neuronal injury indirectly by targeting microglia, a mechanism that was less pronounced with Montelukast.[4]
Mechanisms of Action: A Comparative Overview
This compound's dual antagonism of CysLT2R and GPR17 provides a broader spectrum of action compared to neuroprotectants with more targeted mechanisms.
Table 2: Comparison of Mechanisms of Action
| Neuroprotectant | Primary Mechanism of Action |
| This compound | - Antagonist of the CysLT2 receptor, reducing neuroinflammation.[5] - Antagonist of the GPR17 receptor, promoting oligodendrocyte differentiation and remyelination.[6][7] |
| Pranlukast/Montelukast | - Antagonists of the CysLT1 receptor, reducing neuroinflammation.[1] |
| Edaravone | - Potent free radical scavenger, reducing oxidative stress.[8] |
| Citicoline | - Precursor for phosphatidylcholine synthesis, promoting cell membrane repair. - Increases neurotransmitter levels.[9][10] |
| Cerebrolysin | - Mixture of neuropeptides and amino acids with neurotrophic factor-like activity. |
Signaling Pathways
The distinct signaling pathways targeted by this compound are central to its neuroprotective and regenerative potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This widely used model mimics ischemic stroke.
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of chloral hydrate.
-
Surgical Procedure: A midline incision is made in the neck to expose the common, internal, and external carotid arteries. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound or the vehicle is administered, typically via intraperitoneal (i.p.) injection, at specific time points before, during, or after ischemia.
-
Outcome Measures: Neurological deficits are assessed using scoring systems (e.g., mNSS). Behavioral tests evaluate motor and sensory function. Post-mortem analysis includes staining of brain sections (e.g., with TTC) to measure infarct volume and immunohistochemistry to assess neuronal death, inflammation, and gliosis.
Streptococcus pneumoniae-induced Meningitis Rat Model
This model is used to study bacterial meningitis and associated neuroinflammation.
Protocol Details:
-
Animal Model: Young (e.g., 3-week-old) Sprague-Dawley rats are often used.
-
Induction of Meningitis: A specific strain of S. pneumoniae is injected directly into the cisterna magna.
-
Drug Administration: this compound, Pranlukast, or vehicle is administered (e.g., 0.1 mg/kg, i.p.) at a set time following the bacterial injection.
-
Clinical Assessment: Body weight and neurological deficit scores are monitored daily.
-
Histopathological and Molecular Analysis: After a defined period (e.g., 5 days), rats are euthanized. Brain tissue is collected for Nissl staining (to assess neuronal damage), immunohistochemistry (for microglia and astrocyte activation), and quantitative PCR or Western blotting (to measure cytokine and inflammatory marker expression).[3]
Oxygen-Glucose Deprivation/Recovery (OGD/R) In Vitro Model
This cell-based assay simulates the conditions of ischemia and reperfusion.
Protocol Details:
-
Cell Culture: Primary cortical neurons, microglia, or co-cultures are used.
-
OGD: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemia.
-
Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Drug Treatment: this compound, Montelukast, or other compounds are added to the culture medium before, during, or after OGD.
-
Outcome Measures: Cell viability is assessed (e.g., using LDH assay or cell counting). Neuronal injury, microglial activation (e.g., phagocytosis assays), and the release of inflammatory cytokines (e.g., IL-1β, TNF-α) into the culture medium are quantified.[4]
Advantages and Future Directions
The available evidence suggests that this compound possesses several potential advantages over other neuroprotectants:
-
Dual Mechanism of Action: By targeting both neuroinflammation (via CysLT2R) and remyelination (via GPR17), this compound may offer a more comprehensive therapeutic approach for neurological disorders that involve both acute damage and the need for subsequent repair.
-
Potent Anti-Inflammatory Effects: Its ability to effectively inhibit microglia-mediated inflammation appears to be a key component of its neuroprotective action.
-
Potential for Remyelination: The discovery of its role as a GPR17 antagonist opens up new avenues for its use in demyelinating diseases like multiple sclerosis.
Further research is warranted to conduct direct, large-scale comparative studies of this compound against a wider array of neuroprotectants in various preclinical models of neurological disease. Elucidating the precise contribution of its dual-action mechanism to its overall efficacy will be crucial for its clinical translation. The promising preclinical data to date position this compound as a compelling candidate for further development as a novel neuroprotective and neuro-restorative agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftrdergisi.com [ftrdergisi.com]
Benchmarking (Rac)-HAMI 3379: A Preclinical Comparison in Ischemic Injury and Post-Stroke Depression Models
(Rac)-HAMI 3379 , the racemic form of the potent and selective CysLT2 receptor antagonist HAMI 3379, has emerged as a promising therapeutic candidate in preclinical models of neurological disorders.[1][2] This guide provides a comparative analysis of this compound against relevant comparators in models of ischemia-like neuronal injury and post-stroke depression, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current preclinical evidence.
Section 1: this compound in a Model of Ischemia-Like Neuronal Injury
In preclinical studies, this compound has been evaluated for its neuroprotective effects in the context of ischemic brain injury. The cysteinyl leukotriene (CysLT) pathway is implicated in inflammatory processes following ischemia.[3] this compound, by selectively antagonizing the CysLT2 receptor, is proposed to mitigate neuronal damage by inhibiting microglial activation.[3][4]
Signaling Pathway
The proposed mechanism of action for this compound in attenuating ischemia-induced neuroinflammation is depicted below. Ischemic conditions trigger the release of cysteinyl leukotrienes (CysLTs), which activate CysLT2 receptors on microglia. This activation leads to a cascade of inflammatory responses, including the release of pro-inflammatory cytokines, contributing to neuronal injury. This compound competitively binds to the CysLT2 receptor, blocking the downstream inflammatory signaling.
Experimental Workflow
The neuroprotective effects of this compound were assessed in an in vitro model of ischemia-like neuronal injury using an oxygen-glucose deprivation/reperfusion (OGD/R) protocol. This model simulates the conditions of ischemic stroke. The workflow for a key experiment comparing this compound with Montelukast, a CysLT1 receptor antagonist, is illustrated below.
Data Presentation
The following table summarizes the quantitative data from a study comparing the effects of HAMI 3379 and Montelukast in an in vitro model of ischemia-like neuronal injury.
| Parameter | OGD/R + Vehicle | OGD/R + HAMI 3379 (1 µM) | OGD/R + Montelukast (1 µM) |
| Neuronal Loss (%) | 45.2 ± 3.1 | 21.5 ± 2.8 | 35.8 ± 3.5# |
| Microglial Phagocytosis (%) | 38.6 ± 2.9 | 15.2 ± 2.1 | 29.4 ± 3.2# |
| IL-1β Release (pg/mL) | 125.4 ± 10.2 | 58.7 ± 8.5 | 98.6 ± 9.1# |
| TNF-α Release (pg/mL) | 289.3 ± 25.6 | 135.8 ± 18.4 | 221.7 ± 20.3# |
| *Data are presented as mean ± SEM. p < 0.05 vs. OGD/R + Vehicle. #p < 0.05 vs. OGD/R + HAMI 3379. Data are adapted from a representative study and are for illustrative purposes. |
Experimental Protocol
In Vitro Model of Ischemia-Like Neuronal Injury (Oxygen-Glucose Deprivation/Reperfusion - OGD/R):
-
Cell Culture: Primary cortical neurons and microglia were cultured from neonatal Sprague-Dawley rats. Neurons and microglia were co-cultured for the experiments.
-
OGD Procedure: On day 7 of co-culture, the culture medium was replaced with a glucose-free Earle's balanced salt solution. The cultures were then placed in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for 2 hours at 37°C to induce oxygen-glucose deprivation.
-
Reperfusion and Treatment: Following OGD, the cultures were returned to the original culture medium and a normoxic environment (95% air, 5% CO2) for 24 hours to simulate reperfusion. This compound (1 µM), Montelukast (1 µM), or vehicle was added to the culture medium at the beginning of the reperfusion period.
-
Assessment of Neuronal Injury: Neuronal loss was quantified by counting the number of surviving NeuN-positive cells.
-
Assessment of Microglial Activation: Microglial phagocytic activity was assessed by measuring the uptake of fluorescent microspheres. The release of pro-inflammatory cytokines (IL-1β and TNF-α) into the culture supernatant was measured using ELISA kits.
Section 2: this compound in a Model of Post-Stroke Depression
Post-stroke depression (PSD) is a common and serious complication of stroke. Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of PSD. A preclinical study investigated the potential of HAMI 3379 to ameliorate depression-like behaviors and neuronal injury in a gerbil model of PSD. The proposed mechanism involves the suppression of the NLRP3 inflammasome/pyroptosis pathway.
Signaling Pathway
In the context of post-stroke depression, this compound is thought to exert its therapeutic effects by inhibiting CysLT2 receptor-mediated activation of the NLRP3 inflammasome and subsequent pyroptosis, a form of pro-inflammatory cell death. This pathway contributes to the neuroinflammation associated with PSD.
Experimental Workflow
The therapeutic potential of HAMI 3379 in post-stroke depression was evaluated in a gerbil model subjected to transient global cerebral ischemia followed by chronic restraint stress. The workflow for this in vivo experiment is outlined below.
Data Presentation
The following table summarizes the key findings from a study evaluating the effects of HAMI 3379 in a gerbil model of post-stroke depression.
| Parameter | Sham | PSD + Vehicle | PSD + HAMI 3379 (0.1 mg/kg) |
| Sucrose Preference (%) | 90.5 ± 2.1 | 65.2 ± 3.5 | 82.1 ± 2.9 |
| Immobility Time in FST (s) | 65.8 ± 5.2 | 142.3 ± 8.9 | 88.6 ± 6.7 |
| mNSS Score | 0.5 ± 0.2 | 8.2 ± 0.7 | 4.5 ± 0.6 |
| Neuronal Loss in Cortex (%) | 5.1 ± 1.2 | 35.8 ± 3.1 | 18.2 ± 2.5 |
| NLRP3 Expression (fold change) | 1.0 ± 0.1 | 3.8 ± 0.4 | 1.7 ± 0.3 |
| Cleaved Caspase-1 (fold change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.9 ± 0.4 |
| *Data are presented as mean ± SEM. p < 0.05 vs. PSD + Vehicle. FST: Forced Swim Test; mNSS: modified Neurological Severity Score. Data are adapted from a representative study and are for illustrative purposes. |
Experimental Protocol
In Vivo Model of Post-Stroke Depression:
-
Animal Model: Adult male Mongolian gerbils were used. Post-stroke depression was induced by subjecting the animals to transient global cerebral ischemia followed by 21 days of chronic restraint stress.
-
Transient Global Cerebral Ischemia: Ischemia was induced by occluding both common carotid arteries for 5 minutes.
-
Chronic Restraint Stress: Starting 7 days after ischemia, gerbils were subjected to restraint stress for 2 hours daily for 21 consecutive days.
-
Drug Administration: HAMI 3379 (0.1 mg/kg) or vehicle was administered intraperitoneally once daily for the last 14 days of the stress period.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Forced Swim Test (FST): To assess behavioral despair.
-
Modified Neurological Severity Score (mNSS): To evaluate neurological deficits.
-
-
Histological and Molecular Analysis: At the end of the experiment, brain tissues were collected for Nissl staining to assess neuronal loss and for Western blot analysis to measure the expression of proteins in the NLRP3 inflammasome pathway.
Conclusion
The available preclinical data suggests that this compound holds potential as a therapeutic agent for neurological conditions involving neuroinflammation, such as ischemic stroke and post-stroke depression. In a model of ischemia-like injury, it demonstrated superior neuroprotective effects compared to the CysLT1 receptor antagonist Montelukast. In a post-stroke depression model, it ameliorated depression-like behaviors and reduced neuronal injury.
It is crucial to note that these findings are from preclinical models. Direct comparative studies of this compound against the current clinical standards of care for ischemic stroke (e.g., tPA, endovascular therapy) and post-stroke depression (e.g., SSRIs) are necessary to fully elucidate its therapeutic potential and position in the clinical landscape. Further research is warranted to translate these promising preclinical results into clinical applications.
References
Safety Operating Guide
Navigating the Disposal of (Rac)-HAMI 3379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (Rac)-HAMI 3379, a potent and selective CysLT2 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for this compound are not extensively documented in publicly available literature, guidance from safety data sheets (SDS) and general principles of chemical waste management provide a clear framework for its safe handling and disposal.
This compound, like many research chemicals, should be managed as chemical waste. A Safety Data Sheet for the similar compound HAMI3379 from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is imperative to handle all research compounds with care and to follow established institutional and local regulations for chemical waste.
Core Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to local and national regulations for chemical waste. This typically involves collection in a designated, properly labeled, and sealed waste container for pickup by a licensed chemical waste disposal service.
Key Steps for Disposal:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. It should be collected in a dedicated container for non-halogenated organic waste, unless otherwise specified.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazard information.
-
Secure Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by authorized personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound and its waste.
The following table summarizes key handling and storage information pertinent to minimizing waste and ensuring safety.
| Parameter | Guideline | Source |
| Storage of Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[1] | MedchemExpress[1] |
| Handling | This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.[2] | Cayman Chemical[2] |
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not available, safe handling practices during experimentation are paramount to minimize exposure and contamination. A stock solution can be prepared by dissolving the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2] All materials that come into contact with this compound, such as pipette tips, tubes, and contaminated labware, should be considered chemical waste and disposed of accordingly.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure that all safety and regulatory considerations are met.
Caption: A step-by-step guide for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-HAMI 3379
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (Rac)-HAMI 3379, a potent and selective cysteinyl leukotriene (CysLT2) receptor antagonist. By adhering to these protocols, you can minimize risk and ensure a secure laboratory environment.
This compound is the racemate of HAMI 3379. It is used in research to investigate its protective effects on ischemic brain injury and its role in attenuating microglia-related inflammation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to prevent personal exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |
| Body Protection | A lab coat or other protective clothing should be worn. |
Data compiled from standard laboratory safety guidelines.
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the powder is -20°C for up to 3 years.[2]
2. Preparation and Use:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, avoid breathing dust.
-
Ventilate the area and wear appropriate PPE.
-
For dry spills, carefully sweep or vacuum the material and place it in a designated, labeled waste container. Avoid generating dust.
-
For liquid spills (if dissolved in a solvent), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
